Galactose 1-phosphate-13C potassium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDZIIHRGYJAE-HLZBLTOGSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Galactose 1-phosphate-13C Potassium Salt in Elucidating Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galactose 1-phosphate-13C potassium salt is a stable isotope-labeled form of a key intermediate in galactose metabolism. Its application in research, particularly in the field of metabolic diseases and drug development, has provided invaluable insights into the intricate workings of the Leloir pathway and its aberrations. This technical guide delves into the core uses of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and experimental workflows.
Core Applications in Research
This compound salt primarily serves two critical functions in a research setting:
-
Metabolic Tracer: As a stable isotope-labeled compound, it is used to trace the metabolic fate of galactose in biological systems. By introducing this labeled substrate, researchers can track the incorporation of the 13C isotope into downstream metabolites, thereby elucidating the activity and flux through specific metabolic pathways. This is particularly crucial in studying inborn errors of metabolism, such as galactosemia, where the normal processing of galactose is impaired.
-
Internal Standard: In analytical chemistry, particularly in mass spectrometry-based methods, this compound salt is utilized as an internal standard for the accurate quantification of its unlabeled counterpart, galactose 1-phosphate.[1] Its similar chemical and physical properties to the analyte of interest, but distinct mass, allow for precise and reliable measurements by correcting for variations in sample preparation and instrument response.
Probing the Pathophysiology of Galactosemia
A primary application of this compound salt is in the investigation of classic galactosemia, an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[2] This enzyme is a central component of the Leloir pathway, which is responsible for the conversion of galactose to glucose.
In individuals with GALT deficiency, the inability to properly metabolize galactose leads to the accumulation of toxic upstream metabolites, most notably galactose-1-phosphate.[3] By using 13C-labeled galactose or galactose 1-phosphate, researchers can quantitatively assess the residual metabolic capacity in cells from galactosemic patients and in animal models of the disease.[4][5] These studies have demonstrated that in GALT-deficient cells, there is a significant accumulation of labeled galactose-1-phosphate and a marked reduction in the production of downstream metabolites like UDP-galactose.[6][7]
Quantitative Data from Metabolic Tracing Studies
The use of this compound salt and 13C-labeled galactose has generated critical quantitative data that helps to differentiate between classical and variant forms of galactosemia and to understand the biochemical consequences of GALT deficiency.
| Metabolite | Patient Group | Cell Type | Fold Change vs. Controls (approx.) | Reference |
| [U-13C]-Galactose-1-phosphate | Classical Galactosemia | Fibroblasts | Increased | [4][7] |
| Variant Galactosemia | Fibroblasts | Increased (less than classical) | [4][7] | |
| [13C6]-UDP-galactose | Classical Galactosemia | Fibroblasts | Decreased | [4][7] |
| Variant Galactosemia | Fibroblasts | Decreased (less than classical) | [4][7] | |
| [13C]-Galactitol | GALT-deficient mice | Tissues | Increased | [5] |
| [13C]-Galactonate | GALT-deficient mice | Liver | Increased | [5] |
| Parameter | Value | Substrate(s) | Reference |
| Apparent Km of GALT | 0.38 mmol/L | Galactose-1-phosphate | [8] |
| 0.071 mmol/L | UDP-glucose | [8] |
Experimental Protocols
Metabolic Flux Analysis in Cultured Fibroblasts using [U-13C]-Galactose
This protocol outlines a typical experiment to assess galactose metabolism in cultured human fibroblasts, adapted from methodologies described in the literature.[4][7]
a. Cell Culture and Labeling:
-
Culture human fibroblasts from healthy controls, classical galactosemia patients, and variant galactosemia patients in standard cell culture medium (e.g., DMEM with 10% fetal bovine serum and antibiotics).
-
Seed cells in 6-well plates and grow to approximately 80-90% confluency.
-
On the day of the experiment, aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add pre-warmed labeling medium (e.g., glucose-free DMEM supplemented with a known concentration of [U-13C]-galactose, typically around 0.5-1.0 mM) to each well.
-
Incubate the cells for a defined period (e.g., 7 hours) at 37°C in a humidified incubator with 5% CO2.
b. Metabolite Extraction:
-
After the incubation period, place the 6-well plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
c. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column with an ion-pairing reagent).
-
Detect and quantify the 13C-labeled metabolites (e.g., [U-13C]-galactose, [U-13C]-galactose-1-phosphate, and [13C6]-UDP-galactose) using multiple reaction monitoring (MRM) mode.[9][10] Specific mass transitions for each metabolite will need to be optimized.
d. Data Analysis:
-
Integrate the peak areas for each labeled metabolite.
-
Normalize the peak areas to an internal standard and/or cell number/protein content.
-
Calculate the relative abundance of each metabolite in the different cell lines.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to determine significant differences between patient groups and controls.
GALT Enzyme Activity Assay using [13C6]-Galactose-1-Phosphate
This protocol describes an assay to measure the activity of the GALT enzyme in cell lysates or red blood cell preparations.[1][8]
a. Sample Preparation:
-
Prepare hemolysates from red blood cells or cell lysates from cultured cells.
-
Determine the protein concentration of the lysates.
b. Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., glycine buffer), UDP-glucose, and the stable isotope-labeled substrate, [13C6]-Galactose-1-phosphate.
-
Initiate the reaction by adding a known amount of cell lysate or hemolysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
c. Sample Processing and Analysis:
-
Centrifuge the quenched reaction mixture to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the product of the reaction, [13C6]-UDP-galactose.
-
Use an appropriate internal standard for accurate quantification.
d. Calculation of Enzyme Activity:
-
Calculate the amount of [13C6]-UDP-galactose produced based on a standard curve.
-
Express the GALT enzyme activity in units such as µmol of product formed per hour per gram of hemoglobin (for red blood cells) or per milligram of protein (for cell lysates).
Visualizing Metabolic and Experimental Pathways
The Leloir Pathway
The Leloir pathway is the central route for galactose metabolism. A deficiency in the GALT enzyme within this pathway leads to classic galactosemia.
Caption: The Leloir Pathway of Galactose Metabolism.
Experimental Workflow for 13C Metabolic Flux Analysis
The following diagram illustrates the typical workflow for a 13C metabolic flux analysis experiment, from experimental design to data interpretation.
Caption: General Workflow of a 13C Metabolic Flux Analysis Experiment.
Conclusion
This compound salt is an indispensable tool for researchers investigating galactose metabolism. Its use as a metabolic tracer and an internal standard has significantly advanced our understanding of the biochemical underpinnings of diseases like galactosemia. The ability to quantitatively track the flow of carbon through the Leloir pathway provides a powerful means to assess enzyme function, identify metabolic bottlenecks, and explore the efficacy of potential therapeutic interventions. The methodologies and workflows outlined in this guide provide a framework for the application of this valuable research compound in the ongoing efforts to unravel the complexities of cellular metabolism and develop novel treatments for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 13C-Labeled Galactose-1-Phosphate in Unraveling Metabolic Fates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of 13C-labeled Galactose-1-Phosphate (Gal-1-P) in the context of metabolic studies. By tracing the path of isotopically labeled galactose, researchers can gain profound insights into the kinetics and fluxes of galactose metabolism, particularly through the Leloir pathway. This guide provides a comprehensive overview of the application of 13C-labeled galactose, the significance of measuring its phosphorylated intermediate, 13C-Gal-1-P, detailed experimental protocols, and quantitative data presentation.
Introduction: Tracing Galactose Metabolism with Stable Isotopes
Stable isotope tracers, such as 13C-labeled galactose, are powerful tools for quantifying the in vivo activity of metabolic pathways.[1] The fundamental principle involves introducing a substrate enriched with a heavy isotope (13C) into a biological system and tracking its incorporation into downstream metabolites. The analysis of the isotopic enrichment in these metabolites, including Gal-1-P, provides a dynamic view of metabolic fluxes and pathway utilization. This approach is instrumental in understanding both normal physiology and the pathophysiology of metabolic disorders like galactosemia.
13C-Galactose is administered to cells, tissues, or whole organisms, and its metabolic fate is monitored.[2][3] The first key intracellular metabolite formed is 13C-Galactose-1-Phosphate, making its detection and quantification a critical readout for the initial steps of galactose utilization.
The Leloir Pathway: The Core of Galactose Metabolism
The primary route for galactose catabolism is the Leloir pathway, which converts galactose into glucose-6-phosphate, an intermediate of glycolysis.[4][5] The measurement of 13C enrichment in the intermediates of this pathway, starting with Gal-1-P, is central to these studies.
The key steps of the Leloir pathway are:
-
Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form Galactose-1-Phosphate.
-
Uridyl Transfer: Galactose-1-Phosphate Uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.
-
Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.
-
Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[4]
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leloir pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
The Isotopic Key: A Technical Guide to Galactose 1-Phosphate-¹³C Potassium in Galactosemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic Galactosemia is an inborn error of metabolism characterized by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency disrupts the Leloir pathway, the primary route for galactose metabolism, leading to the systemic accumulation of galactose-1-phosphate (Gal-1P), a cytotoxic intermediate.[1][2] While a galactose-restricted diet is a life-saving intervention, it does not prevent long-term complications, including cognitive impairments, speech defects, and primary ovarian insufficiency in females. The pathophysiology of these complications is complex, but the accumulation of Gal-1P is considered a major contributing factor.[2]
To unravel the intricate mechanisms of Gal-1P toxicity and to evaluate potential therapeutic agents, researchers require precise tools to trace the metabolic fate of galactose and quantify enzyme kinetics. Galactose 1-phosphate-¹³C potassium salt serves as a critical stable isotope-labeled standard and tracer for these investigations. Its use in mass spectrometry and nuclear magnetic resonance (NMR) based methods allows for unambiguous identification and quantification, distinguishing it from its endogenous, unlabeled counterpart. This guide provides an in-depth overview of its significance, application, and the experimental protocols central to its use in galactosemia research.
The Role of Galactose 1-Phosphate-¹³C Potassium in Research
Galactose 1-phosphate-¹³C potassium is a non-radioactive, stable isotope-labeled version of the endogenous metabolite. The ¹³C atoms within the molecule increase its mass, allowing it to be distinguished from the naturally abundant ¹²C form by mass spectrometry. This property makes it an ideal tool for:
-
Enzyme Activity Assays: It serves as a direct substrate for in vitro GALT enzyme activity assays, where the formation of ¹³C-labeled uridine diphosphate galactose (UDP-Gal) is quantified by LC-MS/MS. This provides a highly sensitive and specific method for determining residual enzyme function in patient-derived cells.
-
Metabolic Flux Analysis: In cell culture models, cells are often incubated with ¹³C-labeled galactose, which is then intracellularly converted to ¹³C-Gal-1P. By tracking the appearance and quantity of labeled Gal-1P and downstream metabolites over time, researchers can map the flux through the Leloir and alternative metabolic pathways.
-
Internal Standard: It can be used as an internal standard for the accurate quantification of endogenous Gal-1P levels in biological samples, correcting for variations during sample preparation and analysis.
While commercially available, the synthesis of Galactose 1-phosphate-¹³C is typically achieved through the enzymatic phosphorylation of ¹³C-labeled galactose using recombinant galactokinase (GALK).
Pathways and Pathophysiology
The accumulation of Gal-1P due to GALT deficiency is central to the pathophysiology of galactosemia. It not only blocks the Leloir pathway but also induces significant cellular stress, impacting other critical signaling networks.
The Leloir Pathway and its Disruption
The Leloir pathway is the primary route for converting galactose to glucose-1-phosphate, which can then enter glycolysis. A deficiency in GALT creates a critical bottleneck.
Caption: Disruption of the Leloir Pathway in Classic Galactosemia.
Gal-1P-Induced Cellular Stress Pathways
High concentrations of Gal-1P are toxic and have been shown to trigger the Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[2][3][4] This is hypothesized to occur through the inhibition of inositol monophosphatase (IMPase), leading to altered calcium homeostasis and the accumulation of unfolded proteins.[2][3] Furthermore, Gal-1P accumulation is linked to mitochondrial dysfunction and increased oxidative stress.[5][6][7]
Caption: Cellular stress pathways induced by Gal-1P accumulation.
Experimental Protocols & Methodologies
The use of ¹³C-labeled galactose metabolites is central to modern, high-sensitivity analytical methods for studying galactosemia.
In Vitro GALT Enzyme Activity Assay via LC-MS/MS
This protocol quantifies GALT activity in cell lysates (e.g., from patient fibroblasts or erythrocytes) by measuring the conversion of a stable isotope-labeled substrate to its product.
Methodology:
-
Sample Preparation (Erythrocyte Hemolysate):
-
Collect whole blood in heparin-containing tubes.
-
Wash erythrocytes three times with cold 0.9% NaCl solution.
-
Lyse a packed erythrocyte pellet by adding 7 volumes of ice-cold lysing buffer (e.g., Milli-Q water).
-
Determine hemoglobin (Hgb) concentration in the hemolysate for normalization.
-
Incubate the hemolysate for 10 minutes at 37°C to inactivate endogenous UDP-galactose 4'-epimerase (GALE).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Glycine buffer (e.g., 0.5 M, pH 8.7)
-
Uridine diphosphate glucose (UDPGlc) (e.g., 0.4 mmol/L final concentration)
-
Galactose 1-phosphate-¹³C₆ ([¹³C₆]-Gal-1-P) (e.g., 1.6 mmol/L final concentration)
-
-
Initiate the reaction by adding a specific amount of hemolysate (e.g., providing ~0.6 mg of Hgb).
-
For each sample, prepare a blank control reaction without the hemolysate or with heat-inactivated hemolysate.
-
Incubate at 37°C for a fixed time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Cleanup:
-
Stop the reaction by adding ice-cold acetonitrile or other protein precipitation agent.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: Use a reversed-phase column with an ion-pairing reagent (e.g., tributylamine) to retain and separate the phosphorylated sugars.
-
Detection: Operate the mass spectrometer in negative-ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific mass transition for the product: [¹³C₆]-UDP-Gal (e.g., m/z 571 > 323).
-
-
Quantification: Calculate the amount of [¹³C₆]-UDP-Gal produced by comparing its peak area to a standard curve. Normalize the activity to hemoglobin content and time (e.g., µmol/hour/g Hgb).
-
Caption: Workflow for the in vitro GALT activity assay using LC-MS/MS.
Cell-Based Metabolic Tracing with [U-¹³C]-Galactose
This protocol is used to assess the metabolic capacity of patient-derived fibroblasts by tracing the fate of uniformly labeled galactose.
Methodology:
-
Cell Culture:
-
Culture patient and control fibroblasts in standard growth medium until confluent.
-
Prior to the experiment, switch cells to a glucose-free medium for a short period (e.g., 2-4 hours) to deplete intracellular glucose.
-
-
Labeling Experiment:
-
Replace the medium with fresh medium containing a defined concentration of uniformly labeled [U-¹³C₆]-galactose (e.g., 1 mM).
-
Incubate the cells for a time course (e.g., 1, 4, 7, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells, collect the cell lysate/solvent mixture, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Analysis (LC-MS/MS or NMR):
-
Analyze the extract to quantify the levels of ¹³C-labeled metabolites.
-
Key metabolites to measure include:
-
[U-¹³C₆]-Galactose
-
[U-¹³C₆]-Galactose-1-Phosphate
-
[¹³C₆]-UDP-Galactose
-
-
Analysis by NMR can also provide positional information about the ¹³C labels, offering deeper insights into pathway activity.[8]
-
Quantitative Data Presentation
Stable isotope tracing experiments yield quantitative data that can clearly differentiate between disease states and healthy controls.
Table 1: Metabolite Profiling in Patient Fibroblasts
This table summarizes representative data from a metabolic tracing experiment where fibroblasts from healthy controls, classic galactosemia patients, and variant patients were incubated with [U-¹³C₆]-galactose. The "Galactose Index" (GI) is a key diagnostic ratio.[9][10]
| Cell Type | [U-¹³C]-Gal-1-P (Relative Abundance) | [¹³C₆]-UDP-Galactose (Relative Abundance) | Galactose Index ([¹³C]-Gal-1-P / [¹³C]-UDP-Gal) |
| Healthy Control | Low | High | Low |
| Variant Patient | Intermediate | Low | Intermediate |
| Classic Patient (GALT-null) | High | Very Low / Undetectable | High |
Data is illustrative, based on findings from studies where classic patients show significantly higher accumulation of Gal-1-P and lower production of UDP-Gal compared to controls and variant patients.[9][10]
Table 2: In Vivo Galactose Oxidation Breath Test
This table shows typical results from a [1-¹³C]-galactose breath test, an in vivo method to assess whole-body galactose oxidation capacity.[11][12] Patients are given an oral dose of [1-¹³C]-galactose, and the appearance of ¹³CO₂ in expired air is measured.
| Subject Group | Genotype Example | % of ¹³C Dose Excreted as ¹³CO₂ (at 5 hours) |
| Healthy Control | Wild-Type | 21% - 47% |
| Classic Galactosemia | Q188R/Q188R | 3% - 6% |
| African-American Variant | S135L/S135L | Comparable to Control |
Data from studies showing that patients with classic galactosemia have a severely limited ability to oxidize galactose, while some variant genotypes retain significant capacity.[11]
Conclusion and Future Directions
Galactose 1-phosphate-¹³C potassium and its precursor, ¹³C-galactose, are indispensable tools in galactosemia research. They enable highly specific and sensitive quantification of enzyme activity and metabolic flux, providing a window into the biochemical consequences of GALT deficiency. These methods are crucial for diagnosing patients, understanding genotype-phenotype correlations, and are foundational for the preclinical and clinical evaluation of novel therapeutics, such as GALT enzyme replacement therapies or substrate reduction therapies. Future research will likely leverage these tools in more complex systems, including organoid models and advanced animal models, to further dissect the tissue-specific pathophysiology of galactosemia and accelerate the development of effective treatments that can prevent the devastating long-term complications of this disease.
References
- 1. researchgate.net [researchgate.net]
- 2. INVOLVEMENT OF ENDOPLASMIC RETICULUM STRESS IN A NOVEL CLASSIC GALACTOSEMIA MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of endoplasmic reticulum stress in a novel Classic Galactosemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Galactose-1-phosphate modulates mitochondrial function and Toll-like receptor 2 expression in neonatal skin fibroblast cultures | Biomedical Research and Therapy [bmrat.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Guiding Hand of a Silent Partner: A Technical Guide to Carbon-13 Labeled Compounds in Biochemical Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The intricate web of biochemical pathways that sustain life operates with a silent elegance that can be challenging to unravel. To peer into the heart of cellular metabolism and understand the dynamic flow of molecules, scientists have a powerful ally: carbon-13 (¹³C) labeled compounds. This stable, non-radioactive isotope of carbon serves as a tracer, allowing researchers to follow the journey of carbon atoms through metabolic networks, providing unprecedented insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. This technical guide delves into the fundamental principles, experimental protocols, and data interpretation associated with the use of ¹³C labeled compounds in biochemistry, with a particular focus on their application in metabolic research and drug development.
Core Principles of Carbon-13 Isotopic Labeling
The foundation of ¹³C isotopic labeling lies in the replacement of the naturally abundant carbon-12 (¹²C) isotope with ¹³C within a molecule of interest.[1] Since ¹³C is a stable isotope, these labeled compounds are safe to use in a wide range of biological systems and are not subject to radioactive decay.[2] The key principle is to introduce a ¹³C-enriched substrate, such as glucose or glutamine, into a biological system, be it cultured cells, tissues, or whole organisms.[1] As the cells metabolize this substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites.[1]
The distinct mass of ¹³C allows for its detection and quantification using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] These methods can reveal the extent and position of ¹³C incorporation into metabolites, providing a detailed snapshot of metabolic activity.
One of the most powerful applications of ¹³C labeling is Metabolic Flux Analysis (MFA) .[4] MFA is a quantitative methodology used to determine the rates (fluxes) of intracellular metabolic reactions.[4] By analyzing the pattern of ¹³C enrichment in various metabolites, known as the mass isotopomer distribution (MID), researchers can reconstruct the flow of carbon through metabolic pathways.[4] This allows for the identification of metabolic bottlenecks, the elucidation of drug mechanisms, and the discovery of novel therapeutic targets.[4]
Key Applications in Research and Drug Development
The utility of ¹³C labeled compounds spans a wide array of biochemical and pharmaceutical research areas:
-
Metabolic Tracing in Biological Systems: By administering a ¹³C-labeled substrate, researchers can track the fate of carbon atoms through various metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[5] This provides a quantitative understanding of metabolic fluxes and helps identify metabolic chokepoints, which is crucial for studying diseases like cancer and diabetes.[5]
-
Drug Metabolism and Pharmacokinetics: ¹³C labeled versions of drug candidates are invaluable for studying their absorption, distribution, metabolism, and excretion (ADME). By tracking the labeled drug and its metabolites, researchers can gain critical insights into how the body processes the compound, aiding in the optimization of its pharmacokinetic properties and the reduction of potential toxicity.[5]
-
Elucidation of Drug-Receptor Interactions: The use of ¹³C labeled drugs can aid in understanding how they interact with their target receptors, providing valuable information for drug design and development.[5]
-
Environmental and Agricultural Sciences: In soil and plant studies, ¹³C labeled compounds are used to trace the carbon cycle and understand the mechanisms of carbon sequestration, contributing to strategies for mitigating climate change and improving agricultural productivity.[5]
Data Presentation: Quantitative Insights from ¹³C Labeling
The data generated from ¹³C labeling experiments are rich with quantitative information. Below are examples of how this data is typically presented.
Table 1: Illustrative ¹³C NMR Chemical Shifts of Key Metabolites
This table provides the characteristic ¹³C chemical shifts for several common metabolites, which are crucial for their identification in NMR spectra. The chemical shift range for ¹³C is significantly larger than for protons (¹H), leading to better-resolved spectra.[3]
| Metabolite | Carbon Atom | Chemical Shift (ppm) |
| Alanine | Cα | 51.5 |
| Cβ | 17.0 | |
| C' (carboxyl) | 176.5 | |
| Lactate | Cα | 69.3 |
| Cβ | 21.1 | |
| C' (carboxyl) | 183.1 | |
| Glutamate | Cα | 55.6 |
| Cβ | 27.8 | |
| Cγ | 34.1 | |
| Cδ (carboxyl) | 181.8 | |
| C' (carboxyl) | 175.7 | |
| Citrate | C2, C4 (CH₂) | 46.2 |
| C3 (quaternary) | 76.8 | |
| C1, C5 (carboxyl) | 179.5 | |
| C6 (carboxyl) | 177.0 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
Table 2: Hypothetical Mass Isotopomer Distribution (MID) for Citrate
This table illustrates a hypothetical MID for citrate extracted from cancer cells grown in a medium containing uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.
| Mass Isotopologue | Number of ¹³C Atoms | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug Treated |
| M+0 | 0 | 5 | 15 |
| M+1 | 1 | 10 | 20 |
| M+2 | 2 | 40 | 35 |
| M+3 | 3 | 25 | 15 |
| M+4 | 4 | 15 | 10 |
| M+5 | 5 | 4 | 4 |
| M+6 | 6 | 1 | 1 |
In this hypothetical example, the drug treatment appears to decrease the incorporation of glucose-derived carbons into the citrate pool, as indicated by the increased abundance of M+0 and M+1 isotopologues and the decreased abundance of M+2, M+3, and M+4.
Table 3: Typical Metabolic Fluxes in Proliferating Cancer Cells
This table presents typical ranges for key metabolic fluxes in cancer cells, which are often determined using ¹³C-MFA. These values highlight the altered metabolism characteristic of many cancers, such as high rates of glycolysis and lactate production (the Warburg effect).
| Metabolic Flux | Typical Range (nmol/10⁶ cells/h) |
| Glucose Uptake | 100 - 400 |
| Lactate Secretion | 200 - 700 |
| Glutamine Uptake | 30 - 100 |
| Anabolic Precursor Effluxes | 2 - 10 |
Experimental Protocols
Detailed and rigorous experimental procedures are paramount for obtaining high-quality and reproducible data in ¹³C labeling studies.
Protocol 1: Cell Culture and ¹³C Labeling
-
Cell Seeding: Seed cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Acclimatization: Once cells are attached, replace the standard medium with a custom labeling medium. This medium should be based on a formulation free of the unlabeled carbon source you intend to replace (e.g., glucose-free DMEM) and supplemented with dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites in the serum).
-
Labeling: Prepare the labeling medium by adding the desired concentration of the ¹³C-labeled substrate (e.g., [U-¹³C₆]-D-Glucose) to the base medium. A common starting concentration range is 5-25 mM.
-
Incubation: Aspirate the acclimatization medium and wash the cells once with sterile PBS. Add the pre-warmed ¹³C labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the culture medium and immediately washing the cells with an ice-cold saline solution. Some protocols recommend snap-freezing the cells in liquid nitrogen at this stage.[4][6]
-
Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol.[7] For a 10 cm dish, 1 ml of 80% methanol is typically used.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Freeze-Thaw Cycles: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a water bath to ensure complete cell lysis.[7]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. The dried metabolite extract can be stored at -80°C. For analysis, reconstitute the extract in a suitable solvent (e.g., 0.03% formic acid for LC-MS or a buffered D₂O solution for NMR).[7]
Protocol 3: NMR Spectroscopy Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer. For enhanced sensitivity and structural information, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[8]
-
Data Processing and Analysis: Process the NMR data using appropriate software. Identify metabolites by comparing their chemical shifts to spectral databases and quantify them by integrating the peak areas relative to the internal standard.
Protocol 4: Mass Spectrometry Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile for reversed-phase chromatography).
-
Chromatography: Separate the metabolites using either Gas Chromatography (GC) or Liquid Chromatography (LC). GC-MS often requires derivatization of the metabolites to increase their volatility.[9]
-
Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.
-
Data Analysis: Process the raw data to identify metabolites based on their retention time and mass spectrum. Quantify the fractional abundance of each isotopologue for each metabolite after correcting for the natural abundance of ¹³C.
Mandatory Visualization
Diagrams are essential for visualizing the complex relationships in metabolic pathways and the logical flow of experimental procedures.
Conclusion
Carbon-13 labeled compounds are an indispensable tool in modern biochemistry, providing a safe and powerful means to trace metabolic pathways in intricate biological systems. From fundamental research into cellular metabolism to the development of new pharmaceuticals, the insights gained from ¹³C labeling studies are driving significant advancements across the life sciences. By adhering to rigorous experimental protocols and employing sophisticated analytical techniques, researchers can harness the power of this stable isotope to illuminate the complex and dynamic world of the cell.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 7. Metabolite extraction for mass spectrometry [bio-protocol.org]
- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Metabolic Flux Analysis
Abstract
Metabolic flux analysis (MFA) using 13C labeled substrates (13C-MFA) has emerged as a cornerstone technique for quantifying the rates of intracellular metabolic reactions.[1][2] By tracing the journey of stable isotopes through metabolic networks, researchers can gain unparalleled insights into the intricate workings of cellular metabolism. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows of 13C-MFA, tailored for researchers, scientists, and drug development professionals. We delve into the practical aspects of experimental design, from the selection of isotopic tracers to the nuances of sample preparation and analytical measurement. Furthermore, we explore the application of 13C-MFA in elucidating the complex interplay between cellular signaling and metabolic reprogramming, a critical area of investigation in fields such as oncology and metabolic diseases. Through detailed protocols, structured data presentation, and visual diagrams of metabolic and signaling pathways, this guide serves as a practical resource for implementing and interpreting 13C-MFA experiments.
Core Principles of 13C Metabolic Flux Analysis
The fundamental principle of 13C-MFA lies in supplying cells with a substrate, such as glucose or glutamine, that has been enriched with the stable isotope 13C.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites, creating unique isotopic labeling patterns.[1] These patterns, often referred to as mass isotopomer distributions (MIDs), are a direct reflection of the active metabolic pathways and their relative fluxes.[1]
The core of 13C-MFA is to measure these MIDs for a set of key intracellular metabolites and then use a computational model to estimate the intracellular fluxes that would produce these observed labeling patterns.[3] This is typically formulated as a least-squares parameter estimation problem, where the metabolic fluxes are the unknown parameters to be determined by minimizing the difference between the experimentally measured and model-simulated labeling patterns.[3]
The general workflow of a 13C-MFA experiment can be summarized in five key steps:
-
Experimental Design: This involves selecting the appropriate 13C-labeled substrate (tracer) and experimental conditions to maximize the information obtained about the fluxes of interest.[1]
-
Isotopic Labeling Experiment: Cells are cultured in a medium containing the 13C tracer until they reach a metabolic and isotopic steady state.[3]
-
Metabolite Analysis: Intracellular metabolites are extracted, and their mass isotopomer distributions are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
Computational Flux Estimation: A metabolic network model is used to simulate the labeling patterns for a given set of fluxes. An optimization algorithm is then employed to find the flux distribution that best fits the experimental data.
-
Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.
Experimental Protocols
Detailed and meticulous experimental procedures are paramount for acquiring high-quality and reproducible 13C-MFA data. This section provides a detailed methodology for the key experimental steps.
Isotopic Labeling Experiment
2.1.1. Cell Culture and Tracer Selection
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The specific density will depend on the cell line's growth rate.
-
Media Preparation: Prepare a chemically defined culture medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. The choice of tracer is critical and pathway-dependent. For example, [1,2-13C2]glucose is particularly effective for resolving fluxes in the pentose phosphate pathway, while [U-13C6]glucose provides a general overview of central carbon metabolism. For studying the TCA cycle, [U-13C5]glutamine is often the preferred tracer.[3]
-
Labeling: Once cells have reached the desired confluency, replace the standard medium with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This time can vary depending on the cell type and the specific metabolites being analyzed, but it is often in the range of 18-24 hours.[3] It is crucial to experimentally verify that an isotopic steady state has been reached by analyzing metabolite labeling at multiple time points.[3]
2.1.2. Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity, preserving the in vivo metabolic state.
-
Quenching Solution: Prepare an ice-cold quenching solution, typically 80% methanol (-80°C).
-
Procedure for Adherent Cells:
-
Quickly aspirate the labeling medium from the culture dish.
-
Immediately wash the cells with ice-cold saline (0.9% NaCl) to remove any residual extracellular labeled substrate.
-
Aspirate the saline completely.
-
Add the ice-cold 80% methanol to the dish.
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Procedure for Suspension Cells:
-
Rapidly transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for a short duration at 4°C.
-
Quickly aspirate the supernatant.
-
Resuspend the cell pellet in a small volume of ice-cold saline and transfer to a microcentrifuge tube.
-
Centrifuge again and discard the supernatant.
-
Add ice-cold 80% methanol to the cell pellet.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes containing the cell lysate in methanol vigorously.
-
Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Sample Preparation for GC-MS Analysis
For analysis by GC-MS, non-volatile metabolites such as amino acids and organic acids need to be chemically modified to make them volatile. This process is called derivatization.
2.2.1. Hydrolysis of Proteinogenic Amino Acids
-
After metabolite extraction, the remaining cell pellet containing proteins can be used to analyze the labeling of proteinogenic amino acids.
-
Add 6 M HCl to the protein pellet.
-
Hydrolyze the protein by heating at 100-110°C for 24 hours.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
-
Resuspend the dried amino acid hydrolysate in a suitable solvent for derivatization.
2.2.2. Derivatization of Amino Acids and Organic Acids
A common derivatization method for amino acids and organic acids involves a two-step process:
-
Oximation (for organic acids with keto groups): This step is necessary to prevent multiple derivative peaks for certain organic acids.
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract.
-
Incubate at a specific temperature (e.g., 30-60°C) for a defined period (e.g., 90 minutes).
-
-
Silylation: This step replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, making the molecules volatile.
-
A common silylating agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Add the silylating agent to the sample.
-
Incubate at an elevated temperature (e.g., 60-100°C) for a specific time (e.g., 30-60 minutes).
-
GC-MS Analysis
The derivatized samples are then injected into the GC-MS system.
-
Gas Chromatography (GC): The derivatized metabolites are separated based on their boiling points and interactions with the GC column. A temperature gradient is used to elute the different compounds at different times.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound. The relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) are determined from these spectra.
Data Presentation: Quantitative Flux Maps
A key output of a 13C-MFA study is a quantitative flux map, which provides the rates of the reactions in the metabolic model. These are often presented in tables, normalized to a specific uptake rate (e.g., glucose uptake). Below are illustrative examples of how flux data can be presented for different biological systems.
Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line
This table presents hypothetical flux data for a generic cancer cell line, illustrating how fluxes through key pathways like glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle are reported. Fluxes are normalized to the glucose uptake rate.
| Reaction/Pathway | Abbreviation | Relative Flux (mol/mol glucose) |
| Glycolysis | ||
| Glucose -> G6P | GLC -> G6P | 100 |
| F6P -> G3P | F6P -> G3P | 85 |
| G3P -> PYR | G3P -> PYR | 170 |
| PYR -> LAC | PYR -> LAC | 150 |
| Pentose Phosphate Pathway | ||
| G6P -> R5P (oxidative) | G6P -> R5P | 15 |
| TCA Cycle | ||
| PYR -> AcCoA | PDH | 18 |
| AcCoA -> CIT | CS | 18 |
| aKG -> SUC | AKGD | 15 |
| MAL -> OAA | MDH | 15 |
| Anaplerosis | ||
| PYR -> OAA | PC | 2 |
| GLN -> aKG | Gln Anaplerosis | 20 |
Table 2: Metabolic Fluxes in a Microbial Production Host
This table shows example flux data for a microbial host engineered for the production of a specific biochemical. The data highlights the distribution of carbon towards biomass, product formation, and other metabolic pathways. Fluxes are normalized to the glucose uptake rate.
| Reaction/Pathway | Abbreviation | Relative Flux (mol/mol glucose) |
| Glucose Uptake | GLC uptake | 100 |
| Glycolysis | ||
| G6P -> F6P | PGI | 80 |
| G3P -> PYR | GAPD | 160 |
| Pentose Phosphate Pathway | ||
| G6P -> 6PG (oxidative) | G6PDH | 20 |
| TCA Cycle | ||
| AcCoA -> CIT | CS | 30 |
| aKG -> SUC | AKGD | 25 |
| Product Synthesis | ||
| PYR -> Product | Product Pathway | 40 |
| Biomass Precursors | ||
| Flux to Biomass | 25 |
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex relationships in metabolic and signaling pathways, as well as the logical flow of experimental and computational workflows.
Experimental and Computational Workflow
The following diagram illustrates the overall workflow of a 13C-MFA experiment, from the initial cell culture to the final flux map.
Central Carbon Metabolism
This diagram provides a simplified overview of the key pathways in central carbon metabolism that are commonly investigated using 13C-MFA.
Signaling and Metabolism: The mTOR Pathway
13C-MFA can be a powerful tool to investigate how signaling pathways regulate metabolic fluxes. The mTOR (mechanistic target of rapamycin) pathway is a key regulator of cell growth and metabolism. The following diagram illustrates how mTORC1 signaling can influence glycolysis and the TCA cycle.
Conclusion
13C Metabolic Flux Analysis is a powerful and sophisticated technique that provides an unparalleled quantitative view of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a robust framework to understand disease metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA can be complex, the detailed protocols and workflows presented in this guide provide a solid foundation for its successful implementation. As analytical technologies and computational tools continue to advance, the application of 13C-MFA is expected to further expand, deepening our understanding of the intricate metabolic networks that underpin life.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Pathways: A Technical Guide to Galactose 1-phosphate-13C Potassium Salt as a Biochemical Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, providing a window into the intricate network of biochemical pathways. Among these, Galactose 1-phosphate-13C potassium salt stands out as a critical tracer for elucidating the complexities of galactose metabolism. This technical guide provides an in-depth overview of its application, particularly in the context of galactosemia research and its potential for therapeutic development. By tracing the fate of the 13C-labeled carbon, researchers can quantify enzyme activity, identify metabolic bottlenecks, and assess the efficacy of novel therapeutic interventions. This document outlines key experimental protocols, presents quantitative data from relevant studies, and visualizes the core metabolic pathways and experimental workflows.
Galactose 1-phosphate, labeled with carbon-13, serves as a direct substrate for the enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), a critical player in the Leloir pathway of galactose metabolism. Deficiencies in this enzyme lead to the genetic disorder classic galactosemia, characterized by the toxic accumulation of galactose 1-phosphate.[1] Therefore, tracing the metabolism of 13C-labeled galactose 1-phosphate allows for a precise measurement of GALT activity and the overall flux through this pathway.
This guide will delve into the practical aspects of using this compound salt, offering standardized protocols and representative data to aid in the design and execution of robust metabolic studies.
Data Presentation
The following tables summarize quantitative data from studies utilizing 13C-labeled galactose or galactose-1-phosphate to investigate galactose metabolism. These data provide a baseline for comparison and highlight the measurable differences between healthy and galactosemic subjects.
Table 1: Galactose-1-Phosphate Uridylyltransferase (GALT) Enzyme Activity
| Sample Type | Condition | GALT Activity (µmol/g Hb/hr) | Reference |
| Erythrocytes | Control (n=71) | 23.8 ± 3.8 | [2][3] |
| Erythrocytes | Classic Galactosemia (n=33) | Not Detectable | [2][3] |
Table 2: Galactose Oxidation Measured by 13C-Galactose Breath Test
| Subject Group | Time Point | Cumulative Percentage of 13C Recovered as 13CO2 | Reference |
| Healthy Children (n=21) | 30 min | 0.4% - 5.15% | [4] |
| 120 min | up to 5.58% | [4] | |
| Galactosemic Children (n=7) | 30 min | 0.03% - lower than healthy | [4] |
| 120 min | up to 1.67% | [4] | |
| Normal Adults | 1 hr | 3% - 6% | [5] |
| 5 hr | 21% - 47% | [5] | |
| Classic Galactosemia Adults | 1 hr | Almost none | [5] |
| 5 hr | 3% - 6% | [5] |
Table 3: Metabolite Concentrations in Galactosemia
| Metabolite | Condition | Plasma Concentration (µmol/L) | Urinary Excretion (mmol/mol creatinine) | Reference |
| Galactitol | Untreated Classic Galactosemia | 120 - 500 | 8000 - 69,000 | [6] |
| Treated Classic Galactosemia | 4.7 - 20 | 45 - 900 | [6] | |
| Controls | 0.08 - 0.86 | 3 - 81 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of metabolic tracer studies. The following are adapted protocols for key experiments involving 13C-labeled galactose and its metabolites.
Protocol 1: In Vitro GALT Enzyme Activity Assay using Galactose 1-phosphate-13C6
This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for the sensitive quantification of GALT enzyme activity.[2][3]
1. Materials and Reagents:
-
Galactose 1-phosphate-13C6 potassium salt
-
Uridine diphosphate glucose (UDPGlc)
-
Assay Buffer (specific composition to be optimized, but generally contains a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT)
-
Erythrocyte-lysing buffer
-
Internal Standard (e.g., [13C6]-Glucose-1-phosphate)
-
Methanol for quenching
-
LC-MS/MS system
2. Sample Preparation (from erythrocytes):
-
Collect whole blood in EDTA-containing tubes.
-
Prepare hemolysate by washing erythrocytes with saline and then lysing with a specific lysing buffer.[3]
-
Determine the hemoglobin concentration of the hemolysate for normalization.
3. Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, UDPGlc, and the internal standard.
-
Initiate the reaction by adding a known amount of hemolysate and Galactose 1-phosphate-13C6. Optimal concentrations of substrates should be determined, for example, 1.6 mmol/L of [13C6]-Gal-1-P and 0.4 mmol/L of UDPGlc have been reported.[3]
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with time and protein concentration.[3]
-
Quench the reaction by adding ice-cold methanol.
-
Centrifuge to pellet the precipitated protein.
4. LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Use a suitable chromatography method (e.g., reversed-phase ion-pair chromatography) to separate the product, Uridine diphosphate galactose-13C6 ([13C6]-UDPGal), from other components.[2]
-
Detect and quantify [13C6]-UDPGal using multiple reaction monitoring (MRM). For example, a mass transition of 571 > 323 has been used for [13C6]-UDPGal.[2]
-
Calculate GALT activity based on the amount of [13C6]-UDPGal produced, normalized to the hemoglobin concentration and the incubation time.
Protocol 2: Cellular Metabolic Tracing with 13C-labeled Galactose
This protocol describes a general workflow for tracing the metabolism of 13C-galactose in cultured cells, adapted from studies on lymphoblasts.[7]
1. Cell Culture and Labeling:
-
Culture cells (e.g., fibroblasts, lymphoblasts, or a relevant cell line) to the desired confluency in standard culture medium.
-
Replace the standard medium with a medium containing a known concentration of 1-13C-galactose or 2-13C-galactose (e.g., 1 mM).[7]
-
Incubate the cells for a specific time course (e.g., 2.5 and 5 hours).[7]
2. Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell extract.
-
Centrifuge to remove cell debris.
-
Dry the supernatant (e.g., using a vacuum concentrator).
3. Analysis by NMR or Mass Spectrometry:
-
Reconstitute the dried metabolite extract in a suitable solvent for analysis (e.g., D2O for NMR).
-
For NMR analysis: Acquire 1D and 2D 13C-NMR spectra to identify and quantify 13C-labeled metabolites such as galactose-1-phosphate, UDP-galactose, and UDP-glucose.[7]
-
For Mass Spectrometry analysis: Use techniques like GC-MS or LC-MS to separate and quantify the isotopologues of key metabolites.
-
Analyze the fractional enrichment of 13C in the downstream metabolites to determine the relative flux through different metabolic pathways.
Protocol 3: 13C-Galactose Breath Test
This non-invasive protocol is used to assess whole-body galactose oxidation capacity.[4]
1. Subject Preparation:
-
Subjects should fast overnight prior to the test.
-
Collect a baseline breath sample.
2. Administration of Tracer:
-
Administer an oral dose of 1-13C-galactose (e.g., 7 mg/kg body weight) dissolved in water.[4]
3. Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., 30, 60, and 120 minutes) after administration of the tracer.[4]
4. Analysis:
-
Analyze the 13CO2/12CO2 ratio in the exhaled breath samples using gas isotope ratio mass spectrometry.
-
Calculate the cumulative percentage of the administered 13C dose recovered as 13CO2 over the collection period. This provides a measure of the whole-body galactose oxidation rate.[4]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of Galactose 1-phosphate-13C as a biochemical tracer.
Caption: The Leloir Pathway for Galactose Metabolism.
Caption: Experimental Workflow for GALT Activity Assay.
Applications in Drug Development
The use of this compound salt and related 13C-galactose tracers is pivotal in the development of therapies for galactosemia. The primary therapeutic strategies involve either restoring the function of the deficient GALT enzyme or inhibiting alternative metabolic pathways that produce toxic metabolites.[8]
1. Screening for GALT Activators (Pharmacological Chaperones): Pharmacological chaperones are small molecules designed to rescue the function of misfolded and unstable mutant enzymes.[9] A cell-based assay using Galactose 1-phosphate-13C can be employed to screen for compounds that increase the metabolic flux through the GALT-catalyzed step. An increase in the production of 13C-labeled UDP-galactose and downstream metabolites in cells treated with a candidate drug would indicate a positive effect on GALT activity.
2. Assessing the Efficacy of Aldose Reductase Inhibitors: In galactosemia, excess galactose is shunted into the polyol pathway, where aldose reductase converts it to galactitol, a toxic metabolite.[1] Aldose reductase inhibitors are being investigated as a therapeutic approach to reduce galactitol accumulation.[8] 13C-galactose tracing studies can be used to quantify the reduction in 13C-galactitol formation in response to treatment with these inhibitors, providing a direct measure of their in vivo efficacy.
3. Evaluating Gene and mRNA Therapies: Emerging therapeutic modalities like gene therapy and mRNA therapy aim to provide a functional copy of the GALT gene or its transcript.[8] The successful restoration of GALT activity can be quantitatively assessed using the GALT activity assay with Galactose 1-phosphate-13C or by monitoring the normalization of galactose oxidation using the 13C-galactose breath test in preclinical models and eventually in clinical trials.
Conclusion
This compound salt is a powerful and specific tracer for dissecting the intricacies of galactose metabolism. Its application in quantitative enzyme assays, cellular metabolic tracing, and whole-body metabolic studies provides invaluable data for understanding the pathophysiology of galactosemia and for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust studies aimed at alleviating the burden of this and other metabolic diseases. The ability to directly measure metabolic flux in response to therapeutic intervention is a critical component of modern drug discovery and development.
References
- 1. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose oxidation using 13C in healthy and galactosemic children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current and Future Treatments for Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactosemia: Towards Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Metabolic Landscapes: A Technical Guide to Isotope-Labeled Galactose Metabolism
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular metabolism is fundamental to life, and understanding its nuances is paramount in the quest for novel therapeutic interventions. While glucose has long held the spotlight in metabolic research, the sugar galactose is emerging as a key player in various physiological and pathological states, from inherited metabolic disorders to cancer. This technical guide delves into the cutting-edge use of stable isotope labeling, particularly with ¹³C-galactose, to uncover and quantify novel pathways in galactose metabolism. By providing a detailed overview of experimental protocols, data interpretation, and the visualization of complex metabolic networks, this document serves as a comprehensive resource for researchers seeking to explore this exciting frontier.
The Evolving Picture of Galactose Metabolism: Beyond the Leloir Pathway
For decades, the Leloir pathway was considered the canonical route for galactose metabolism, converting galactose into glucose-1-phosphate for entry into glycolysis.[1] However, recent advancements in metabolomics and isotope tracing have revealed a more complex and fascinating picture, highlighting the existence and significance of alternative and "rescue" pathways. These pathways are particularly relevant in disease contexts such as classical galactosemia, a genetic disorder characterized by a deficiency in the Leloir pathway enzyme galactose-1-phosphate uridylyltransferase (GALT), and in cancer, where metabolic reprogramming is a hallmark of malignancy.[2][3]
The Established Routes: A Quick Overview
Before exploring novel pathways, it is essential to understand the established routes of galactose metabolism. The primary pathways include the Leloir pathway, the galactitol pathway, and the galactonate pathway.
The Leloir Pathway: This is the main pathway for galactose catabolism.[1]
Alternative Pathways: In conditions where the Leloir pathway is impaired, galactose can be shunted into alternative routes.
Novel Frontiers: Uncovering Hidden Pathways with ¹³C-Galactose
Isotope labeling with ¹³C-galactose, coupled with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, allows researchers to trace the fate of galactose-derived carbons through the metabolic network. This powerful approach has been instrumental in identifying and quantifying the flux through previously underappreciated pathways.
The UDP-Glucose Pyrophosphorylase (UGP2) Rescue Pathway
In the absence of a functional GALT enzyme, the accumulation of galactose-1-phosphate is a key pathological feature of classical galactosemia. Isotope tracing studies in GALT-deficient mouse models have provided evidence for a "rescue" pathway involving the enzyme UDP-glucose pyrophosphorylase 2 (UGP2).[4] UGP2 can utilize galactose-1-phosphate as a substrate, albeit less efficiently than its preferred substrate glucose-1-phosphate, to form UDP-galactose.[4] This provides a bypass of the GALT-deficiency, allowing for the synthesis of essential UDP-sugars.
A Novel Link to One-Carbon Metabolism
Recent research using ¹³C-galactose tracing in acute myeloid leukemia (AML) cells has uncovered a significant and previously unappreciated contribution of galactose to one-carbon metabolism.[3] This pathway involves the conversion of galactose-derived carbons into the amino acids serine and glycine, which are key donors of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. This finding has profound implications for cancer biology, suggesting that dietary galactose can influence the response to chemotherapies that target one-carbon metabolism.[3]
Quantitative Insights from Isotope Labeling
The true power of ¹³C-galactose tracing lies in its ability to provide quantitative data on metabolic fluxes. By measuring the incorporation of ¹³C into downstream metabolites, researchers can calculate the relative and absolute rates of different metabolic pathways.
Table 1: Metabolic Fate of [¹³C]Galactose in Tissues of GALT-Deficient Mice
The following table summarizes the distribution of ¹³C-labeled galactose and its metabolites in various tissues of GALT-deficient (G/G) and normal (N/N) mice four hours after administration of [¹³C]galactose. The data highlights the significant accumulation of galactose and galactose-1-phosphate in GALT-deficient tissues and the presence of downstream metabolites, indicating the activity of alternative pathways.
| Metabolite | Liver (G/G) | Kidney (G/G) | Heart (G/G) | Muscle (G/G) | Brain (G/G) | Liver (N/N) |
| [¹³C]Galactose | High | High | Moderate | Low | Moderate | Not Detected |
| [¹³C]Galactose-1-Phosphate | High | Moderate | Low | Very Low | Low | Not Detected |
| [¹³C]Galactitol | Not Detected | High | High | Low | Moderate | Not Detected |
| [¹³C]Galactonate | High | Moderate | Low | Very Low | Low | Comparable to G/G |
| [¹³C]Glucose & [¹³C]Lactate | Present | Present | - | - | - | High |
Data adapted from a study on the metabolic fate of administered [¹³C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice.[5] Note: "High", "Moderate", "Low", and "Very Low" represent relative concentrations observed in the study.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting ¹³C-galactose tracing experiments in mammalian cells, followed by metabolite extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
¹³C-Galactose Labeling of Adherent Mammalian Cells
Objective: To label intracellular metabolites by culturing cells in a medium containing uniformly labeled ¹³C-galactose.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free and galactose-free cell culture medium (e.g., DMEM)
-
[U-¹³C₆]Galactose (uniformly labeled with ¹³C at all six carbon positions)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10-cm cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they reach 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the ¹³C-labeling medium by supplementing the glucose-free and galactose-free base medium with the desired concentration of [U-¹³C₆]Galactose (e.g., 10 mM) and 10% dFBS. Warm the medium to 37°C before use.
-
Pre-incubation (optional but recommended): To wash out unlabeled intracellular pools, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then incubate the cells with glucose-free and galactose-free medium for 1-2 hours.
-
Labeling: Aspirate the pre-incubation medium and add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. For steady-state analysis, a 24-hour incubation is typical. For kinetic flux analysis, a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) should be performed.
-
Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.
Metabolite Extraction from Adherent Mammalian Cells
Objective: To extract polar metabolites from labeled cells for subsequent GC-MS analysis.
Materials:
-
Labeled cells in culture plates
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge (refrigerated to 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
After the final PBS wash, place the culture plates on a bed of dry ice or in a freezer at -80°C for at least 15 minutes to ensure complete quenching.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Using a pre-chilled cell scraper, scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the tubes at -20°C for 1 hour to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts to completeness using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until derivatization and GC-MS analysis.
GC-MS Analysis of ¹³C-Labeled Monosaccharides
Objective: To separate and quantify the isotopologue distribution of galactose and other monosaccharides.
Materials:
-
Dried metabolite extracts
-
Pyridine
-
Methoxylamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization (Methoximation): Add 20 µL of methoxylamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.
-
Derivatization (Silylation): Add 80 µL of MSTFA + 1% TMCS to the sample. Vortex and incubate at 60°C for 30 minutes.
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient for the GC oven to separate the monosaccharides.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of the target monosaccharides.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized monosaccharides based on their retention times and mass spectra.
-
Determine the mass isotopologue distribution (MID) for each monosaccharide by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Visualizing the Flow: Experimental and Logical Workflows
Understanding the flow of experiments and the logic behind data analysis is crucial for robust research.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-galactose pyrophosphorylase in mice with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preliminary Studies Involving 13C-Labeled Galactose Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing with 13C-labeled substrates is a cornerstone of metabolic research, providing a powerful tool to delineate the intricate pathways of cellular metabolism. The use of 13C-labeled galactose, in particular, offers a unique window into the complexities of galactose metabolism, which is implicated in both normal physiological processes and in the pathophysiology of inherited metabolic disorders such as galactosemia. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and metabolic pathways involved in preliminary studies utilizing 13C-labeled galactose metabolites. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this field.
The guide details experimental protocols for cellular and whole-body studies, presents quantitative data in a comparative format, and provides visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the techniques and their applications.
Experimental Protocols
A variety of experimental approaches can be employed to study the metabolism of 13C-labeled galactose. The choice of method depends on the biological system under investigation (e.g., cell culture, animal models, human subjects) and the specific research question. Below are detailed methodologies for key experiments.
Cell Culture-Based 13C-Galactose Labeling and Metabolite Extraction
This protocol describes the general procedure for labeling cultured cells with 13C-galactose and extracting metabolites for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Materials:
-
Cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)[1]
-
[U-13C6]-Galactose or other specifically labeled galactose isomer
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free basal medium with the desired concentration of 13C-labeled galactose (e.g., 1 mM) and other necessary components like dFBS and amino acids.[2]
-
Adaptation Phase (for steady-state analysis): For steady-state metabolic flux analysis, adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.
-
Labeling: Aspirate the standard growth medium, wash the cells once with sterile PBS, and then add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for the desired period. For kinetic studies, this can range from minutes to hours. For steady-state analysis, a common incubation time is 24 hours.[2]
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and place the culture plates on dry ice.
-
Add 1 mL of ice-cold 80% methanol to each well and incubate on dry ice for 15 minutes.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 13C-Galactose Metabolites
This protocol outlines the steps for derivatization and analysis of extracted metabolites by GC-MS.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, or for aldononitrile pentaacetate derivatives: hydroxylamine hydrochloride, acetic anhydride)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Derivatization (Silylation):
-
Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate to protect carbonyl groups.
-
Add MSTFA with 1% TMCS, vortex, and incubate at an elevated temperature (e.g., 70°C) to form trimethylsilyl (TMS) derivatives of the metabolites.
-
-
Derivatization (Aldononitrile Pentaacetate):
-
Prepare aldononitrile pentaacetate derivatives for the analysis of D-galactose.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the metabolites. For example, an initial temperature of 80°C, ramped to 300°C.
-
Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify specific known metabolites and their isotopologues. For 13C-labeled D-galactose as an aldononitrile pentaacetate derivative, specific ions such as m/z 328 (12C), 329 (1-13C), and 334 (U-13C6) can be monitored in positive chemical ionization mode.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to chemical libraries.
-
Quantify the relative abundance of different mass isotopologues for each metabolite to determine the extent of 13C incorporation.
-
Correct the raw data for the natural abundance of 13C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 13C-Galactose Metabolites
NMR provides detailed information about the position of 13C atoms within a molecule.
Materials:
-
Dried metabolite extracts
-
Deuterium oxide (D₂O) with an internal standard (e.g., DSS or TMSP)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in D₂O containing a known concentration of an internal standard.
-
NMR Data Acquisition:
-
Acquire 1D 1H and 13C NMR spectra to identify and quantify major metabolites.
-
Acquire 2D NMR spectra (e.g., HSQC, HMBC) to confirm assignments and resolve overlapping signals.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Identify and quantify 13C-labeled metabolites based on their chemical shifts and coupling patterns. The 13C enrichment at specific carbon positions can be determined from the intensity of the corresponding signals.
-
13C-Galactose Breath Test for Whole-Body Galactose Oxidation
This non-invasive test measures the rate of galactose oxidation in vivo.[3]
Materials:
-
1-13C-galactose
-
Breath collection bags or tubes
-
Isotope ratio mass spectrometer (IRMS) or other CO₂ isotope analyzer
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the labeled galactose.
-
Administration of 13C-Galactose: Administer an oral dose of 1-13C-galactose, typically 7 mg/kg body weight, dissolved in water.[3]
-
Post-Dose Breath Samples: Collect breath samples at specific time points after ingestion, for example, at 30, 60, and 120 minutes.[3]
-
Sample Analysis: Analyze the 13CO₂/12CO₂ ratio in the collected breath samples using an IRMS.
-
Data Analysis: Calculate the rate of 13CO₂ excretion over time. The results are often expressed as the cumulative percentage of the administered 13C dose recovered in the breath over the collection period (CUMPCD).
Quantitative Data Presentation
The following tables summarize quantitative data from various preliminary studies involving 13C-labeled galactose metabolites.
Table 1: Plasma D-Galactose Concentrations in Different Human Cohorts
| Cohort | Mean Plasma D-Galactose (μmol/L) | Standard Deviation (μmol/L) | n |
| Healthy Adults | 0.12 | 0.03 | 16 |
| Diabetic Patients | 0.11 | 0.04 | 15 |
| Patients with Classical Galactosemia | 1.44 | 0.54 | 10 |
| Obligate Heterozygous Parents | 0.17 | 0.07 | 5 |
Data from a stable-isotope dilution GC-MS study.
Table 2: 13C-Labeled Metabolite Levels in Lymphoblasts after Incubation with 13C-Galactose
| Cell Type | Metabolite | Relative Amount (Compared to Normal) |
| Galactosemic (various genotypes) | Galactose-1-Phosphate (Gal-1P) | 2-3 times higher |
| Normal | Galactose-1-Phosphate (Gal-1P) | 1 |
| Galactosemic (Q188R and S135L mutations) | UDP-galactose (UDPgal) | Lower than normal |
| Galactosemic (GALT deletion) | UDP-galactose (UDPgal) | Not detected |
| Galactosemic (various genotypes) | Galactitol | Not significantly different from normal |
Data from an NMR-based study on lymphoblasts incubated with 1mM 1- or 2-13C galactose.[2]
Table 3: 13C-Galactose Breath Test Results in Healthy and Galactosemic Children
| Cohort | Time Point (minutes) | Mean Cumulative Percentage of 13C Dose Recovered (CUMPCD) |
| Healthy Children | 30 | 0.4% |
| 120 | 5.58% | |
| Galactosemic Children | 30 | 0.03% |
| 120 | 1.67% |
Data from a study using a 7 mg/kg oral dose of 1-13C-galactose.[3]
Mandatory Visualization
Signaling Pathways
The primary route for galactose metabolism is the Leloir pathway. However, under conditions of enzymatic deficiencies in this pathway, alternative routes become more prominent.
Caption: The Leloir and alternative pathways of galactose metabolism.
Experimental Workflows
The following diagram illustrates a typical workflow for a cell culture-based 13C-galactose labeling experiment followed by mass spectrometry analysis.
Caption: Workflow for 13C-galactose labeling and analysis in cell culture.
This workflow outlines the key stages from preparing the biological samples to the final data analysis, providing a clear and logical progression for conducting these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Galactose 1-phosphate-¹³C Potassium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cells. Galactose 1-phosphate-¹³C potassium salt is a key reagent for investigating galactose metabolism and its downstream effects. By introducing a ¹³C-labeled intermediate directly into the Leloir pathway, researchers can bypass the initial galactose phosphorylation step and gain specific insights into the activity of enzymes such as galactose-1-phosphate uridylyltransferase (GALT) and UDP-galactose 4'-epimerase (GALE). This allows for a detailed analysis of glycoconjugate biosynthesis, nucleotide sugar metabolism, and the integration of galactose metabolism with central carbon metabolism.
These application notes provide a comprehensive protocol for the use of Galactose 1-phosphate-¹³C potassium salt in cell culture experiments, from initial cell culture and labeling to downstream sample processing and analysis.
Safety Precautions
According to available safety data sheets, Galactose 1-phosphate potassium salt is not classified as a hazardous substance.[1][2] However, it is recommended to follow standard laboratory safety procedures. Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Signaling Pathway
Galactose 1-phosphate-¹³C enters the Leloir pathway, a central route for galactose metabolism.[3][4][5] The ¹³C label can be traced through subsequent enzymatic reactions to monitor pathway activity and metabolic fate.
Caption: The Leloir Pathway for Galactose 1-phosphate Metabolism.
Experimental Workflow
The following diagram outlines the general workflow for a cell culture experiment using Galactose 1-phosphate-¹³C potassium salt for metabolic analysis.
Caption: General Experimental Workflow for ¹³C-Labeling Studies.
Experimental Protocols
Materials
-
Galactose 1-phosphate-¹³C potassium salt
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)
-
Extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen (optional)
Protocol
1. Cell Culture and Seeding
-
Culture cells in standard medium supplemented with 10% dFBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach approximately 80% confluency at the time of the experiment.
2. Preparation of ¹³C-Labeling Medium
-
Prepare the desired volume of base medium (e.g., glucose-free DMEM).
-
Dissolve Galactose 1-phosphate-¹³C potassium salt in the base medium to the desired final concentration.
-
Supplement the medium with 10% dFBS and other necessary components (e.g., glutamine).
-
Sterile-filter the complete labeling medium.
3. Isotopic Labeling
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This can range from a few hours to several cell doublings to achieve isotopic steady state.
4. Quenching Metabolism
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a sufficient volume of pre-chilled quenching solution to cover the cell monolayer.
-
Alternatively, for very rapid quenching, snap-freeze the cell monolayer in liquid nitrogen before adding the quenching solution.
5. Metabolite Extraction
-
After quenching, add pre-chilled extraction solvent to the cells.
-
Incubate on a rocking platform at 4°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
6. Downstream Analysis
The extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C into downstream metabolites.
-
For MS analysis: Samples are typically dried and may require derivatization before analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
For NMR analysis: Samples can be lyophilized and reconstituted in a suitable deuterated solvent.
Data Presentation
The following tables provide examples of recommended starting concentrations and incubation times for labeling experiments. These should be optimized for each specific cell line and experimental goal.
Table 1: Recommended Starting Concentrations for Galactose 1-phosphate-¹³C
| Cell Type | Recommended Concentration Range | Notes |
| Mammalian cell lines (general) | 0.5 - 5 mM | The optimal concentration should be determined empirically. |
| Primary cells | 0.1 - 2 mM | Lower concentrations may be sufficient for sensitive cell types. |
Table 2: Recommended Incubation Times for ¹³C-Labeling
| Experimental Goal | Recommended Incubation Time | Notes |
| Short-term labeling (kinetic flux analysis) | 5 minutes - 4 hours | Allows for the study of rapid metabolic changes. |
| Steady-state labeling (metabolic flux analysis) | 24 - 72 hours (or several cell doublings) | Ensures that the isotopic labeling of metabolites has reached a stable state. |
Table 3: Example of Expected ¹³C-Labeled Metabolites
| Pathway | Expected Labeled Metabolites |
| Leloir Pathway | UDP-Galactose-¹³C, UDP-Glucose-¹³C, Glucose 1-phosphate-¹³C |
| Glycolysis | Glucose 6-phosphate-¹³C, Fructose 6-phosphate-¹³C, Pyruvate-¹³C, Lactate-¹³C |
| TCA Cycle | Citrate-¹³C, α-Ketoglutarate-¹³C, Succinate-¹³C, Malate-¹³C |
| Glycogenesis | Glycogen-¹³C |
| Glycosylation Precursors | UDP-N-acetylglucosamine-¹³C, UDP-N-acetylgalactosamine-¹³C |
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Quantitative analysis of galactose metabolism using LC-MS/MS and 13C internal standards.
Application Note: Quantitative Analysis of Galactose Metabolism
Introduction
Galactose is a critical monosaccharide in cellular metabolism, primarily processed through the Leloir pathway to be converted into glucose for energy production or biosynthetic processes.[1][2][3] Dysregulation in this pathway can lead to severe metabolic disorders such as galactosemia.[4][5] Accurate quantification of galactose and its metabolic intermediates is crucial for diagnosing these disorders, monitoring dietary interventions, and advancing drug development. This application note details a robust and sensitive method for the quantitative analysis of key galactose metabolism intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards. The use of 13C-labeled internal standards is the ideal approach for metabolomics as it corrects for sample loss during preparation and mitigates matrix effects, thereby ensuring high accuracy and precision.[6][7]
Principle of Isotope Dilution LC-MS/MS
The core of this method is isotope dilution mass spectrometry. A known concentration of a stable, non-radioactive, 13C-labeled version of the analyte (e.g., ¹³C₆-Galactose-1-Phosphate) is spiked into the biological sample at the earliest stage of preparation.[6] This internal standard is chemically identical to the endogenous analyte and thus behaves identically during extraction, chromatographic separation, and ionization.[7] By measuring the ratio of the mass spectrometric signal of the endogenous (light) analyte to the ¹³C-labeled (heavy) internal standard, precise quantification can be achieved, as this ratio remains consistent even if sample is lost or ion suppression occurs.[6]
Metabolic Pathway: The Leloir Pathway
The primary route for galactose catabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate in four key enzymatic steps.[1][3] This intermediate can then enter glycolysis or be used in glycogenesis.[5]
Caption: The Leloir Pathway for converting galactose to glucose-6-phosphate.
Experimental Protocols
A generalized workflow for the quantitative analysis of galactose metabolites from biological samples is presented below.
Caption: General experimental workflow from sample collection to final data analysis.
Protocol 1: Sample Preparation from Dried Blood Spots (DBS)
This protocol is adapted from common metabolomics sample preparation techniques.[8][9][10]
-
Sample Collection: Collect 3-5 disks (3 mm diameter) from a dried blood spot sample and place them into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard spiking solution (containing known concentrations of ¹³C₆-Galactose, ¹³C₆-Galactose-1-Phosphate, etc., in cold methanol) directly to the DBS disks.
-
Extraction: Add 400 µL of a cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water).
-
Incubation: Vortex the mixture and incubate at 4°C with shaking for 1-2 hours to ensure complete extraction.
-
Protein Removal: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in 50-100 µL of a solution suitable for LC-MS injection (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS system. Optimization is required for specific instruments and applications.
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | HILIC Column (e.g., Cogent Diamond Hydride™, 2.1 x 150 mm, 4µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in DI Water[11] |
| Mobile Phase B | 90:10 Acetonitrile/DI Water with 15-20 mM Ammonium Acetate[11] |
| Flow Rate | 0.4 mL/min[11] |
| Injection Volume | 1-5 µL[11] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[12] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for Galactose Metabolites
MRM transitions must be empirically optimized for the specific mass spectrometer being used. The values below are illustrative.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard (IS) | IS Precursor (m/z) | IS Product (m/z) |
| Galactose | 179.1 | 89.1 | ¹³C₆-Galactose | 185.1 | 92.1 |
| Galactose-1-Phosphate | 259.0 | 79.0 | ¹³C₆-Gal-1-P | 265.0 | 79.0[13] |
| UDP-Galactose | 565.0 | 323.1 | ¹³C₆-UDP-Gal | 571.0 | 323.1[13] |
Data Analysis and Quantitative Results
The principle of quantification relies on creating a calibration curve and using the peak area ratio of the analyte to its internal standard.
References
- 1. Leloir pathway - Wikipedia [en.wikipedia.org]
- 2. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. What is the mechanism of Galactose? [synapse.patsnap.com]
- 5. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots [frontiersin.org]
- 9. organomation.com [organomation.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 12. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis using Galactose-1-phosphate-¹³C Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as ¹³C-labeled compounds, allows for the tracing of atoms through metabolic pathways, providing a detailed quantitative picture of cellular metabolism.[1][2][3] While glucose and glutamine are common tracers, probing specific pathways often requires alternative labeled substrates.
This document provides a detailed guide for the use of Galactose-1-phosphate-¹³C potassium salt as a tracer in metabolic flux analysis. Galactose metabolism is of significant interest in various fields, including cancer research, inborn errors of metabolism like galactosemia, and biopharmaceutical production in cell cultures.[4][5] Using ¹³C-labeled galactose-1-phosphate allows for direct tracing of the Leloir pathway and its connections to central carbon metabolism.
These application notes provide a step-by-step guide from experimental design to data interpretation, tailored for researchers in academic and industrial settings.
Experimental Design
A successful metabolic flux analysis experiment begins with a robust experimental design. Key considerations include the choice of cell line or model system, the specific ¹³C labeling strategy of the galactose-1-phosphate, and the duration of the labeling experiment.
1.1. Cell Culture and Media Preparation
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase during the labeling experiment.
-
Media Formulation: Prepare a custom medium that is devoid of unlabeled galactose. The concentration of other carbon sources, like glucose, should be carefully considered and controlled, as they will influence the metabolic state of the cells.
-
Tracer Concentration: The concentration of Galactose-1-phosphate-¹³C potassium salt should be optimized for the specific cell line and experimental goals. A starting concentration of 1 mM can be used, based on studies with ¹³C-galactose.[4]
1.2. Isotopic Labeling Strategy
The choice of which carbon atoms are labeled in the galactose-1-phosphate molecule will determine the resolution of flux measurements in different pathways. Uniformly labeled ([U-¹³C₆]) galactose-1-phosphate is a good starting point for a general overview of galactose metabolism.
1.3. Labeling Time Course
To capture the dynamics of metabolic fluxes, it is crucial to determine the time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.[1] A time-course experiment is recommended, with samples collected at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours) after the introduction of the tracer.
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic flux analysis experiment using Galactose-1-phosphate-¹³C potassium.
Figure 1: General experimental workflow for ¹³C-MFA.
Detailed Protocols
3.1. Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to reach 60-70% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing galactose-free base medium with Galactose-1-phosphate-¹³C potassium salt to the desired final concentration (e.g., 1 mM). Ensure all other necessary nutrients are present.
-
Tracer Introduction:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed, serum-free base medium to remove any residual unlabeled galactose.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the predetermined time points.
3.2. Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution. Then, add a cold quenching solution (e.g., 80% methanol at -80°C) to the culture vessel.
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube. The pellet can be used for protein or DNA quantification.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
3.3. Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A column suitable for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is recommended.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) and intensity of the different isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture all metabolite ions and their isotopologues.
Galactose Metabolism and Signaling Pathway
Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate. This intermediate then enters glycolysis. The diagram below illustrates the key steps.
Figure 2: The Leloir Pathway for Galactose Metabolism.
Data Presentation and Interpretation
The primary data from a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. This data is then used to calculate the metabolic fluxes.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with [U-¹³C₆]-Galactose-1-Phosphate
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Galactose-1-Phosphate | 5 | 0 | 0 | 0 | 0 | 0 | 95 |
| UDP-Galactose | 8 | 0 | 0 | 0 | 0 | 0 | 92 |
| Glucose-1-Phosphate | 15 | 2 | 3 | 5 | 8 | 12 | 55 |
| Glucose-6-Phosphate | 18 | 3 | 4 | 6 | 9 | 13 | 47 |
| Fructose-6-Phosphate | 20 | 3 | 5 | 7 | 10 | 14 | 41 |
| 3-Phosphoglycerate | 45 | 15 | 25 | 15 | 0 | 0 | 0 |
| Lactate | 50 | 18 | 28 | 4 | 0 | 0 | 0 |
| Citrate | 70 | 10 | 15 | 5 | 0 | 0 | 0 |
Table 2: Calculated Metabolic Fluxes (Relative to Galactose Uptake Rate)
| Reaction | Flux Value |
| Galactose Uptake | 100 |
| Glycolysis (from G6P) | 85 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| TCA Cycle (from Pyruvate) | 70 |
| Lactate Secretion | 15 |
Challenges and Considerations
-
Cell Permeability: As a phosphorylated compound, Galactose-1-phosphate may have lower cell permeability than galactose. This should be assessed for the specific cell line.
-
Extracellular Enzymes: The presence of phosphatases in the cell culture medium could potentially dephosphorylate the tracer, leading to the uptake of free ¹³C-galactose. This can be tested by analyzing the medium over time.
-
Analytical Challenges: The analysis of phosphorylated sugars by mass spectrometry can be challenging due to their polarity and potential for fragmentation. Careful optimization of the LC-MS/MS method is crucial.[6]
Conclusion
The use of Galactose-1-phosphate-¹³C potassium salt as a tracer provides a powerful tool for the detailed investigation of galactose metabolism. By following the protocols and considering the challenges outlined in these application notes, researchers can obtain high-quality data to quantify metabolic fluxes and gain deeper insights into cellular physiology in health and disease.
References
- 1. d-nb.info [d-nb.info]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application of Galactose 1-phosphate-¹³C in Enzyme Assays: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Galactose 1-phosphate-¹³C potassium salt in enzyme assays, with a primary focus on the measurement of Galactose-1-Phosphate Uridylyltransferase (GALT) activity. This stable isotope-labeled substrate offers significant advantages over traditional methods, enabling highly specific, sensitive, and robust quantification of enzyme activity, which is crucial for the diagnosis of galactosemia and for advancing research in metabolic disorders.
Introduction
Classical galactosemia is an inherited metabolic disorder characterized by a deficiency in the GALT enzyme. This deficiency leads to the accumulation of galactose and its metabolites, causing severe health issues. Accurate measurement of GALT activity is therefore essential for diagnosis and for monitoring therapeutic interventions. The use of ¹³C-labeled Galactose 1-phosphate ([¹³C₆]-Gal-1-P) as a substrate in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior method, overcoming the limitations of traditional radioactive and fluorescent assays, such as lack of specificity and labor-intensive procedures.[1][2][3] This method allows for the direct and precise measurement of the enzymatic product, ¹³C-labeled uridine diphosphate galactose ([¹³C₆]-UDPGal), providing a reliable assessment of GALT activity.[1][2][4]
Principle of the Assay
The GALT enzyme catalyzes the transfer of a uridyl group from UDP-glucose (UDPGlc) to galactose 1-phosphate, forming UDP-galactose and glucose 1-phosphate.[5] When ¹³C-labeled Galactose 1-phosphate is used as the substrate, the resulting UDP-galactose is also ¹³C-labeled. This isotopically labeled product can be sensitively and specifically detected and quantified by LC-MS/MS.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Galactose 1-phosphate-¹³C in GALT enzyme assays.
Table 1: GALT Enzyme Activity in Human Erythrocytes
| Cohort | Mean GALT Activity (µmol · (gHgb)⁻¹ · h⁻¹) | Standard Deviation | Reference |
| Healthy Controls (n=71) | 23.8 | 3.8 | [1][2] |
| Healthy Controls (n=33) | 23.4 | 4.2 | [4][6] |
| Patients with Classical Galactosemia (n=33) | No detectable activity | N/A | [1][2] |
| Patients with Classical or Severe Galactosemia (n=16) | <1% of normal control values (4 patients), No detectable activity (12 patients) | N/A | [6] |
Table 2: Kinetic and Assay Performance Parameters
| Parameter | Value | Units | Reference |
| Apparent Kₘ for [¹³C₆]-Gal-1-P | 0.38 | mmol/L | [1][2][3] |
| Apparent Kₘ for UDPGlc | 0.071 | mmol/L | [1][2][3] |
| Limit of Quantification (LOQ) | 0.04 | µmol · (g Hgb)⁻¹ · h⁻¹ | [1][3] |
| Intra-assay Imprecision (CV%) | 2.1% - 9.7% | % | [1][2][3] |
| Inter-assay Imprecision (CV%) | 4.5% - 13.2% | % | [1][2][3] |
| Assay Recovery | >90% | % | [1][2][3] |
Experimental Protocols
A detailed methodology for a typical GALT enzyme assay using [¹³C₆]-Gal-1-P and LC-MS/MS is provided below.
Materials and Reagents
-
¹³C uniformly labeled galactose-1-phosphate ([¹³C₆]-Gal-1-P) dipotassium salt
-
Uridine diphosphate glucose (UDPGlc)
-
Glycine buffer (0.5 mol/L, pH 8.7)
-
Erythrocyte-lysing buffer
-
Internal Standard (IS): [¹³C₆]-Glu-1-P or UDP-N-acetylglucosamine
-
Acetonitrile
-
Milli-Q water
-
Hemolysate (prepared from whole blood)
Preparation of Solutions
-
Glycine Buffer (0.5 mol/L, pH 8.7): Prepare by dissolving glycine in water and adjusting the pH to 8.7 with 6N NaOH.
-
UDPGlc Solution (2.0 mmol/L): Dissolve UDPGlc in Milli-Q water.
-
[¹³C₆]-Gal-1-P Solution (8.0 mmol/L): Dissolve [¹³C₆]-Gal-1-P in Milli-Q water.
-
Internal Standard Solution: Prepare a stock solution of the chosen internal standard in an appropriate solvent (e.g., 20 µmol/L of [¹³C₆]-Glu-1-P in water).
-
Erythrocyte-Lysing Buffer: Prepare a suitable buffer to lyse red blood cells and release hemoglobin.
Hemolysate Preparation
-
Collect whole blood in heparinized or EDTA tubes.
-
Centrifuge the blood sample to separate plasma and buffy coat from erythrocytes.
-
Wash the erythrocytes with cold saline solution.
-
Lyse the packed erythrocytes by adding ice-cold lysing buffer.
-
Determine the hemoglobin concentration in the hemolysate.
Enzyme Assay Procedure
-
In a 1.5-mL microcentrifuge tube on ice, add 16 µL of 0.5 mol/L glycine buffer (pH 8.7), 16 µL of 2.0 mmol/L UDPGlc solution, and 16 µL of 8.0 mmol/L [¹³C₆]-Gal-1-P solution.
-
Vortex the mixture thoroughly and centrifuge briefly to bring the solution to the bottom of the tube.
-
Add 32 µL of ice-chilled hemolysate to the mixture.
-
Mix the entire solution thoroughly by aspirating the solution multiple times.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
To prepare a blank, incubate a separate tube with the same components first in boiling water for 5 minutes (to inactivate the enzyme) and then at 37°C for 30 minutes.
-
Stop the enzymatic reaction by incubating the tubes in boiling water for 5 minutes.
-
Add 160 µL of the internal standard solution to each tube.
-
Vortex the tubes and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a reversed-phase ion-pair chromatography or a normal phase chromatography method for the separation of the enzymatic product, [¹³C₆]-UDPGal.[1][6]
-
Mass Spectrometry: Detect the product and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The mass transition for [¹³C₆]-UDPGal is typically m/z 571 > 323.[1][2]
-
Quantification: Quantify the amount of [¹³C₆]-UDPGal formed by comparing its peak area to that of the internal standard.
Visualizations
GALT Enzymatic Reaction Pathway
Caption: Enzymatic reaction catalyzed by GALT.
Experimental Workflow for GALT Assay
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC3676861 - Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry. - OmicsDI [omicsdi.org]
- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra fast and sensitive liquid chromatography tandem mass spectrometry based assay for galactose-1-phosphate uridylyltransferase and galactokinase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Galactose 1-Phosphate in Biological Matrices using Galactose 1-phosphate-13C potassium salt as an Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia is an inborn error of galactose metabolism that can lead to severe, life-threatening complications if not diagnosed and managed early. The most common form is caused by a deficiency of the enzyme galactose-1-phosphate uridyltransferase (GALT). This deficiency leads to an accumulation of galactose-1-phosphate (Gal-1-P) in tissues, which is a key biomarker for diagnosis and monitoring of dietary therapy. Accurate and precise quantification of Gal-1-P in biological samples, such as erythrocytes and dried blood spots, is crucial for the clinical management of galactosemia.[1][2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the analytical method. Galactose 1-phosphate-13C potassium salt is an ideal internal standard for the quantitative analysis of Gal-1-P due to its chemical and physical similarity to the analyte.[4] This application note provides a detailed protocol for the use of this compound salt as an internal standard for the quantification of Gal-1-P in biological samples by LC-MS/MS.
Principle of the Assay
This method utilizes the principle of stable isotope dilution mass spectrometry. A known amount of this compound salt (the internal standard) is added to the biological sample at the beginning of the sample preparation process. The endogenous, unlabeled Gal-1-P and the labeled internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.
Figure 1: Principle of Stable Isotope Dilution Mass Spectrometry.
Materials and Reagents
-
This compound salt (e.g., uniformly labeled with 13C6)
-
Unlabeled Galactose 1-phosphate potassium salt (for calibrators and quality controls)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Erythrocyte lysing buffer
-
Calibrators and Quality Control (QC) samples (prepared in a suitable matrix)
Experimental Protocols
Preparation of Stock Solutions, Calibrators, and Quality Controls
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound salt in LC-MS grade water at a concentration of 1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of unlabeled Galactose 1-phosphate potassium salt in LC-MS grade water at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of both the analyte and the IS by diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Calibrators: Prepare a series of calibrators by spiking a suitable matrix (e.g., charcoal-stripped hemolysate) with the analyte working solution to achieve a range of concentrations covering the expected clinical range. Add the IS working solution to each calibrator to a final constant concentration.
-
Quality Controls (QC): Prepare at least three levels of QC samples (low, medium, and high) in the same manner as the calibrators.
Sample Preparation from Dried Blood Spots (DBS)
-
Punch a 3.2-mm disc from the DBS card.
-
Place the disc in a well of a 96-well plate.
-
Add 100 µL of an extraction solution containing the internal standard (this compound salt) in a suitable solvent (e.g., 80% methanol in water).
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate to pellet the debris.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Sample Preparation from Erythrocytes
-
Collect whole blood in heparinized tubes.
-
Centrifuge to separate plasma and erythrocytes.
-
Wash the erythrocytes three times with isotonic saline.
-
Lyse the packed erythrocytes with a known volume of cold water.
-
Determine the hemoglobin concentration of the hemolysate.
-
To a known volume of hemolysate, add the internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Figure 2: Experimental Workflow for Sample Preparation.
LC-MS/MS Analysis
The following are example LC-MS/MS parameters and can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm[5][6] |
| Mobile Phase A | DI Water with 0.1% Formic Acid (v/v)[5][6] |
| Mobile Phase B | 90:10 Acetonitrile/DI Water with 16.5mM Ammonium Acetate (v/v)[5][6] |
| Flow Rate | 0.4 mL/minute[5][6] |
| Injection Volume | 1 µL[5][6] |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[5][6][7] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Galactose 1-phosphate (Analyte) | m/z 259 -> m/z 79[1][7] |
| Galactose 1-phosphate-13C6 (Internal Standard) | m/z 265 -> m/z 79[1][7] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard for all calibrators, QCs, and unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of Gal-1-P in the QC samples and unknown samples by interpolating their peak area ratios from the calibration curve.
Assay Performance Characteristics
The following table summarizes typical assay performance characteristics that should be validated.
Table 3: Assay Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Application in a GALT Enzyme Activity Assay
While this note focuses on the quantification of endogenous Gal-1-P, it is important to note that 13C-labeled Galactose 1-phosphate is also used as a substrate in assays to measure GALT enzyme activity.[1][2][3] In this application, the 13C-labeled substrate is incubated with the sample (e.g., hemolysate), and the formation of the 13C-labeled product, uridine diphosphate galactose ([13C6]-UDPGal), is quantified by LC-MS/MS.[1] An internal standard, such as [13C6]-Glu-1-P, is used to quantify the product.[1]
Figure 3: Use of 13C-labeled Gal-1-P as a substrate in a GALT enzyme activity assay.
Conclusion
The use of this compound salt as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise means for the quantification of Galactose 1-phosphate in biological matrices. This methodology is critical for the diagnosis and therapeutic monitoring of patients with galactosemia. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and clinicians in implementing this essential analytical technique.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galactose-1-Phosphate Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. Including Classical Galactosaemia in the Expanded Newborn Screening Panel Using Tandem Mass Spectrometry for Galactose-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers and Drug Development Professionals
An In-depth Guide to In Vivo Metabolic Tracing Using ¹³C-Labeled Galactose
This document provides detailed application notes and experimental protocols for conducting in vivo metabolic tracing studies using ¹³C-labeled galactose. This powerful technique allows for the quantitative analysis of galactose metabolism, providing critical insights into cellular and systemic metabolic activities in various physiological and pathological states.
Core Principles of ¹³C-Galactose Metabolic Tracing
Stable isotope tracing is a robust methodology for elucidating the contributions of metabolic reactions to a pathway of interest.[1] By introducing a substrate, such as galactose, enriched with a stable isotope like Carbon-13 (¹³C), researchers can track the journey of the labeled carbon atoms through various metabolic pathways.[2] The incorporation of ¹³C into downstream metabolites is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This data allows for the calculation of metabolic fluxes—the rates of reactions within a metabolic network—providing a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone.[4]
Galactose is a C-4 epimer of glucose and a key monosaccharide. Its metabolism primarily occurs through the Leloir pathway, where it is converted into glucose-1-phosphate and subsequently enters glycolysis. However, in certain conditions, alternative pathways can become significant, leading to the production of galactitol and galactonate. Tracing with ¹³C-galactose is crucial for understanding its utilization for energy, its conversion to glucose, and the activity of these alternative pathways, particularly in disease models like classic galactosemia.[5]
Metabolic Pathways of Galactose
The primary route for galactose metabolism is the Leloir pathway. Under conditions of high galactose concentration or enzymatic deficiencies, alternative pathways become active.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Metabolic Flux Analysis in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] This method involves introducing a substrate labeled with the stable isotope 13C, such as [U-13C6]-glucose or [U-13C5]-glutamine, into the cell culture medium.[1][4] As cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of carbon through the metabolic network.[1][5] This provides a detailed snapshot of cellular metabolism, revealing how different pathways are utilized under specific conditions, which is invaluable for understanding disease states like cancer or the metabolic effects of drug treatments.[4]
The general workflow for a 13C-MFA experiment consists of several key stages: experimental design, including the selection of an appropriate isotopic tracer; cell culture and labeling until an isotopic steady state is reached; metabolite extraction; analytical measurement of isotopic labeling patterns; and computational flux estimation and analysis.[1][4]
Key Signaling Pathways in Mammalian Cell Metabolism
A comprehensive understanding of central carbon metabolism is crucial for interpreting 13C-MFA data. The following diagram illustrates the interconnectedness of major metabolic pathways in mammalian cells, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Caption: Central carbon metabolism in mammalian cells.
Experimental Design and Workflow
A successful 13C-MFA experiment relies on a well-thought-out design. The following diagram outlines the typical workflow.
Caption: General workflow for a 13C-MFA experiment.
Data Presentation: Tracer Selection
The choice of isotopic tracer is critical as it determines the precision of flux estimates for different pathways.[6][7] The optimal tracer depends on the specific metabolic pathways of interest.[6] Below is a summary of recommended tracers for analyzing central carbon metabolism in mammalian cells.
| Metabolic Pathway | Recommended Tracer(s) | Rationale |
| Glycolysis & Pentose Phosphate Pathway | [1,2-13C2]glucose | Provides the most precise estimates for these pathways.[6][7] |
| [2-13C]glucose, [3-13C]glucose | Outperform the more commonly used [1-13C]glucose.[6][7] | |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | Preferred isotopic tracer for detailed analysis of the TCA cycle.[6][7] |
| Overall Central Carbon Metabolism | Mixture of [1,2-13C2]glucose and [U-13C5]glutamine | Optimizes flux precision across the entire central carbon network.[8] |
| Oxidative Pentose Phosphate Pathway (oxPPP) | [2,3,4,5,6-13C]glucose | Identified as an optimal novel tracer for elucidating oxPPP flux.[9][10] |
| Pyruvate Carboxylase (PC) Flux | [3,4-13C]glucose | Identified as an optimal novel tracer for elucidating anaplerotic PC flux.[9][10] |
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling (Adherent Mammalian Cells)
This protocol describes steady-state 13C labeling using [U-13C6]-glucose.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM powder
-
[U-13C6]-glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow under standard conditions (37°C, 5% CO2) until they reach the desired confluency (typically mid-exponential phase).
-
Preparation of Labeling Medium:
-
Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water.
-
Supplement the medium with necessary components (e.g., amino acids, vitamins).
-
Add [U-13C6]-glucose to the desired final concentration (e.g., 25 mM).
-
Add 10% dFBS. It is crucial to use dialyzed serum to minimize the presence of unlabeled glucose and other small molecules.[11]
-
-
Adaptation Phase (Recommended): To achieve a true isotopic steady state, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings.[4]
-
Labeling:
-
Incubation: Incubate the cells in the labeling medium for a period sufficient to reach isotopic steady state. This is typically 24 hours, or until the labeling of key downstream metabolites, such as citrate, has plateaued.[4]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity (quenching) is critical to accurately capture the metabolic state at the time of sampling.[4]
For Adherent Cells:
Materials:
-
Liquid nitrogen or a cold quenching solution (e.g., 80:20 methanol:water at -80°C)[11]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Method A (Liquid Nitrogen): Quickly remove the culture plate from the incubator, aspirate the labeling medium, and immediately add liquid nitrogen to cover the cell monolayer.[12] This provides the most rapid quenching.
-
Method B (Cold Solvent): Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol) to the plate.[4]
-
-
Cell Lysis and Harvesting:
-
After the liquid nitrogen has evaporated (if used), or directly in the cold solvent, add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Place the plate on dry ice and use a cell scraper to detach the cells.[4][11]
-
Transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.[4]
-
-
Protein Precipitation and Phase Separation:
-
Incubate the tubes at -80°C for at least 15 minutes to facilitate protein precipitation.[4]
-
Centrifuge at maximum speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.[12]
-
Carefully collect the supernatant containing the polar metabolites for subsequent analysis.
-
For Suspension Cells:
Materials:
-
Cold quenching solution (e.g., 60% methanol with 0.85% ammonium bicarbonate at -40°C)[13][14]
-
Centrifuge
Procedure:
-
Quenching: Quickly mix a known volume of the cell suspension with at least five volumes of the cold quenching solution.[14]
-
Pelleting: Centrifuge the mixture at a low speed to pellet the cells while keeping them cold.
-
Extraction: Discard the supernatant and extract the metabolites from the cell pellet using a cold extraction solvent (e.g., two extractions with 100% methanol followed by one with water).[13][14]
Protocol 3: Sample Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for measuring the mass isotopomer distributions of metabolites.[15][16]
Procedure Overview:
-
Derivatization: Polar metabolites are often not volatile enough for GC analysis. Therefore, a chemical derivatization step is required to increase their volatility. A common method is methoximation followed by silylation (e.g., using MSTFA).[17]
-
GC Separation: The derivatized sample is injected into the GC, where different metabolites are separated based on their boiling points and interaction with the column stationary phase. A typical GC program involves an initial temperature hold followed by a temperature ramp.[18]
-
MS Detection and Analysis:
-
As metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented.
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound.
-
The relative abundances of different mass isotopomers (e.g., M+0, M+1, M+2, etc.) are quantified to determine the extent of 13C incorporation.[15]
-
-
Data Correction: The raw data must be corrected for the natural abundance of 13C and other isotopes.[19][20]
Data Analysis and Flux Estimation
The final step in 13C-MFA is to use the measured isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate secretion) to calculate intracellular fluxes. This is a computationally intensive process that requires specialized software.
Software Tools: Several software packages are available for flux estimation, including:
-
INCA
-
OpenFLUX2
-
13CFLUX2[2]
These tools use iterative algorithms to find the set of metabolic fluxes that best fit the experimental data within the context of a user-defined metabolic network model.[1][21]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor fit between simulated and measured data | - Incomplete or incorrect metabolic model. - Failure to reach isotopic steady state. - Analytical errors. | - Verify all reactions and atom transitions in the model.[19] - Extend the labeling time or consider non-stationary MFA.[19] - Check for sample contamination and verify instrument performance.[19] |
| Wide confidence intervals for flux estimates | - Insufficient labeling information from the chosen tracer. - Redundant or cyclic pathways in the model. - High measurement noise. | - Use in silico tools to select a more informative tracer.[19] - Perform parallel labeling experiments with different tracers. - Improve the precision of analytical measurements. |
| Metabolite leakage during harvesting (adherent cells) | - Trypsinization can cause significant leakage of intracellular metabolites. | - Avoid using trypsin.[17] Use direct scraping in a cold solvent or buffer.[12][17] |
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. biospec.net [biospec.net]
- 15. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 16. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 21. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Analysis of 13C-Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with carbon-13 (13C) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a powerful technique for tracing metabolic pathways and quantifying intracellular metabolic fluxes.[1][2][3] This approach is instrumental in systems biology, metabolic engineering, and drug discovery for understanding cellular metabolism in response to genetic or environmental perturbations. This document provides a detailed protocol for the analysis of 13C-labeled metabolites using GC-MS, covering sample preparation, derivatization, instrumentation, and data analysis. The high chromatographic separation power, reproducibility, and sensitivity of GC-MS make it a preferred method for these studies.[3]
Experimental Workflow Overview
The overall experimental workflow for GC-MS-based analysis of 13C-labeled metabolites involves several key stages, from cell culture and isotope labeling to data acquisition and analysis.
Caption: Experimental workflow for GC-MS analysis of 13C-labeled metabolites.
Detailed Experimental Protocols
Cell Culture and 13C Labeling
This initial step involves growing cells in a medium containing a 13C-labeled substrate, such as [U-13C]-glucose.
Protocol:
-
Culture cells to the desired growth phase (e.g., mid-log phase).
-
Replace the standard medium with a medium containing the 13C-labeled substrate. The concentration of the labeled substrate should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into various metabolic pathways.
-
Harvest the cells rapidly. For adherent cells, this may involve washing with a cold saline solution and scraping. For suspension cells, centrifugation is typically used.
Metabolite Extraction
The goal of this step is to efficiently extract intracellular metabolites while quenching all enzymatic activity to preserve the metabolic state.
Protocol:
-
Quenching: Immediately after harvesting, quench metabolic activity by adding a cold solvent, typically 60% methanol buffered with ammonium bicarbonate.[4] This step is crucial to prevent changes in metabolite levels.
-
Extraction: Perform a liquid-liquid extraction to separate polar metabolites from other cellular components like lipids and proteins.[4] A common method involves a mixture of methanol, chloroform, and water.
-
Transfer the aqueous phase, which contains the polar metabolites, to a new tube.[5]
-
Dry the extracted metabolites completely using a speed vacuum concentrator at a low temperature (e.g., 35°C) to avoid degradation.[5]
Sample Derivatization
Many polar metabolites are not volatile enough for GC-MS analysis and require chemical derivatization to increase their volatility and thermal stability.[6][7][8] A two-step derivatization process is commonly employed.[6]
Protocol:
-
Methoximation: To protect carbonyl groups, add 20 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract.[5] Incubate the mixture at 37°C for 2 hours with shaking.[5]
-
Silylation: Add 20 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to derivatize hydroxyl, carboxyl, amino, and thiol groups.[1][5] Incubate at 37°C for 1 hour, followed by 1 hour at room temperature.[5] The resulting trimethylsilyl (TMS) derivatives are amenable to GC-MS analysis.
GC-MS Instrumentation and Analysis
The derivatized samples are then analyzed by GC-MS to separate and detect the 13C-labeled metabolites.
Protocol:
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Gas Chromatography: Separate the metabolites on a suitable capillary column, such as a DB-5ms column. A typical temperature program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 300°C) to elute a wide range of metabolites.[9]
-
Mass Spectrometry: As metabolites elute from the GC column, they are ionized, typically by electron ionization (EI).[7] The mass spectrometer then separates and detects the resulting fragment ions. For enhanced positional isotopomer analysis, tandem mass spectrometry (MS/MS) can be employed.[10] Data can be acquired in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for improved sensitivity and quantification.[10]
Data Presentation
Quantitative data from GC-MS analysis of 13C-labeled metabolites provides insights into the relative abundance of different isotopologues. This data is crucial for calculating metabolic fluxes.
Table 1: Example of Isotopologue Distribution Data for a Metabolite
| Metabolite Fragment | m/z | M0 (Unlabeled) Abundance (%) | M1 Abundance (%) | M2 Abundance (%) | M3 Abundance (%) | ... |
| Alanine-2TMS | 116 | 50.5 | 35.2 | 10.3 | 4.0 | ... |
| Pyruvate-1MEOX-1TMS | 158 | 25.8 | 45.1 | 20.9 | 8.2 | ... |
| Lactate-2TMS | 233 | 60.1 | 28.7 | 9.5 | 1.7 | ... |
| Succinate-2TMS | 262 | 15.3 | 30.5 | 35.8 | 18.4 | ... |
Note: The values presented are hypothetical and for illustrative purposes only.
Data Analysis
Peak Identification and Integration
Metabolite peaks in the chromatogram are identified by comparing their retention times and mass spectra to a reference library of known standards. The area under each peak is integrated to determine its abundance.
Correction for Natural Isotope Abundance
The raw mass isotopomer distributions must be corrected for the natural abundance of isotopes (e.g., 13C, 29Si, 15N) to accurately determine the extent of 13C labeling from the tracer.[11] Several software tools and algorithms are available for this correction.
Metabolic Flux Analysis (MFA)
The corrected isotopologue distribution data, along with a stoichiometric model of the metabolic network and measured uptake/secretion rates, are used to calculate intracellular metabolic fluxes. This is often performed using specialized software packages.
Caption: Central carbon metabolism pathways traced with 13C labeling.
Conclusion
GC-MS is a robust and highly informative technique for the analysis of 13C-labeled metabolites.[3] The detailed protocol provided here offers a comprehensive guide for researchers to successfully implement this methodology. Careful sample preparation and data analysis are critical for obtaining high-quality, reproducible results that can provide deep insights into cellular metabolism. The ability to quantify metabolic fluxes makes this a cornerstone technique in metabolic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analysis of Galactose-1-Phosphate-¹³C Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P) in tissues, resulting in severe clinical manifestations. The use of stable isotope-labeled internal standards, such as Galactose-1-Phosphate-¹³C potassium salt, is crucial for the accurate quantification of Gal-1-P in biological samples by mass spectrometry. These labeled compounds are essential for monitoring dietary therapy in galactosemia patients and for research into the pathophysiology of the disease. This document provides detailed sample preparation techniques for the analysis of Galactose-1-Phosphate-¹³C.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods utilizing ¹³C-labeled Galactose-1-Phosphate for the quantification of GALT enzyme activity, which reflects the analytical performance achievable with the described sample preparation techniques.
Table 1: Assay Precision
| Analyte Level (% of Normal Control) | Intra-assay CV (%) (n=3) | Inter-assay CV (%) (n=5) |
| 100% | 2.1 | 4.5 |
| 25% | 2.5 | 6.7 |
| 5% | 4.6 | 8.2 |
| 0.2% | 9.7 | 13.2 |
CV: Coefficient of Variation[1][2][3]
Table 2: Method Performance and Recovery
| Parameter | Value |
| Limit of Quantification | 0.04 µmol · (g Hgb)⁻¹ · h⁻¹ (0.2% of normal control value)[1][2][3] |
| Assay Recovery | > 90% at 100%, 25%, 5%, and 0.2% of normal control levels[1][2][3] |
| Linearity (Upper Limit) | 2.5 mmol/L[4] |
| Mean GALT Activity (Controls) | 23.8 (± 3.8) µmol · (g Hgb)⁻¹ · h⁻¹[1][2] |
Experimental Protocols
Protocol 1: Extraction from Human Erythrocytes (Red Blood Cells)
This protocol is adapted from methods for the analysis of GALT activity and is suitable for the extraction of Gal-1-P from red blood cells.[1][5]
Materials:
-
0.9% Saline solution, ice-cold.
-
Erythrocyte-Lysing Buffer (e.g., chilled deionized water or a specific lysing buffer).
-
Centrifuge capable of refrigeration.
-
Vortex mixer.
-
Microcentrifuge tubes.
Procedure:
-
Sample Collection and Initial Processing:
-
Red Blood Cell Isolation and Washing:
-
Carefully remove the plasma and the buffy coat layer.[5]
-
Add a volume of ice-cold 0.9% saline equivalent to the removed plasma volume to the packed red cells.[5]
-
Gently invert the tube to mix the cells and saline.[5]
-
Centrifuge the sample and aspirate the saline supernatant.[5]
-
Repeat the washing step two more times for a total of three washes.[5] After the final wash, remove as much saline as possible.[5]
-
-
Hemolysate Preparation:
-
Prepare a hemolysate by adding a specific volume of ice-chilled erythrocyte-lysing buffer or deionized water to the washed red blood cells.
-
Vortex the mixture thoroughly to ensure complete lysis.
-
-
Protein Precipitation and Extraction:
-
To the hemolysate, add a protein precipitation agent such as a cold organic solvent mixture (e.g., methanol:acetonitrile:water 40:40:20).[7][8]
-
Vortex the mixture vigorously.
-
Incubate on ice to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 17,000-20,000 RCF) for 10 minutes at 4°C.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted Galactose-1-Phosphate-¹³C, to a new clean tube.
-
The sample is now ready for analysis by LC-MS/MS or other analytical techniques. For long-term storage, freeze the washed red cells at -70°C.[5]
-
Protocol 2: Extraction from Dried Blood Spots (DBS)
This protocol is suitable for the extraction of Gal-1-P from dried blood spots, a common format for newborn screening and patient monitoring.[7][8][10]
Materials:
-
Dried blood spot cards.
-
Hole puncher (e.g., 3 mm).
-
96-well plates or microcentrifuge tubes.
-
Extraction solvent: Methanol:Acetonitrile:Water (40:40:20, v/v/v).[7][8]
-
Thermomixer or plate shaker.
-
Centrifuge.
-
Solvent evaporator (e.g., SpeedVac or nitrogen evaporator).
Procedure:
-
Sample Collection:
-
Punch out a 3 mm disk from the dried blood spot.[7] For quantitative analysis, it is crucial to use a consistent punch size.
-
-
Extraction:
-
Place the DBS disk into a well of a 96-well plate or a microcentrifuge tube.
-
Add a defined volume of the extraction solvent (e.g., 100 µL of 80% methanol or a mixture of methanol, acetonitrile, and water).[7][11]
-
Seal the plate or tube and mix at room temperature (e.g., 25°C at 600 rpm for 2 hours) in a thermomixer.[7][8]
-
-
Supernatant Collection:
-
Drying and Reconstitution:
Visualizations
Galactose Metabolism Pathway
The following diagram illustrates the central role of Galactose-1-Phosphate in the galactose metabolism pathway, highlighting the step catalyzed by the GALT enzyme, which is deficient in classic galactosemia.
Caption: Role of Galactose-1-Phosphate in the Leloir pathway.
Experimental Workflow for Sample Preparation
The following diagram outlines the general workflow for the preparation of biological samples for the analysis of Galactose-1-Phosphate-¹³C.
Caption: General workflow for sample preparation.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythrocyte galactose 1-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 6. Lab Information Manual [apps.sbgh.mb.ca]
- 7. Frontiers | Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. web-api.polscientific.com [web-api.polscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. Vertical Transfer of Metabolites Detectable from Newborn’s Dried Blood Spot Samples Using UPLC-MS: A Chemometric Study [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving ¹³C NMR Signal-to-Noise for Galactose Metabolites
Welcome to the technical support center for NMR-based metabolomics. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the enhancement of signal-to-noise ratio (S/N) in ¹³C NMR experiments focused on galactose metabolites.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My ¹³C spectrum for galactose metabolites has a very low signal-to-noise ratio. What are the initial steps to troubleshoot this?
A1: A low signal-to-noise ratio is a common challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2][3][4][] Start with these fundamental optimization steps:
-
Increase Sample Concentration: The most direct way to improve S/N is to increase the concentration of your analyte.[3][6]
-
Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[3] Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Be mindful that this comes at the cost of longer experiment times.
-
Optimize Acquisition Parameters:
-
Pulse Angle: For samples where T₁ relaxation times are long (common for quaternary carbons), using a smaller flip angle (e.g., 30° or 45°) instead of 90° can significantly improve signal intensity over a given experiment time.[7]
-
Relaxation Delay (D1): Ensure the relaxation delay is adequate. While a longer delay (1-2 seconds longer than standard) can increase the signal by allowing for more complete relaxation and a better Nuclear Overhauser Effect (NOE), it also lengthens the experiment.[6] For quantitative results, D1 should be at least 5-7 times the longest T₁ value.[8]
-
Decoupling: Use proton decoupling during acquisition to collapse ¹³C-¹H couplings into single sharp lines and during the relaxation delay to provide signal enhancement via NOE.[7]
-
-
Use a High-Field Spectrometer: Higher magnetic field strengths increase sensitivity. If available, use a spectrometer with a higher field (e.g., 800 MHz vs 500 MHz).[9]
Q2: I've optimized basic parameters, but my signal is still insufficient. What advanced techniques can I employ for galactose metabolite analysis?
A2: When basic troubleshooting is not enough, several advanced hardware and experimental techniques can provide substantial S/N enhancements.
-
Use a Cryoprobe: A cryogenic probe cools the detection electronics to around 20 K, which dramatically reduces thermal noise.[1][3][10] This is one of the most effective ways to boost sensitivity.
-
¹³C Isotopic Labeling: Enriching your sample with ¹³C-labeled galactose is a powerful method to dramatically increase the signal.[][12] Instead of relying on the 1.1% natural abundance, you are directly observing the highly enriched isotope.
-
Dynamic Nuclear Polarization (DNP): DNP is a hyperpolarization technique that dramatically increases the polarization of ¹³C nuclei, leading to massive signal enhancements.[16][17][18]
-
Enhancement Factor: Dissolution DNP can increase the S/N by factors of 10,000 or more.[16][17][19]
-
How it Works: The sample is polarized at very low temperatures in the presence of a stable radical and then rapidly dissolved and transferred to the NMR spectrometer for analysis.[17] This allows for real-time metabolic studies.[16][17]
-
Frequently Asked Questions (FAQs)
Q: What is a Cryoprobe and how does it improve my spectrum?
A: A cryoprobe is a specialized NMR probe where the radiofrequency coil and preamplifier electronics are cooled to cryogenic temperatures (typically ~20 K) using helium or nitrogen.[3][10] This cooling significantly reduces the electronic thermal noise, which is a primary source of noise in an NMR spectrum.[1][10] By lowering the noise floor, the signal from your sample becomes much more prominent, resulting in a significantly higher signal-to-noise ratio. This allows for the acquisition of high-quality spectra on low-concentration samples or in a much shorter time frame.[1]
Q: How does ¹³C isotopic labeling work and why is it effective?
A: Isotopic labeling involves using a precursor molecule, in this case, galactose, that has been chemically synthesized to contain a high abundance of the ¹³C isotope at specific or all carbon positions (e.g., [1-¹³C]galactose or uniformly ¹³C-labeled [U-¹³C]galactose).[15] When this labeled galactose is introduced into a biological system, it is processed by enzymes along its metabolic pathway.[13] The resulting metabolites will contain the ¹³C label, making them highly visible in a ¹³C NMR spectrum. This is effective because you are no longer limited by the 1.1% natural abundance of ¹³C; instead, the labeled carbon positions are nearly 100% ¹³C, leading to a signal enhancement of up to ~90-fold.[]
Q: What is Dynamic Nuclear Polarization (DNP) and when is it the right choice?
A: Dynamic Nuclear Polarization (DNP) is a technique that boosts NMR signal intensity by transferring the high spin polarization of electrons to the nuclear spins of interest (¹³C).[18] In a typical dissolution DNP experiment, the ¹³C-labeled metabolite is frozen at very low temperatures (~1 K) in a high magnetic field with a polarizing agent (a stable radical).[17] Microwaves are used to transfer polarization from the electrons to the ¹³C nuclei. The hyperpolarized solid sample is then rapidly dissolved with a hot solvent and transferred to an NMR spectrometer for immediate analysis.[17]
DNP is the right choice when you need to observe very low concentration metabolites in real-time, such as tracking metabolic fluxes in vivo or in cell cultures.[16] Its immense sensitivity enhancement (over 10,000-fold) allows for the detection of metabolic conversions that are impossible to see with conventional NMR.[17][19]
Q: Can I improve S/N simply by changing my pulse program?
A: Yes, optimizing the pulse program and its parameters can yield significant improvements.
-
Polarization Transfer (DEPT, INEPT): Pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) use the larger polarization of protons and transfer it to the directly attached ¹³C nuclei. This can theoretically enhance the signal by a factor of four.[2] DEPT experiments are also useful for spectral editing, allowing you to distinguish between CH, CH₂, and CH₃ groups.[2]
-
2D Heteronuclear Experiments (HSQC, HMBC): While not a direct 1D ¹³C experiment, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) detect the sensitive ¹H nucleus instead of ¹³C, which provides a massive sensitivity advantage.[4] An HSQC spectrum correlates each proton with its directly attached carbon, providing ¹³C chemical shift information with much higher sensitivity than a standard 1D ¹³C experiment.
Quantitative Data Summary
The following table summarizes the typical signal-to-noise enhancement factors and key considerations for the techniques discussed.
| Technique | Typical S/N Enhancement Factor | Key Considerations |
| Increase Scans | Proportional to √NS (where NS = Number of Scans) | Increases experiment time linearly with NS. |
| Cryoprobe | 3 - 5 fold[10][11] | Hardware investment. Reduces experiment time by 9-25x.[10] |
| ¹³C Isotopic Labeling | Up to ~90 fold (100% / 1.1%) | Requires synthesis/purchase of labeled compounds. Provides pathway-specific information. |
| Polarization Transfer (DEPT) | Up to 4 fold[2] | Only enhances protonated carbons; quaternary carbons are not observed. |
| Dynamic Nuclear Polarization (DNP) | >10,000 fold[16][17] | Requires specialized DNP equipment. Ideal for real-time metabolic flux analysis. The hyperpolarized signal decays quickly. |
Experimental Protocols
Protocol 1: General Optimization of a Standard 1D ¹³C Experiment
-
Sample Preparation: Dissolve the maximum possible amount of your metabolite extract in a minimal volume (e.g., 0.5 mL) of a suitable deuterated solvent (e.g., D₂O for polar metabolites). Filter the sample into a high-quality 5 mm NMR tube.[3]
-
Instrument Setup:
-
Use a spectrometer equipped with a cryoprobe for best results.[3]
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (Bruker Example):
-
Pulse Program: zgpg30 (or zgdc30) which includes proton decoupling.[7]
-
Flip Angle (p1 & pl1): Set for a 30° pulse. This provides better signal per unit time for carbons with long T₁ relaxation times.[7]
-
Acquisition Time (AQ): Set to ~1.0 second.[7]
-
Relaxation Delay (D1): Start with a delay of 2.0 seconds.[7]
-
Number of Scans (NS): Set an initial value (e.g., 1024 scans) and increase as needed based on the resulting S/N.
-
Receiver Gain (RG): Set automatically using the rga command.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve S/N.[3]
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Protocol 2: Tracing Galactose Metabolism with ¹³C Labeling
-
Cell Culture/System Preparation: Prepare your biological system (e.g., cell culture, tissue slice).
-
Label Introduction: Replace the standard galactose in your medium or buffer with [1-¹³C]galactose or [U-¹³C]galactose at the desired concentration.
-
Incubation: Incubate the system for a defined period (e.g., 2.5 to 5 hours) to allow for the uptake and metabolism of the labeled sugar.[13]
-
Metabolite Extraction: At the end of the incubation, quench the metabolism rapidly (e.g., with cold methanol or perchloric acid) and perform a metabolite extraction.
-
NMR Analysis: Resuspend the dried extract in a deuterated solvent and acquire a ¹³C NMR spectrum as described in Protocol 1. The signals from the labeled carbons in galactose and its downstream metabolites (e.g., galactose-1-phosphate, UDP-galactose) will be significantly enhanced.[13][20]
Visualizations
Logical Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cryoprobes [nmr.chem.ucsb.edu]
- 10. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 11. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 19. researchgate.net [researchgate.net]
- 20. Galactose metabolism in normal human lymphoblasts studied by (1)H, (13)C and (31)P NMR spectroscopy of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low Levels of Galactose 1-phosphate-13C potassium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low levels of Galactose 1-phosphate-13C potassium salt (Gal-1-P-13C).
Troubleshooting Guides
This section addresses common issues encountered during the quantification of Gal-1-P-13C.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor/No Signal or Low Sensitivity | 1. Suboptimal Ionization: Inefficient ionization of Gal-1-P-13C in the mass spectrometer source. 2. Sample Degradation: Gal-1-P-13C may be unstable under the storage or experimental conditions. 3. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. 4. Low Abundance: The concentration of Gal-1-P-13C in the sample is below the limit of detection of the instrument. | 1. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures. Consider using a different ionization mode (e.g., negative ion mode for phosphate groups). 2. Ensure Proper Storage and Handling: Store Gal-1-P-13C potassium salt at -20°C or below and protect from moisture.[1][2][3] Prepare fresh solutions and keep samples on ice. 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. This can include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. 4. Increase Sample Concentration: If possible, concentrate the sample before analysis. Alternatively, increase the injection volume. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Secondary Interactions: The highly polar phosphate group can interact with active sites on the column or in the LC system. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. 4. Column Degradation: The analytical column may be losing its efficiency. | 1. Use a Suitable Column: Employ a column designed for polar compounds, such as a HILIC or a mixed-mode column.[4][5][6][7] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Optimize Mobile Phase: Adjust the pH to ensure the analyte is in a single ionic form. The addition of a small amount of a competing ion pair agent can sometimes improve peak shape. 4. Replace the Column: If the column has been used extensively, it may need to be replaced. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background. 2. Carryover: Residual analyte from a previous injection adhering to the injector or column. 3. Dirty Mass Spectrometer Source: Contamination in the ion source can lead to a noisy baseline. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection system between runs. A blank injection after a high-concentration sample can confirm carryover. 3. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the mass spectrometer's ion source. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: Variations in the mobile phase preparation can lead to shifts in retention time. 2. Column Temperature Fluctuations: Changes in the column oven temperature will affect retention. 3. Column Equilibration: Insufficient equilibration time between injections can cause retention time drift. | 1. Prepare Mobile Phase Carefully: Ensure accurate and consistent preparation of the mobile phase for each run. 2. Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection. |
| Multiple Peaks for a Single Analyte (GC-MS) | 1. Tautomerization/Anomerization: Sugars can exist as different isomers (anomers) in solution, which can be separated by GC. 2. Incomplete Derivatization: Not all hydroxyl groups on the sugar phosphate are derivatized, leading to multiple products. | 1. Oximation before Silylation: To prevent the formation of multiple anomers, perform an oximation step before silylation.[8] 2. Optimize Derivatization Conditions: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to extract Gal-1-P-13C from biological samples like red blood cells? A1: A common and effective method involves protein precipitation with a cold organic solvent like acetonitrile or a mixture of methanol and water. This is often followed by centrifugation to pellet the precipitated proteins, after which the supernatant containing the Gal-1-P-13C can be collected, dried, and reconstituted in a suitable solvent for analysis.
-
Q2: Is derivatization necessary for the analysis of Gal-1-P-13C? A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the polar and non-volatile sugar phosphate amenable to gas-phase analysis.[9][10] Common derivatization methods include silylation (e.g., with BSTFA) or a two-step process of oximation followed by silylation. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary, but it can sometimes improve chromatographic retention and sensitivity.
Chromatography and Mass Spectrometry
-
Q3: Which type of liquid chromatography column is recommended for separating Gal-1-P-13C? A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice.[4][6] Reversed-phase chromatography can also be used, often with the addition of an ion-pairing reagent to the mobile phase to improve retention and peak shape. Mixed-mode columns that combine reversed-phase and ion-exchange or HILIC properties are also effective.[5]
-
Q4: What are the typical mass transitions to monitor for Gal-1-P-13C in a tandem mass spectrometer? A4: The specific mass transitions will depend on the ionization mode and the number of 13C labels. For a [U-13C6]-Galactose 1-phosphate, in negative ion mode, you would typically monitor the transition from the deprotonated molecule [M-H]- to a characteristic fragment ion, such as the phosphate group ([PO3]- at m/z 79) or other fragments resulting from the loss of water or parts of the sugar moiety.
-
Q5: How can I minimize ion suppression when analyzing complex biological samples? A5: Ion suppression can be mitigated by several strategies:
-
Effective sample cleanup: As mentioned in the troubleshooting guide, thorough sample preparation is crucial.
-
Chromatographic separation: Ensure that the Gal-1-P-13C peak is well-separated from the majority of matrix components.
-
Use of a stable isotope-labeled internal standard: A co-eluting stable isotope-labeled internal standard (e.g., Galactose 1-phosphate with a different number of 13C labels or a 13C-labeled structural isomer) can help to correct for matrix effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of Galactose 1-phosphate.
Table 1: LC-MS/MS Method Performance for GALT Enzyme Activity Assay (measuring the product of Gal-1-P) [11][12]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.04 µmol · (g Hgb)⁻¹ · h⁻¹ (0.2% of normal control value) |
| Limit of Detection (LOD) | 0.01 µmol · (g Hgb)⁻¹ · h⁻¹ (0.07% of enzyme activity in controls) |
| Intra-assay Imprecision (CV%) | |
| 100% of normal control | 2.1% |
| 25% of normal control | 2.5% |
| 5% of normal control | 4.6% |
| 0.2% of normal control | 9.7% |
| Inter-assay Imprecision (CV%) | |
| 100% of normal control | 4.5% |
| 25% of normal control | 6.7% |
| 5% of normal control | 8.2% |
| 0.2% of normal control | 13.2% |
| Recovery | >90% at 25%, 5%, and 0.2% of normal control levels |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of GALT Enzyme Activity
This protocol is adapted from a published method for measuring galactose-1-phosphate uridyltransferase (GALT) activity, which uses stable isotope-labeled α-galactose-1-phosphate ([13C6]-Gal-1-P) as a substrate.[11]
1. Sample Preparation (from Erythrocytes):
-
Collect whole blood in heparin-containing tubes.
-
Prepare a hemolysate by lysing the red blood cells.
-
The assay mixture typically includes the hemolysate, a buffer (e.g., glycine buffer), and uridine diphosphate glucose (UDPGlc).
-
The enzymatic reaction is initiated by adding the substrate, [13C6]-Gal-1-P.
-
The reaction is incubated at 37°C and then stopped, for example, by adding a cold organic solvent.
-
An internal standard, such as [13C6]-Glu-1-P, is added.
-
The sample is then centrifuged to remove precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
A reversed-phase column is often used with an ion-pairing reagent in the mobile phase.
-
A typical mobile phase system consists of an aqueous component with the ion-pairing agent and an organic component (e.g., methanol or acetonitrile).
-
A gradient elution is used to separate the enzymatic product, isotope-labeled uridine diphosphate galactose ([13C6]-UDPGal), from other components.
-
-
Mass Spectrometry:
-
The analysis is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
The mass transition for [13C6]-UDPGal is monitored (e.g., m/z 571 > 323).
-
The mass transition for the internal standard, [13C6]-Glu-1-P, is also monitored (e.g., m/z 265 > 79).
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Experimental workflow for Gal-1-P-13C quantification.
Caption: Troubleshooting logic for poor signal intensity.
Caption: The Leloir pathway of galactose metabolism.[13][14][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for 13C Labeled Sugar Phosphates
Welcome to the technical support center for the analysis of 13C labeled sugar phosphates by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of sugar phosphates by LC-MS/MS so challenging?
A1: The analysis of sugar phosphates by LC-MS/MS presents several difficulties due to their inherent physicochemical properties. These molecules are highly polar, which leads to poor retention on standard reversed-phase chromatography columns.[1][2] They often exist as multiple structural isomers (e.g., glucose-6-phosphate and fructose-6-phosphate), which can be difficult to separate chromatographically.[1][3] Furthermore, their phosphate groups can cause peak tailing and ionization suppression in the mass spectrometer, especially in the presence of complex biological matrices.[1][4]
Q2: What are the common chromatographic strategies for separating 13C labeled sugar phosphates?
A2: Due to the high polarity of sugar phosphates, alternative chromatographic techniques are often employed. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is effective for retaining and separating polar compounds like sugar phosphates.[1]
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This method adds an ion-pairing agent to the mobile phase to increase the retention of charged analytes like sugar phosphates on a non-polar stationary phase.[5]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns can separate sugar phosphate isomers based on subtle structural differences and are compatible with MS-friendly mobile phases.[2][4]
-
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their negative charge and is well-suited for phosphorylated compounds.[6][7]
Q3: How does 13C labeling affect the mass spectrometry analysis?
A3: 13C labeling results in a mass shift for each incorporated 13C atom. This creates a distribution of mass isotopologues for each sugar phosphate.[8] A high-resolution mass spectrometer is crucial to resolve these isotopologue peaks from other ions with similar mass-to-charge ratios.[9] The goal of a 13C labeling experiment is often to determine the mass isotopologue distribution (MDV), which reflects the fractional abundance of each isotopologue.[8] Accurate measurement of the MDV requires correcting for the natural abundance of 13C and other isotopes.[8]
Troubleshooting Guides
Chromatographic Issues
Problem: Poor peak shape (tailing, splitting, or broad peaks) for my 13C labeled sugar phosphates.
-
Possible Cause 1: Secondary interactions with the column.
-
Solution: Ensure your mobile phase pH is appropriate for your analytes and column chemistry. For reversed-phase columns, consider adding a small amount of a chelating agent like EDTA to the mobile phase to reduce interactions with metal contaminants on the column.
-
-
Possible Cause 2: Inappropriate mobile phase composition.
-
Solution: For HILIC, ensure the organic content of your mobile phase is high enough for good retention. For IP-RP, optimize the concentration of the ion-pairing reagent.[5]
-
-
Possible Cause 3: Column degradation.
-
Solution: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Problem: My sugar phosphate isomers are not separating.
-
Possible Cause 1: Insufficient chromatographic resolution.
-
Possible Cause 2: Suboptimal mobile phase.
-
Solution: Adjusting the pH or the concentration of additives in the mobile phase can alter the selectivity and improve isomer separation.[5]
-
Mass Spectrometry Issues
Problem: Low signal intensity or high background noise for my 13C labeled sugar phosphates.
-
Possible Cause 1: Ion suppression from the sample matrix or mobile phase.
-
Solution: Improve your sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or a derivatization step.[4][11] If using IP-RP, try reducing the concentration of the ion-pairing reagent. Ensure your mobile phase is prepared with high-purity solvents and additives.[12]
-
-
Possible Cause 2: Suboptimal ionization source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, for your specific analytes.[13]
-
-
Possible Cause 3: Incorrect mass spectrometer settings.
Problem: Inaccurate quantification of 13C isotopologue distribution.
-
Possible Cause 1: Insufficient mass resolution.
-
Solution: Use a high-resolution mass spectrometer to ensure baseline separation of the isotopologue peaks.[9]
-
-
Possible Cause 2: Natural isotope abundance not accounted for.
-
Solution: Your data analysis workflow must include a correction for the natural abundance of 13C, 18O, and other isotopes.[8] This can be done using specialized software or by analyzing an unlabeled standard.
-
-
Possible Cause 3: Isotope peak overlap.
Experimental Protocols & Data
Example LC-MS/MS Parameters for Sugar Phosphate Analysis
The following table provides a starting point for developing an LC-MS/MS method for 13C labeled sugar phosphates. These parameters may require further optimization for your specific instrument and application.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | HILIC, PGC, or IP-RP |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MS Scan Range | m/z 100-1000 |
| MS/MS | Scheduled Multiple Reaction Monitoring (MRM) |
Sample Preparation Protocol: Metabolite Extraction from Cells
-
Quenching: Rapidly quench metabolism by adding ice-cold 60% methanol to your cell culture.[14]
-
Cell Lysis: Lyse the cells using sonication or bead beating.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) and incubate at -20°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 13C labeled sugar phosphate analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Galactose 1-phosphate-13C Potassium in Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the sample preparation of Galactose 1-phosphate-13C potassium salt, particularly focusing on issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its primary application?
A1: this compound salt is a stable isotope-labeled form of Galactose 1-phosphate, an intermediate in the Leloir pathway of galactose metabolism.[1][2][3][4][5] Its primary use is as an internal standard or tracer in metabolic studies, allowing for accurate quantification of its unlabeled counterpart in biological samples via techniques like mass spectrometry.
Q2: What are the common causes of poor recovery for phosphorylated sugars like Galactose 1-phosphate during sample preparation?
A2: Poor recovery of highly polar and phosphorylated compounds such as Galactose 1-phosphate can stem from several factors:
-
Suboptimal Extraction Solvents: Using solvents that do not efficiently extract polar metabolites.
-
Metabolite Degradation: Instability of the analyte due to temperature, pH, or enzymatic activity during sample processing.
-
Inefficient Solid-Phase Extraction (SPE): Incorrect choice of SPE sorbent, inadequate conditioning, or improper elution solvent can lead to significant loss of the analyte.
-
Adsorption to Surfaces: Phosphorylated compounds can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Matrix Effects: Interference from other components in the biological matrix can suppress the signal or interfere with the extraction process.
Q3: How does the potassium salt form of the analyte potentially affect my results?
A3: The presence of potassium ions (K+) in your sample can lead to the formation of potassium adducts ([M+K]+) during mass spectrometry analysis.[6][7][8][9] This can split the signal of your analyte of interest between its protonated form ([M+H]+) and the potassium adduct, potentially leading to an underestimation of the total analyte amount if not all adducts are accounted for. High salt concentrations can also cause ion suppression, reducing the overall signal intensity.[6][7]
Q4: Is the 13C label stable during sample preparation?
A4: Yes, the 13C stable isotope label is chemically stable and does not typically exchange or get lost during standard sample preparation procedures.[10] Unlike some other isotopes, 13C labeling provides high isotopic purity and is not prone to exchange with the solvent or other molecules.[10]
Troubleshooting Guide
Low Recovery After Extraction
Problem: You are observing low recovery of this compound salt in your initial sample extract, before any cleanup steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure complete cell disruption by using appropriate lysis buffers and mechanical disruption methods (e.g., sonication, bead beating) on ice.[11] |
| Suboptimal Extraction Solvent | For polar metabolites like Galactose 1-phosphate, a common and effective extraction solvent is a cold mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).[12][13] |
| Metabolite Degradation | Keep samples on ice throughout the extraction process to minimize enzymatic activity. Work quickly to reduce the time between sample collection and analysis. |
| Insufficient Solvent Volume | Ensure the volume of the extraction solvent is sufficient to thoroughly extract the metabolites from the sample matrix. A common ratio is 1 mL of solvent for every 25 mg of tissue. |
Low Recovery After Solid-Phase Extraction (SPE)
Problem: You are losing your analyte during the solid-phase extraction (SPE) cleanup step.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | For a highly polar compound like Galactose 1-phosphate, a hydrophilic interaction liquid chromatography (HILIC) or a weak anion exchange (WAX) SPE sorbent is often suitable.[14] |
| Inadequate Column Conditioning | Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample. This prepares the sorbent for optimal interaction with the analyte. |
| Analyte Breakthrough During Loading/Washing | The sample loading and wash steps should be performed with a solvent that is strong enough to remove interferences but weak enough to retain the analyte. Test different solvent strengths to optimize this step. |
| Inefficient Elution | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For polar compounds on a HILIC sorbent, increasing the polarity of the elution solvent (e.g., by increasing the water content) is necessary. For anion exchange, a change in pH or an increase in salt concentration of the elution buffer is typically required. |
Quantitative Data Summary
The following table summarizes expected recovery and precision for a similar 13C-labeled Galactose 1-phosphate compound, as reported in a study using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16]
| Parameter | Value | Notes |
| Recovery | >90% | Recovery was assessed at four different concentration levels.[15][16] |
| Intra-assay CV | 2.1% - 9.7% | Coefficient of variation was dependent on the concentration level.[15][16] |
| Inter-assay CV | 4.5% - 13.2% | Coefficient of variation was dependent on the concentration level.[15][16] |
Experimental Protocols
Protocol 1: Extraction of Polar Metabolites from Cultured Cells
This protocol is adapted for the extraction of polar metabolites, including phosphorylated sugars, from adherent cell cultures.[17]
-
Cell Seeding: Plate cells in a 6-well plate and grow to the desired confluency.
-
Media Removal: Aspirate the cell culture medium.
-
Cell Washing: Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution.
-
Metabolism Quenching and Extraction: Place the plate on ice and add 500 µL of ice-cold extraction buffer (80% methanol in water).
-
Cell Scraping: Scrape the cells from the plate in the extraction buffer.
-
Transfer: Transfer the cell extract to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.
Protocol 2: Extraction of Polar Metabolites from Plasma
This protocol describes a common method for the extraction of polar metabolites from plasma samples.[12][18]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Extraction: Add 4 volumes of a cold extraction solvent (e.g., 80% methanol in water) to 1 volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for subsequent analysis or cleanup.
Visualizations
Leloir Pathway of Galactose Metabolism
References
- 1. medlink.com [medlink.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leloir pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 12. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 13. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 14. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing substrate inhibition in enzyme assays with Galactose 1-phosphate-13C potassium.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Galactose 1-phosphate-13C potassium salt in enzyme assays, with a primary focus on the Galactose-1-Phosphate Uridyltransferase (GALT) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what are its primary applications?
This compound salt is a stable isotope-labeled version of the endogenous metabolite Galactose 1-phosphate. Its primary application is as a substrate in enzyme assays, particularly for measuring the activity of Galactose-1-Phosphate Uridyltransferase (GALT).[1] This is crucial for the diagnosis and study of galactosemia, an inherited metabolic disorder caused by GALT deficiency.[2][3][4] The use of a 13C labeled substrate allows for sensitive and specific detection of the enzymatic product, often by mass spectrometry.[1]
Q2: Does Galactose 1-phosphate exhibit substrate inhibition in GALT enzyme assays?
Current research indicates that Galactose 1-phosphate follows typical Michaelis-Menten kinetics and does not cause substrate inhibition in GALT enzyme assays.[1][3] Instead, the other substrate in the reaction, UDP-glucose (UDPGlc), has been shown to cause substrate inhibition at higher concentrations.[1][5]
Q3: What is the recommended concentration of this compound salt to use in a GALT assay?
For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based GALT assay, an optimal concentration of 1.6 mmol/L for [13C6]-Gal-1-P has been reported to achieve maximum enzyme activity.[1] It is always recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
Q4: What is the kinetic mechanism of the GALT enzyme?
The GALT enzyme catalyzes the reaction between Galactose 1-phosphate and UDP-glucose to form UDP-galactose and Glucose 1-phosphate.[6] It follows a ping pong bi-bi kinetic mechanism, which involves a double displacement reaction.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity detected | 1. Incorrect substrate concentrations: Sub-optimal levels of Galactose 1-phosphate-13C or UDP-glucose. | 1. Titrate both substrates to determine their optimal concentrations. A recommended starting point for [13C6]-Gal-1-P is 1.6 mmol/L and for UDPGlc is 0.4 mmol/L.[1] |
| 2. Degraded enzyme: Improper storage or handling of the GALT enzyme source (e.g., erythrocyte lysate). | 2. Use fresh samples or ensure they have been stored at the correct temperature.[9] Avoid repeated freeze-thaw cycles. | |
| 3. Presence of inhibitors in the sample: Contaminants in the sample preparation may be inhibiting the enzyme. | 3. Ensure sample preparation protocols are followed correctly. Consider sample deproteinization if necessary.[9] | |
| High variability between technical replicates | 1. Pipetting errors: Inaccurate pipetting, especially of small volumes. | 1. Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction components to minimize pipetting variations.[9] |
| 2. Incomplete mixing: Reagents not mixed thoroughly before starting the reaction. | 2. Ensure all components are completely thawed and gently mixed before use.[9] | |
| Enzyme activity does not plateau at high substrate concentrations | 1. Substrate concentration is not saturating: The concentrations of Galactose 1-phosphate-13C used are still below the Km of the enzyme. | 1. The apparent Km for Gal-1-P is approximately 0.38 mmol/L.[1] Ensure you are testing concentrations well above this value to observe saturation. If the rate continues to increase, the Km under your specific assay conditions might be higher than anticipated.[10] |
| 2. Substrate inhibition by UDP-glucose: While Gal-1-P is not inhibitory, high concentrations of UDPGlc can inhibit GALT activity.[1] | 2. If you are varying the concentration of Gal-1-P, ensure that the concentration of UDPGlc is kept constant and at an optimal, non-inhibitory level (e.g., 0.4 mmol/L).[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for GALT enzyme assays.
Table 1: Optimal Substrate Concentrations for GALT Assay
| Substrate | Optimal Concentration (mmol/L) |
| [13C6]-Galactose 1-phosphate | 1.6[1] |
| UDP-glucose (UDPGlc) | 0.4[1] |
Table 2: Apparent Michaelis-Menten Constants (Km) for GALT Substrates
| Substrate | Apparent Km (mmol/L) |
| Galactose 1-phosphate | 0.38[1] |
| UDP-glucose (UDPGlc) | 0.071[1] |
Experimental Protocols
Key Experiment: Determination of GALT Enzyme Activity using LC-MS/MS
This protocol is based on a published method for quantifying GALT activity in erythrocytes.[1]
1. Preparation of Erythrocyte Hemolysate:
-
Collect whole blood in EDTA tubes.
-
Centrifuge to pellet the red blood cells and wash with saline.
-
Lyse the red blood cells in cold water.
-
Determine the hemoglobin concentration of the hemolysate.
2. GALT Enzyme Reaction:
-
Prepare a reaction mixture containing buffer, dithiothreitol (DTT), and the internal standard.
-
Add the hemolysate to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrates: 1.6 mmol/L [13C6]-Galactose 1-phosphate and 0.4 mmol/L UDP-glucose.[1]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[1]
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
3. Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Separate the enzymatic product, [13C6]-UDP-galactose, from other components using reversed-phase ion-pair chromatography.[1]
-
Detect and quantify the [13C6]-UDP-galactose using tandem mass spectrometry (MS/MS) by monitoring a specific mass transition (e.g., 571 > 323).[1]
5. Data Analysis:
-
Construct a standard curve using known concentrations of [13C6]-UDP-galactose.
-
Calculate the GALT enzyme activity based on the amount of product formed, the incubation time, and the hemoglobin concentration.
Visualizations
Caption: The Leloir Pathway for galactose metabolism.
Caption: A typical experimental workflow for a GALT enzyme assay.
Caption: A logical approach to troubleshooting low enzyme activity.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
How to improve the accuracy of metabolic flux calculations with 13C data.
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their metabolic flux calculations.
Section 1: Experimental Design & Strategy
Optimal experimental design is fundamental to achieving high-precision flux measurements. The choices made before an experiment begins, particularly regarding isotopic tracers, are critical for the quality of the final results.[1]
FAQ: My flux results have low precision and wide confidence intervals. How can I improve this?
Answer:
Low precision in flux estimates is often rooted in the experimental design's inability to generate sufficient labeling information for the model to resolve all fluxes accurately. Here are the primary causes and solutions:
Possible Causes & Solutions:
-
Suboptimal Isotopic Tracer: The chosen 13C-labeled substrate may not produce unique labeling patterns for the pathways of interest. A single tracer is often insufficient to resolve all fluxes in a complex network.[2]
-
Solution 1: Rational Tracer Selection: Instead of relying on common tracers like [1-¹³C]glucose by default, select a tracer based on your specific metabolic network. Computational tools can simulate the performance of various tracers in silico to identify the optimal choice for resolving specific pathways before you begin wet-lab experiments.[1] For example, [1,2-¹³C₂]glucose often provides more precise estimates for glycolysis and the pentose phosphate pathway than the more commonly used [1-¹³C]glucose.[3]
-
Solution 2: Parallel Labeling Experiments: This is a gold-standard technique for significantly improving flux precision.[1][4] It involves culturing cells in parallel under identical conditions but with different 13C tracers. Combining the datasets from two or more parallel experiments provides complementary labeling information that can resolve otherwise correlated fluxes.[5]
-
-
Insufficient Measurement Data: The number of independent labeling measurements may be too low compared to the number of fluxes you are trying to estimate.
-
Solution: Expand Measurement Set: Increase the number of measured metabolites. Analyzing the labeling patterns of protein-bound amino acids is a robust method as they provide a time-averaged view of intracellular fluxes.[4][6] Additionally, measuring labeling in other macromolecules like glycogen-bound glucose or RNA-bound ribose can provide further constraints.[4]
-
Table 1: Comparison of Selected ¹³C Tracers for Central Carbon Metabolism in Mammalian Cells
| Tracer | Target Pathway(s) | Performance Notes |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for the upper part of central carbon metabolism.[3] |
| [U-¹³C₆]glucose | General Central Carbon Metabolism | Widely used, but may not be optimal for resolving specific pathway splits.[7] |
| [1-¹³C]glucose | Glycolysis, PPP | Commonly used, but often outperformed by other specifically labeled glucose tracers.[2][3] |
| [U-¹³C₅]glutamine | TCA Cycle | The preferred tracer for detailed analysis of the TCA cycle and related anaplerotic reactions.[3] |
FAQ: How do I choose the right ¹³C tracer for my experiment?
Answer:
The selection of a tracer should be a rational, model-driven process rather than one based on trial-and-error.[7][8] The goal is to select a substrate that will generate the most informative labeling patterns for the fluxes you want to measure.
Recommended Workflow for Tracer Selection:
-
Define Your Metabolic Model: Construct a detailed metabolic network map for your biological system.[1]
-
Identify Target Fluxes: Determine which specific pathways or reaction fluxes are the primary focus of your study.
-
In Silico Simulation: Use MFA software (e.g., METRAN, 13CFLUX2) to perform computational simulations.[9][10] These tools can evaluate a wide range of potential tracers and predict the resulting flux precision for each.[11][12]
-
Evaluate Performance: Analyze the simulation results to identify the tracer, or combination of tracers in a parallel labeling experiment, that minimizes the confidence intervals for your target fluxes.[3] A new technique based on Elementary Metabolite Unit (EMU) basis vectors provides a rational framework for optimal tracer selection.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 10. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 11. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stable Isotope Tracers for Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using stable isotope tracers in metabolic studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Experimental Design
Question: My labeling results are inconsistent across experiments. What could be the cause?
Answer: Inconsistent labeling can stem from several factors during experimental design and execution. A primary reason can be the failure to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. It is crucial to determine the time required to reach isotopic steady state for your specific cell type and experimental conditions.[1][2]
Another common pitfall is the choice of tracer. The selection of the isotopic tracer is a critical consideration that ultimately determines the quality of the flux results.[1] For instance, 13C-glucose tracers are generally best for determining fluxes in the upper parts of metabolism like glycolysis and the pentose phosphate pathway, while 13C-glutamine tracers provide better resolution for lower metabolic pathways such as the TCA cycle.[1][3] Using a tracer that is not well-suited for the pathway of interest can lead to low enrichment and inconclusive results.
-
Recommendation: Perform a time-course experiment to determine when isotopic steady state is reached for your key metabolites.[1] Also, carefully select your tracer based on the specific metabolic pathways you are investigating.[1][4][5] Consider using parallel labeling experiments with different tracers to enhance the resolution of metabolic fluxes in complex models.[1][6]
Question: I am not seeing any significant labeling in my metabolites of interest. What should I check?
Answer: A lack of significant labeling can be due to several issues:
-
Incorrect Tracer Choice: The chosen tracer may not be a primary substrate for the metabolic pathway you are studying.
-
Insufficient Labeling Time: The duration of the labeling experiment may be too short for the isotope to be incorporated into downstream metabolites, especially in pathways with slow turnover rates.[2]
-
Tracer Dilution: The labeled tracer might be significantly diluted by unlabeled endogenous pools of the same metabolite, leading to a low overall enrichment. This is a particular challenge in in-vivo studies.[7]
-
Cellular State: The metabolic state of your cells can influence tracer uptake and metabolism. Factors like cell density, passage number, and media composition can alter metabolic fluxes.
Recommendations:
-
Verify Pathway Activity: Ensure the metabolic pathway of interest is active under your experimental conditions.
-
Optimize Labeling Time: Conduct a pilot experiment with varying labeling times to identify the optimal duration for sufficient enrichment.
-
Increase Tracer Enrichment: If possible, use a higher enrichment of the stable isotope in your tracer.
-
Control for Endogenous Pools: In cell culture, ensure the medium contains the labeled tracer as the primary source. For in-vivo studies, careful consideration of tracer infusion protocols is necessary.[8]
Sample Preparation
Question: My results show high variability between biological replicates. Could this be a sample preparation issue?
Answer: Yes, variability in sample preparation is a major source of error in metabolomics studies. Inconsistent quenching of metabolism and inefficient extraction of metabolites can lead to significant variations between samples.
-
Metabolism Quenching: It is critical to rapidly halt all enzymatic activity to accurately capture the metabolic state at a specific time point. Inefficient quenching can lead to continued metabolic activity and altered metabolite levels. Snap-freezing in liquid nitrogen is a common and effective method.[4]
-
Metabolite Extraction: The choice of extraction solvent and protocol must be optimized for the metabolites of interest. Incomplete extraction will result in lower and more variable metabolite measurements.
Recommendations:
-
Standardize your quenching protocol. For adherent cells, this could involve rapidly aspirating the medium and adding ice-cold quenching solution. For suspension cells, quick centrifugation and removal of the supernatant followed by quenching is recommended.
-
Optimize your metabolite extraction protocol. A common method involves using a cold solvent mixture like methanol:water or methanol:acetonitrile:water. Ensure the extraction is performed at a cold temperature to minimize enzymatic activity.[9]
-
Perform extractions consistently across all samples and include internal standards to monitor and correct for extraction efficiency.
Question: I am concerned about potential degradation of my metabolites during sample preparation. How can I minimize this?
Answer: Metabolite degradation is a common pitfall that can significantly impact results. Several factors can contribute to this, including enzymatic activity, temperature instability, and pH changes.[10]
Recommendations:
-
Rapid Quenching: As mentioned above, rapid and effective quenching is the first line of defense against enzymatic degradation.
-
Maintain Cold Temperatures: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity and the degradation of thermally labile metabolites.
-
Use Antioxidants: For metabolites prone to oxidation, consider adding antioxidants like BHT or EDTA to the extraction solvent.[10]
-
Control pH: Ensure the pH of your extraction solvent is appropriate for the stability of your target metabolites.
-
Prompt Analysis: Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C.[9]
Mass Spectrometry Analysis
Question: My mass spectrometry data is noisy, and I am having trouble identifying my labeled peaks. What can I do?
Answer: Noisy mass spectrometry data can arise from several sources, including sample contamination, suboptimal instrument settings, and matrix effects.
Recommendations:
-
Sample Cleanup: Ensure your sample extracts are clean. High concentrations of salts, lipids, or proteins can interfere with ionization and lead to a noisy baseline. Consider a solid-phase extraction (SPE) cleanup step if necessary.
-
Optimize MS Parameters: Optimize mass spectrometer parameters such as spray voltage, capillary temperature, and gas flow rates for your specific analytes.
-
Chromatographic Separation: Good chromatographic separation is crucial to reduce ion suppression and improve the signal-to-noise ratio. Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve good peak shape and resolution.
-
Use High-Resolution Mass Spectrometry: High-resolution mass spectrometers can help distinguish between your analyte and interfering ions with similar nominal masses.[2][11]
Question: I am seeing unexpected mass shifts in my labeled metabolites. How do I troubleshoot this?
Answer: Unexpected mass shifts can be due to several factors:
-
Natural Isotope Abundance: All molecules have a natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N). This must be corrected for in your data analysis to accurately determine the incorporation of the tracer.[12][13]
-
Tracer Impurity: The isotopic purity of your tracer may not be 100%. Commercially available tracers have a specified isotopic purity, and this information should be used to correct your data.[12][13]
-
Metabolic Scrambling: In some metabolic pathways, the carbon skeleton of a metabolite can be rearranged, leading to a "scrambling" of the isotopic label and unexpected mass distributions.
-
Formation of Adducts: Metabolites can form adducts with ions present in the mobile phase (e.g., sodium, potassium), resulting in unexpected mass-to-charge ratios.
Recommendations:
-
Correct for Natural Abundance and Tracer Purity: Use appropriate software or algorithms to correct your raw mass spectrometry data for the natural abundance of stable isotopes and the isotopic impurity of your tracer.[12][13]
-
Understand the Biochemistry: Be aware of potential metabolic reactions that could lead to label scrambling.
-
Check for Adducts: Analyze your mass spectra for common adducts and account for them in your data processing.
Data Interpretation
Question: How do I differentiate between changes in metabolic flux and changes in pool size?
Answer: This is a critical point in interpreting stable isotope tracing data. A change in the fractional enrichment of a metabolite does not on its own signify a change in flux. It is essential to also measure the total abundance (pool size) of the metabolite.
-
Increased Fractional Enrichment: This could mean an increased flux through the pathway or a decreased pool size of the metabolite with the same flux.
-
Decreased Fractional Enrichment: This could indicate a decreased flux or an increased pool size with the same flux.
Recommendation:
-
Always measure both the isotopic enrichment and the total abundance of your metabolites of interest. To accurately quantify metabolic fluxes, consider performing Metabolic Flux Analysis (MFA).[1][9] MFA integrates isotopic labeling data with a stoichiometric model of metabolism to calculate intracellular fluxes.[1][14]
Question: My results seem to contradict known metabolic pathways. What could be the reason?
Answer: Contradictory results can be a sign of several issues:
-
Model Incompleteness: The metabolic network model you are using might be incomplete or inaccurate for your specific biological system.
-
Compartmentation: You may not be accounting for subcellular compartmentation of metabolic pathways. For example, the TCA cycle occurs in the mitochondria, while glycolysis is cytosolic.
-
Alternative Pathways: Your experimental conditions may have activated alternative or less-characterized metabolic pathways.
Recommendations:
-
Review Your Metabolic Model: Ensure your model includes all relevant pathways and reactions for your system.
-
Consider Compartmentation: If possible, perform subcellular fractionation to analyze metabolite labeling in different organelles.
-
Explore Alternative Pathways: Be open to the possibility that your results are revealing novel metabolic activities.
-
Thoroughly Validate Data Analysis: Double-check all steps of your data analysis pipeline for potential errors.
FAQs
Q1: What is the difference between metabolic flux and metabolite concentration?
A1: Metabolite concentration refers to the total amount of a specific metabolite within a biological system at a given time (pool size). Metabolic flux, on the other hand, is the rate at which molecules are processed through a metabolic pathway.[2] Stable isotope tracing is a powerful tool to measure metabolic fluxes, which provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone.[2]
Q2: What is isotopic steady state and why is it important?
A2: Isotopic steady state is the condition where the isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of a labeled tracer.[1] Reaching isotopic steady state is a key assumption for many metabolic flux analysis methods.[1][2] If this assumption is not met, the calculated fluxes may be inaccurate. The time to reach isotopic steady state varies for different pathways and cell types.[2]
Q3: How do I choose the right stable isotope tracer for my experiment?
A3: The choice of tracer depends on the specific metabolic pathway you want to investigate.[1][4][5] For example:
-
[U-¹³C]-Glucose: A uniformly labeled glucose tracer is commonly used to trace carbon through glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
[1,2-¹³C₂]-Glucose: This tracer can help distinguish between glycolysis and the pentose phosphate pathway.[2]
-
[U-¹³C]-Glutamine: Uniformly labeled glutamine is often used to study the TCA cycle, anaplerosis, and amino acid metabolism.[3]
It is important to have a good understanding of the metabolic network to select a tracer that will provide informative labeling patterns for your pathways of interest.[4][5]
Q4: What is Metabolic Flux Analysis (MFA)?
A4: Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions in a metabolic network.[1][9] 13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful extension of this technique that uses stable isotope tracing data to provide more accurate and resolved flux estimations.[1][14] The process involves labeling cells with a stable isotope tracer, measuring the isotopic enrichment of key metabolites, and then using a computational model to estimate the fluxes that best explain the observed labeling patterns.[1][9]
Q5: What are the main analytical techniques used for stable isotope tracing?
A5: The primary analytical techniques for detecting and quantifying stable isotope-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
-
Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is highly sensitive and can measure the mass isotopologue distribution of metabolites, which reflects the number of labeled atoms in a molecule.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the specific position of the isotopic label within a molecule, which can be very useful for elucidating complex metabolic pathways. However, NMR is generally less sensitive than MS.[5]
Data Presentation
Table 1: Common Stable Isotope Tracers and Their Primary Applications
| Tracer | Labeled Atoms | Primary Metabolic Pathways Investigated |
| [U-¹³C]-Glucose | All carbons | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis |
| [1,2-¹³C₂]-Glucose | Carbons 1 and 2 | Glycolysis vs. Pentose Phosphate Pathway |
| [U-¹³C]-Glutamine | All carbons | TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism |
| [U-¹⁵N₂]-Glutamine | Both nitrogens | Nitrogen metabolism, Nucleotide Synthesis, Amino Acid Synthesis |
| [U-¹³C, ¹⁵N]-Threonine | All carbons and nitrogen | One-carbon metabolism |
| ³H₂O | Hydrogen | De novo lipogenesis |
| D₂O | Deuterium | Synthesis rates of proteins, lipids, and DNA |
Experimental Protocols
Protocol 1: Cell Culture Labeling with [U-¹³C]-Glucose
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and grow them to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium where unlabeled glucose is replaced with [U-¹³C]-glucose at the same concentration. Ensure all other media components are identical to the regular growth medium.
-
Labeling Initiation: Aspirate the regular growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add Labeling Medium: Add the pre-warmed ¹³C-glucose-containing medium to the cells.
-
Incubation: Place the cells back in the incubator and culture them for the desired labeling period. This period should be determined based on a time-course experiment to ensure isotopic steady state for the metabolites of interest.
-
Metabolism Quenching and Metabolite Extraction: Following incubation, rapidly quench metabolism and extract metabolites as described in the troubleshooting section.
Protocol 2: Metabolite Extraction from Adherent Cells
-
Quenching: Place the culture plate on ice and rapidly aspirate the labeling medium.
-
Washing: Wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the cells. The volume will depend on the size of the culture vessel.
-
Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.[9]
Visualizations
Caption: A typical experimental workflow for stable isotope tracing studies.
Caption: Carbon flow from ¹³C-glucose through glycolysis and the TCA cycle.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation Error Factors in Sample Preparation : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. researchgate.net [researchgate.net]
- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of 13C labeled intermediates in complex biological samples.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of 13C labeled intermediates in your complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting 13C labeled intermediates in biological samples?
The primary challenge is the inherently low sensitivity of 13C NMR spectroscopy.[1][2][3][4] This is due to the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to protons (¹H).[3][4][5] In complex biological matrices, this low sensitivity can be further compounded by low concentrations of intermediates, leading to poor signal-to-noise ratios.
Q2: How can I improve the signal-to-noise ratio in my 1D 13C NMR experiments?
Several strategies can be employed to improve the signal-to-noise ratio:
-
Optimize Acquisition Parameters: Fine-tuning parameters like the flip angle, relaxation delay (D1), and acquisition time (AQ) can significantly boost your signal.[6] Using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay, enabling more scans in the same amount of time.[6]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[6]
-
Use a Cryoprobe: Cryogenically cooled probes reduce thermal noise in the detector electronics, which can increase the signal-to-noise ratio by a factor of 3-4.[6]
-
Increase Sample Concentration: For 13C NMR, a higher sample concentration is always better.[7]
Q3: When should I consider using 2D NMR experiments?
2D NMR experiments are particularly useful when your 1D 13C spectrum is too complex, with many overlapping signals, or when the signal is too low for confident identification.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is more sensitive than direct 13C detection because it detects the ¹H nucleus. It correlates 13C nuclei with their directly attached protons.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique helps in assigning quaternary carbons and correlating protons and carbons that are two or three bonds apart.[8][9]
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful 2D experiment provides direct 13C-13C correlations, which is excellent for elucidating the carbon skeleton of metabolites.[1][2]
Q4: What is Dynamic Nuclear Polarization (DNP) and how can it help?
Dynamic Nuclear Polarization (DNP) is a technique that can dramatically enhance the NMR signal by several orders of magnitude.[6][10][11][12] It works by transferring the high polarization of electron spins from a polarizing agent to the 13C nuclei, typically at very low temperatures.[6][12] This technique is especially powerful for overcoming the low sensitivity of 13C NMR.[10][11]
Troubleshooting Guide
Issue 1: Very low or no detectable 13C signal.
| Possible Cause | Troubleshooting Step |
| Low Isotopic Enrichment | Verify the efficiency of your 13C labeling protocol. Ensure the labeled substrate is being taken up and metabolized by the cells or organism. Consider increasing the concentration or duration of labeling.[13][14] |
| Insufficient Sample Concentration | Concentrate your sample if possible. For 13C NMR, aim for the highest achievable concentration.[7] |
| Suboptimal NMR Acquisition Parameters | Optimize parameters such as the number of scans (NS), relaxation delay (D1), and flip angle. For many metabolites with long T1 relaxation times, a smaller flip angle (e.g., 30-45°) and shorter D1 can yield better signal in a given time.[6][15] |
| Poor Spectrometer Performance | Ensure the spectrometer is properly tuned and shimmed. Use a high-quality NMR tube.[7] |
Issue 2: Complex and overlapping spectra making interpretation difficult.
| Possible Cause | Troubleshooting Step |
| High number of metabolites in the sample | Utilize 2D NMR techniques like HSQC or HMBC to resolve overlapping signals by adding a second dimension of chemical shifts.[8][9] |
| Presence of broad signals from macromolecules | Use relaxation-edited or diffusion-edited pulse sequences to suppress signals from large molecules. |
| Insufficient spectral dispersion | Since 13C has a larger chemical shift range than ¹H (~200 ppm vs. ~10 ppm), it inherently provides better spectral dispersion and less overlap.[4][16] If still an issue, consider sample fractionation prior to NMR analysis. |
Experimental Protocols
Protocol 1: General 13C Labeling in Adherent Mammalian Cells
This protocol outlines the basic steps for labeling adherent mammalian cells with a 13C-labeled substrate.
-
Cell Seeding: Seed cells in a culture dish to reach 70-80% confluency at the time of labeling.[14]
-
Media Replacement: One hour before introducing the label, replace the standard medium with a glucose-free medium supplemented with dialyzed fetal calf serum. This step is crucial to remove unlabeled glucose.[17]
-
Labeling: Add the 13C-labeled substrate (e.g., [U-13C6]glucose) containing medium to the cells.[14] The concentration of the labeled substrate should be optimized for the specific cell line and experiment.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate. Time points can range from minutes to hours depending on the metabolic pathways of interest.[14][18]
-
Metabolite Quenching and Extraction:
Protocol 2: 1D 13C NMR Acquisition with Proton Decoupling
This is a basic protocol for acquiring a standard 1D 13C NMR spectrum.
-
Sample Preparation: Dissolve the dried metabolite extract in a suitable deuterated solvent at the highest possible concentration. Filter the sample into a clean 5 mm NMR tube.[6][7]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Tune and match the 13C and ¹H channels of the probe.[6]
-
-
Acquisition Parameters (Bruker Example):
-
Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).[6]
-
Set the spectral width (SW) to cover the expected chemical shift range (e.g., 200 ppm).
-
Set the transmitter frequency offset (O1P) to the center of the spectrum.
-
Set the acquisition time (AQ) to ~1.0 second.[15]
-
Set the relaxation delay (D1) to ~2.0 seconds.[15]
-
Set the pulse angle to 30 degrees.
-
Set the number of scans (NS) to a minimum of 1024; increase as needed for better signal-to-noise.[6]
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.[6]
-
Quantitative Data Summary
Table 1: Comparison of NMR Signal Enhancement Techniques
| Technique | Typical Signal Enhancement Factor | Key Considerations |
| Increased Number of Scans | Proportional to the square root of the number of scans | Time-consuming |
| Cryoprobe | 3 - 4 | Requires specialized hardware |
| Isotopic Labeling (e.g., 13C enrichment) | Varies with enrichment level | Can be costly; requires metabolic incorporation |
| Dynamic Nuclear Polarization (DNP) | 10 - 10,000+[12] | Requires specialized equipment for hyperpolarization at low temperatures and rapid sample transfer.[6] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dynamic nuclear polarization-enhanced 13C NMR spectroscopy of static biological solids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bridge12.com [bridge12.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 17. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of experimental protocols for in vivo 13C galactose tracing.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in vivo ¹³C galactose tracing in their experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo ¹³C galactose tracing experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low ¹³C Enrichment in Target Tissues | Isotopic Dilution: The administered ¹³C galactose is diluted by endogenous, unlabeled galactose pools within the system. This can lead to an underestimation of metabolic flux.[1] | - Optimize Tracer Dose and Administration: Consider a bolus injection followed by continuous infusion to rapidly achieve and maintain a high isotopic enrichment in the plasma. For bolus injections, multiple smaller injections may be more effective than a single large one.[2][3] - Fasting: Fasting animals before the experiment can help reduce endogenous carbon sources. A 3-hour fast has been shown to improve labeling in most organs, though this may need to be optimized on an organ-by-organ basis.[4] |
| Suboptimal Tracer Administration Route: The route of administration can affect the bioavailability and tissue distribution of the tracer. | - Intravenous (IV) or Intraperitoneal (IP) Injection: For systemic distribution, IV or IP injections are generally preferred over oral administration.[5] IP injections have been shown to provide better labeling than oral gavage.[6] | |
| Difficulty in Separating ¹³C-Galactose from ¹³C-Glucose in Analytical Measurements | Co-elution in Chromatography: Galactose and glucose are isomers and can be difficult to separate using standard liquid chromatography (LC) methods, leading to inaccurate quantification of enrichment.[7] | - Specialized Chromatography: Utilize analytical columns and methods specifically designed for the separation of sugar isomers. - Correction Algorithms: Implement a correction routine in your data analysis to account for the overlapping peaks, especially when galactose is highly enriched.[7] - Derivatization: Chemical derivatization of the sugars before gas chromatography-mass spectrometry (GC-MS) analysis can improve separation. |
| High Variability in Enrichment Data Between Animals | Inconsistent Experimental Procedures: Minor variations in tracer administration, sample collection timing, and tissue processing can lead to significant differences in results. | - Standardize Protocols: Ensure all experimental procedures, from animal handling and fasting to tracer injection and sample harvesting, are performed consistently for all subjects. - Precise Timing: Adhere to a strict timeline for sample collection after tracer administration to capture the desired metabolic state. |
| Unexpected Labeled Metabolites | Metabolic Crossover: Galactose is readily converted to glucose via the Leloir pathway, and the ¹³C label can subsequently appear in glucose-derived metabolic pathways.[7][8][9] | - Comprehensive Metabolite Profiling: Analyze a broad range of metabolites to map the distribution of the ¹³C label. - Pathway Analysis: Use the labeling patterns in downstream metabolites to trace the flow of carbon from galactose through various metabolic pathways. |
Frequently Asked Questions (FAQs)
1. What is the primary metabolic fate of ¹³C-galactose administered in vivo?
The primary metabolic fate of galactose is its conversion to glucose-1-phosphate via the Leloir pathway.[10] The ¹³C label will then be incorporated into UDP-glucose and can enter glycolysis and the tricarboxylic acid (TCA) cycle.[8][9] Therefore, it is expected to observe ¹³C enrichment in glucose, lactate, and TCA cycle intermediates in tissues like the liver and kidney.[8]
2. What are the recommended administration routes and dosages for in vivo ¹³C-galactose tracing?
The optimal administration route and dosage depend on the specific research question and animal model.
-
Bolus Injection: A common approach is an intraperitoneal (IP) or intravenous (IV) bolus injection. A dosage of 1 mg/g body weight has been used in mice.[8] For ¹³C-glucose, which can serve as a reference, dosages of 4 mg/g via IP injection have been shown to achieve good labeling.[4][5][6]
-
Continuous Infusion: To maintain a steady-state enrichment of the tracer in the plasma, a bolus injection can be followed by a continuous infusion.
3. How should tissues be collected and processed for ¹³C-galactose tracing analysis?
Proper sample collection and processing are critical for accurate results.
-
Rapid Quenching: Immediately after collection, tissues should be snap-frozen in liquid nitrogen to quench all metabolic activity.[11]
-
Metabolite Extraction: Metabolites are typically extracted from the frozen tissue using a cold solvent mixture, such as 80% methanol or a combination of methanol, chloroform, and water.[11][12] The tissue should be homogenized in the cold extraction solvent, followed by centrifugation to remove proteins and cellular debris.[11][12]
4. What are the key enzymes in the galactose metabolism pathway that I should be aware of?
The core pathway for galactose metabolism is the Leloir pathway, which involves the following key enzymes:
-
Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.
-
Galactose-1-phosphate uridylyltransferase (GALT): Converts galactose-1-phosphate to UDP-galactose.
-
UDP-galactose-4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.
The activity of these enzymes is tightly regulated, particularly at the transcriptional level.[13]
5. How can I minimize isotopic dilution in my in vivo ¹³C-galactose tracing experiments?
Isotopic dilution occurs when the labeled tracer mixes with the endogenous unlabeled pool of the metabolite.[1] To minimize this:
-
Fasting: Fasting the animals before the experiment reduces the pool of unlabeled glucose and other carbon sources. A 3-hour fast is a good starting point for mice.[4]
-
Tracer Administration Strategy: A priming bolus followed by a continuous infusion can help to rapidly achieve and maintain a high level of isotopic enrichment in the plasma.
Experimental Protocols
General Protocol for In Vivo ¹³C-Galactose Bolus Injection in Mice
This protocol provides a general framework and should be optimized for specific experimental needs.
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Fast mice for 3-6 hours prior to the experiment, with free access to water.[4]
-
-
Tracer Preparation:
-
Dissolve [U-¹³C₆]galactose in sterile saline to the desired concentration (e.g., to achieve a final dose of 1-4 mg/g body weight).
-
-
Tracer Administration:
-
Weigh the mouse to calculate the exact volume of the tracer solution to be injected.
-
Administer the ¹³C-galactose solution via intraperitoneal (IP) injection.
-
-
Sample Collection:
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).[11]
-
Centrifuge the homogenate at a high speed at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment of galactose, glucose, and other relevant metabolites in the tissue extracts and plasma using LC-MS/MS or GC-MS.
-
Quantitative Data
The following table summarizes the distribution of ¹³C-labeled metabolites in various tissues of galactose-1-phosphate uridyl transferase (GALT) deficient and normal mice 4 hours after a 1 mg/g bolus injection of [¹³C]galactose. This data illustrates the metabolic fate of galactose and its conversion to other metabolites.
| Metabolite | Tissue | GALT-Deficient Mice (Relative Amount) | Normal Mice (Relative Amount) |
| [¹³C]Galactose | Liver | High | Not Detected |
| Kidney | High | Not Detected | |
| Heart | Moderate | Not Detected | |
| Brain | Moderate | Not Detected | |
| Muscle | Low | Minute Amount | |
| [¹³C]Galactose-1-Phosphate | Liver | High | Not Detected |
| Kidney | Moderate | Not Detected | |
| Heart | Low | Minute Amount | |
| Brain | Low | Not Detected | |
| Muscle | Low | Minute Amount | |
| [¹³C]Galactitol | Liver | Low | Not Detected |
| Kidney | High | Barely Detectable | |
| Heart | High | Barely Detectable | |
| Brain | Moderate | Barely Detectable | |
| Muscle | Low | Barely Detectable | |
| [¹³C]Galactonate | Liver | High | Comparable to GALT-Deficient |
| [¹³C]Glucose and Lactate | Liver | Present (less than normal) | High |
| Kidney | Not Reported | High |
Data adapted from a study on GALT-deficient mice. The relative amounts are qualitative descriptions based on the findings of the study.[8]
Visualizations
Leloir Pathway of Galactose Metabolism
The following diagram illustrates the key steps in the conversion of galactose to glucose-1-phosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. Technical Note: In vivo estimation of lipogenesis using a bolus injection of [U-13C]glucose in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leloir pathway - Wikipedia [en.wikipedia.org]
- 11. southalabama.edu [southalabama.edu]
- 12. agilent.com [agilent.com]
- 13. Galactose metabolism in yeast-structure and regulation of the leloir pathway enzymes and the genes encoding them - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize isotopic dilution effects in metabolic labeling experiments.
Welcome to the technical support center for metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, with a focus on minimizing isotopic dilution effects.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in metabolic labeling experiments?
A1: Isotopic dilution is the decrease in the enrichment of an isotopic label in a molecule of interest. In metabolic labeling, this occurs when the isotopically labeled precursor (e.g., a "heavy" amino acid) mixes with the pre-existing pool of unlabeled ("light") precursor within the cell.[1][2] This intracellular pool dilutes the labeled precursor, leading to lower-than-expected incorporation into newly synthesized biomolecules. This can result in an underestimation of synthesis rates and complicate the quantitative analysis of metabolic fluxes.[3]
Q2: What are the primary sources of unlabeled precursors that contribute to isotopic dilution?
A2: The primary sources of unlabeled precursors that can dilute the isotopic label include:
-
Intracellular amino acid pools: Cells maintain a free pool of amino acids derived from protein degradation and other metabolic processes.[2][4]
-
Unlabeled amino acids in culture media: Standard cell culture media supplements, such as fetal bovine serum (FBS), contain unlabeled amino acids.[5]
-
Metabolic recycling: The breakdown of pre-existing unlabeled proteins releases unlabeled amino acids back into the intracellular pool.
-
De novo synthesis: For non-essential amino acids, cells can synthesize them from other precursors, which may be unlabeled.[6]
Q3: How can I minimize the contribution of unlabeled amino acids from my cell culture medium?
A3: To minimize the influx of unlabeled amino acids from your culture medium, it is crucial to use dialyzed fetal bovine serum (FBS) instead of standard FBS.[5] The dialysis process removes small molecules, including free amino acids, from the serum, thereby reducing the competition for incorporation between labeled and unlabeled amino acids.
Troubleshooting Guides
Issue 1: Low or Incomplete Isotopic Labeling Efficiency
You observe that the percentage of labeled protein or metabolite is lower than expected, even after a prolonged labeling period.
Potential Causes and Solutions:
| Potential Cause | Description | Corrective Action |
| Presence of Unlabeled Amino Acids in Media | Standard fetal bovine serum (FBS) is a common source of "light" (unlabeled) amino acids that compete with your "heavy" labeled amino acids for incorporation.[5] | Use dialyzed fetal bovine serum (FBS) to eliminate free, unlabeled amino acids.[5][7] |
| Insufficient Labeling Time | For proteins with a low turnover rate, a short labeling period may not be sufficient to achieve high levels of incorporation. Complete incorporation for slow-turnover proteins can require multiple cell doublings.[6][8] | Increase the labeling duration. For SILAC experiments, aim for at least five cell doublings to ensure near-complete labeling.[6][9] |
| Incorrect Labeled Amino Acid Concentration | The concentration of the heavy amino acid in the medium may be too low to effectively outcompete the endogenous unlabeled pool. | Optimize the concentration of the heavy amino acid based on the specific cell line and media formulation.[5] |
| Amino Acid Conversion | Some cell lines can convert one amino acid to another (e.g., arginine to proline), which can complicate quantification and apparent labeling efficiency.[10] | Choose essential amino acids like leucine or lysine that the cell cannot synthesize.[6] If using arginine, be aware of potential conversion and use appropriate software for data analysis that can account for this. |
Experimental Workflow to Maximize Labeling Efficiency:
Issue 2: Inaccurate Quantification due to Isotopic Exchange
Your results show variability or inaccuracies that may be attributed to the exchange of isotopes between your labeled molecule and its environment.
Potential Causes and Solutions:
| Potential Cause | Description | Corrective Action |
| Back-Exchange in HDX-MS | In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), deuterium atoms on the protein can be replaced by hydrogen atoms from the aqueous environment during sample processing.[11] | Minimize the time the sample is exposed to protic solvents. Maintain a low pH (around 2.5) and low temperature (around 0°C) during analysis to slow the exchange rate.[11] |
| Isotopic Scrambling in ¹³C Metabolic Labeling | The position of the ¹³C label within a metabolite can change due to reversible enzymatic reactions, complicating metabolic flux analysis.[11] | Ensure rapid and complete quenching of all enzymatic activity immediately after sample collection.[11] |
| Deuterium Loss During Fatty Acid Desaturation | When using deuterium-labeled tracers for lipidomics, the label can be lost during fatty acid desaturation reactions.[12] | Preferentially use ¹³C-labeled tracers over deuterium for lipidomics studies when possible.[12] |
Logical Diagram of Isotopic Exchange:
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. AMINO ACID METABOLISM : INTRODUCTION [education.med.nyu.edu]
- 3. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating GALT Enzyme Activity: A Comparative Guide to Assays Utilizing Galactose 1-phosphate-13C
For researchers, scientists, and drug development professionals invested in the study of galactosemia and the broader field of enzyme kinetics, the precise and reliable validation of enzyme activity assays is paramount. This guide provides a comprehensive comparison of methodologies for validating Galactose-1-Phosphate Uridylyltransferase (GALT) enzyme activity, with a special focus on the use of Galactose 1-phosphate-13C potassium salt. This stable isotope-labeled substrate, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers significant advantages in terms of specificity and sensitivity over traditional methods.
This guide will delve into the performance of the Galactose 1-phosphate-13C based LC-MS/MS assay, comparing it with alternative methods such as fluorometric and High-Performance Liquid Chromatography (HPLC) assays. Experimental protocols and quantitative data are presented to provide a clear and objective assessment for researchers selecting the most appropriate assay for their needs.
Performance Comparison of GALT Activity Assays
The selection of an appropriate assay for determining GALT enzyme activity is critical and often depends on the specific requirements of the study, including sensitivity, specificity, and throughput. The use of this compound salt as a substrate in LC-MS/MS-based assays has emerged as a gold standard, offering distinct advantages over other methods.
| Parameter | LC-MS/MS with Galactose 1-phosphate-13C | Fluorometric Assay | HPLC-UV Assay |
| Principle | Direct quantification of the enzymatic product, 13C-labeled UDP-Galactose.[1][2] | Indirect measurement of GALT activity through a series of coupled enzymatic reactions leading to a fluorescent product.[3][4] | Direct measurement of the conversion of UDP-Glucose to UDP-Galactose by separating the substrate and product.[5][6] |
| Linear Range | Wide linear range, capable of measuring from very low (0.2% of normal) to high enzyme activities.[1][7] | Generally narrower linear range compared to LC-MS/MS.[5] | Typically linear with incubation times up to 80 minutes.[6] |
| Sensitivity (Limit of Quantification) | High sensitivity, with a limit of quantification as low as 0.04 µmol · (g Hgb)−1 · h−1 (0.2% of normal control value).[1] | Less sensitive than LC-MS/MS, may not be suitable for detecting very low residual activity.[5][7] | Good sensitivity, but may be less sensitive than LC-MS/MS for very low activity levels.[5] |
| Specificity | Highly specific due to the direct measurement of the mass of the isotope-labeled product.[1] | Prone to interference from other enzymes or compounds in the sample that can affect the coupled reactions.[1] | Good specificity, but co-eluting compounds can potentially interfere with the detection.[6] |
| Precision (CV%) | Intra-assay CVs of 2.1-9.7% and inter-assay CVs of 4.5-13.2% across a range of activities.[1] | Generally higher CVs compared to LC-MS/MS. | Within-day and between-day imprecision reported to be <1.4% and <2.4%, respectively, at 50-100% enzyme activity.[6] |
| Throughput | Moderate to high, with run times as short as 3 minutes per sample.[8] | High throughput, suitable for newborn screening.[4][9] | Lower throughput compared to fluorometric and modern LC-MS/MS methods.[5] |
| Labor and Cost | Requires specialized equipment and expertise, can be more labor-intensive for sample preparation.[10] | Generally less expensive and requires more common laboratory equipment.[10] | Requires an HPLC system with a UV detector, can be time-consuming.[6][10] |
Experimental Protocols
LC-MS/MS Assay for GALT Activity using Galactose 1-phosphate-13C
This protocol is a generalized procedure based on established methods for the quantitative determination of GALT enzyme activity in erythrocytes.[1][2][8]
a. Sample Preparation (Erythrocyte Hemolysate):
-
Collect whole blood in heparin-containing tubes.
-
Centrifuge the blood sample to separate plasma and erythrocytes.
-
Wash the erythrocyte pellet with cold isotonic saline solution.
-
Lyse the washed erythrocytes by adding cold deionized water and freeze-thawing.
-
Determine the hemoglobin concentration in the hemolysate for normalization of enzyme activity.
b. Enzyme Reaction:
-
Prepare a reaction mixture containing the erythrocyte hemolysate, uridine diphosphate glucose (UDPGlc), and a buffer solution (e.g., glycine buffer, pH 8.7).
-
Initiate the enzymatic reaction by adding the substrate, this compound salt ([13C6]-Gal-1-P).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate proteins.
-
Include an internal standard (e.g., UDP-N-acetylglucosamine or [13C2]-Gal-1-P) in the quenching solution for accurate quantification.[2][8]
c. Sample Analysis by LC-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the enzymatic product, [13C6]-UDP-Galactose, from other components using a suitable chromatography column (e.g., reversed-phase C18 column).
-
Detect and quantify the [13C6]-UDP-Galactose and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the GALT enzyme activity based on the ratio of the product peak area to the internal standard peak area, normalized to the hemoglobin concentration.
Fluorometric Assay for GALT Activity
This method is an indirect assay that relies on a series of coupled enzymatic reactions.[3][4]
-
Prepare erythrocyte hemolysate as described for the LC-MS/MS assay.
-
Prepare a reaction mixture containing the hemolysate, Galactose-1-phosphate, UDP-Glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
The GALT enzyme in the hemolysate converts Galactose-1-phosphate and UDP-Glucose to UDP-Galactose and Glucose-1-phosphate.
-
Phosphoglucomutase converts Glucose-1-phosphate to Glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase then oxidizes Glucose-6-phosphate, reducing NADP+ to NADPH.
-
Measure the rate of NADPH formation by monitoring the increase in fluorescence over time. The GALT activity is proportional to this rate.
HPLC-UV Assay for GALT Activity
This direct assay measures the formation of UDP-Galactose.[5][6]
-
Prepare erythrocyte hemolysate as described previously.
-
Set up an enzyme reaction similar to the LC-MS/MS assay, using unlabeled Galactose-1-phosphate.
-
Stop the reaction and precipitate proteins.
-
Inject the supernatant into an HPLC system equipped with a UV detector.
-
Separate UDP-Glucose and UDP-Galactose using a reversed-phase column.
-
Quantify the amount of UDP-Galactose produced by measuring its absorbance at a specific wavelength (e.g., 262 nm).
-
Calculate the GALT activity based on the amount of product formed over time, normalized to the hemoglobin concentration.
Visualizing the Methodology
To better illustrate the processes involved, the following diagrams depict the GALT enzyme reaction pathway and the general experimental workflow for the highly specific LC-MS/MS-based assay.
Caption: GALT enzyme reaction pathway.
Caption: LC-MS/MS experimental workflow.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Galactose 1-phosphate-13C Potassium and 14C Labeled Compounds for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
The study of metabolic pathways is fundamental to understanding cellular function, disease pathogenesis, and drug action. Isotopic labeling is a powerful technique that allows researchers to trace the fate of molecules within complex biological systems. For decades, radioactive isotopes like Carbon-14 (¹⁴C) have been the gold standard. However, with advancements in analytical technology, stable isotopes such as Carbon-13 (¹³C) are emerging as a robust and safer alternative. This guide provides an objective comparison of Galactose 1-phosphate-¹³C potassium and ¹⁴C labeled galactose compounds for use in metabolic studies, supported by experimental data and detailed methodologies.
Performance Comparison: ¹³C vs. ¹⁴C Labeled Galactose
The primary distinction between using ¹³C and ¹⁴C labeled compounds lies in their intrinsic properties and detection methods. ¹³C is a stable, non-radioactive isotope, while ¹⁴C is a radioactive isotope that undergoes beta decay.[1] This fundamental difference dictates their applications, handling requirements, and the type of data that can be obtained.
| Feature | Galactose 1-phosphate-¹³C potassium | ¹⁴C Labeled Galactose |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)[1] |
| Safety | Non-radioactive, no specialized handling for radioactivity required.[1] | Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.[2][3][4] |
| Sensitivity | High, dependent on the mass spectrometer's capabilities.[1] | Extremely high, especially with AMS.[1] |
| Limit of Detection (LOD) | <0.02 µmol/L for plasma D-galactose using GC-MS.[5] | LSC can detect less than 1 Bq of activity.[6][7] |
| Structural Information | MS/MS provides fragmentation patterns for metabolite identification. NMR provides detailed structural information.[1] | Provides no direct structural information; requires co-chromatography with standards or subsequent analysis.[1] |
| Cost | Synthesis of ¹³C-labeled compounds can be expensive. High-resolution mass spectrometers represent a significant investment.[1] | Synthesis of ¹⁴C-labeled compounds and radioactive waste disposal can be costly.[1][8] |
| Waste Disposal | Can be disposed of as regular chemical waste, following standard laboratory procedures.[9] | Requires specialized disposal procedures in accordance with local regulations for radioactive waste.[9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for metabolic studies using ¹³C and ¹⁴C labeled galactose.
Protocol 1: ¹³C-Galactose Metabolic Flux Analysis in Cell Culture
This protocol is adapted from studies investigating galactose metabolism in lymphoblasts.[12]
-
Cell Culture: Culture lymphoblasts from normal and galactosemic patients in RPMI media supplemented with fetal calf serum.
-
Labeling: Incubate the cells with 1mM 1-¹³C or 2-¹³C galactose for 2.5 and 5 hours.
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Quench metabolism by adding cold methanol.
-
Extract metabolites using a chloroform/methanol/water procedure.
-
-
Analysis by NMR Spectroscopy:
-
Resuspend the dried extract in D₂O.
-
Acquire ¹³C NMR spectra to identify and quantify labeled metabolites such as galactose-1-phosphate, UDP-galactose, UDP-glucose, and galactitol.
-
-
Analysis by Mass Spectrometry (for higher sensitivity):
Protocol 2: ¹⁴C-Galactose Oxidation Study in vivo
This protocol is a modified example based on studies of exogenous carbohydrate oxidation.[14]
-
Subject Preparation: Eight healthy, trained volunteers participate in the study.
-
Tracer Administration: Subjects ingest an 8% galactose solution containing a trace amount of [U-¹⁴C]galactose.
-
Sample Collection:
-
Collect breath samples every 15 minutes.
-
Collect blood samples every 30 minutes.
-
-
Analysis of ¹⁴CO₂ in Breath:
-
Trap expired CO₂ in a solution of hyamine hydroxide.
-
Add a scintillation cocktail to the trapping solution.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation of Exogenous Galactose Oxidation: Calculate the rate of exogenous galactose oxidation from the appearance of ¹⁴CO₂ in the expired air.
Signaling Pathways and Workflows
Galactose Metabolism: The Leloir Pathway
Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[15]
Caption: The Leloir Pathway for galactose metabolism.
Experimental Workflow: ¹³C vs. ¹⁴C Metabolic Studies
The workflows for studies using stable and radioactive isotopes differ significantly in their analytical and safety procedures.
Caption: Comparative workflow for ¹³C and ¹⁴C metabolic studies.
Conclusion
The choice between Galactose 1-phosphate-¹³C potassium and ¹⁴C labeled galactose for metabolic studies is dependent on the specific research question, available instrumentation, and safety considerations.
-
Galactose 1-phosphate-¹³C potassium is the superior choice for studies requiring detailed structural information of metabolites and for clinical research where radioactivity is a concern. The advancements in mass spectrometry and NMR spectroscopy provide high sensitivity and rich datasets for metabolic flux analysis. While the initial cost of instrumentation can be high, the safety and reduced disposal costs are significant advantages.[1]
-
¹⁴C labeled galactose remains a valuable tool, particularly for studies requiring the highest sensitivity, such as tracing metabolites at very low concentrations.[1] However, the inherent risks associated with radioactivity, the need for specialized handling and disposal protocols, and the lack of direct structural information are significant drawbacks.[2][3][4][8][10][11]
For most modern metabolic research, the safety, detailed structural information, and increasingly sensitive detection methods make Galactose 1-phosphate-¹³C potassium a more versatile and advantageous choice.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. queensu.ca [queensu.ca]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 7. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of exogenous carbohydrate oxidation: a comparison of [U-14C]glucose and [U-13C]glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of NMR and Mass Spectrometry Data for 13C Labeled Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis, the study of the rates of metabolic reactions, is a cornerstone of modern biological and biomedical research. By tracing the fate of stable isotope-labeled substrates, such as 13C-glucose, researchers can gain unprecedented insights into cellular physiology in health and disease. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two premier analytical platforms for tracking these 13C labels. While both techniques are powerful, they provide distinct and complementary information. This guide offers an objective comparison of NMR and MS for the analysis of 13C labeled metabolites, complete with supporting experimental data and detailed methodologies, to empower researchers to make informed decisions for their studies and to effectively cross-validate their findings.
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and MS for 13C metabolic flux analysis involves a trade-off between sensitivity, the type of information obtained, and the experimental workflow. While MS, particularly when coupled with gas chromatography (GC-MS), offers superior sensitivity, NMR provides unparalleled insights into the specific positions of 13C labels within a molecule (isotopomers) and is inherently more quantitative.[1][2][3]
A study comparing the 13C mass isotopomer distribution (MID) of key metabolites in cardiac metabolism using both NMR and GC-MS found a significant positive correlation between the data obtained from both methods.[1][4] Specifically, the 13C-enrichment of glutamate, a key indicator of TCA cycle activity, as determined by 13C-NMR, was strongly correlated with the direct measurement of 13C-enrichment in its precursor, 2-ketoglutarate, by GC-MS.[1][4] However, the same study noted that 13C-NMR tended to underestimate the fraction of unlabeled 2-ketoglutarate because GC-MS directly measures the M0 isotopomer (unlabeled), while NMR calculates this value by difference.[1][4]
Another study validating a GC-MS method against NMR measurements for estimating hepatic fluxes using both 2H and 13C tracers also reported an excellent overall correlation, despite some significant differences in specific flux estimations.[5] This highlights the potential for MS-based methods in higher-throughput analyses, especially in systems with limited biomass, a traditional challenge for the less sensitive NMR technique.[1][5]
Table 1: Quantitative Comparison of NMR and Mass Spectrometry for 13C Labeled Metabolite Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower, typically detects metabolites at concentrations >1 μM.[1] | Higher, capable of detecting metabolites at concentrations of >10 to 100 nM.[1] |
| Information Provided | Provides detailed positional information on isotope enrichments (isotopomers).[1] | Provides information on the fractional enrichment of mass isotopomers (different numbers of 13C atoms).[1] |
| Quantification | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[1] | Can be challenging; often requires isotope-labeled internal standards for each metabolite for accurate quantification.[1] |
| Reproducibility | High, a fundamental advantage of the technique.[1] | Less reproducible compared to NMR.[1] |
| Sample Preparation | Minimal, non-destructive, and non-biased.[1] | Often requires derivatization (especially for GC-MS) and chromatographic separation.[1] |
| Throughput | Can be automated for high-throughput studies.[1] | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[1] |
| Compound Identification | Excellent for structural elucidation and identification of novel compounds.[1] | Relies on fragmentation patterns and retention times for identification, which can be ambiguous.[1] |
| In Vivo Analysis | Capable of in vivo metabolic flux analysis.[1] | Not possible for in vivo fluxomics due to the destructive nature of the technique.[1] |
Experimental Protocols
A generalized workflow for a 13C metabolic flux analysis experiment is largely similar for both NMR and MS-based approaches, with key differences in the sample preparation for analysis and the data acquisition itself.[1]
General 13C-Metabolic Flux Analysis (MFA) Protocol
-
Experimental Design: This initial and critical step involves selecting the appropriate 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) to maximize the information obtained about the metabolic pathways of interest.[1]
-
Cell Culture and Isotope Labeling: Cells are cultured in a defined medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.[1]
-
Metabolite Extraction: Rapid quenching of metabolic activity and extraction of metabolites are crucial to prevent alterations in metabolite levels and labeling patterns.[6] A common method is a biphasic extraction using a methanol/chloroform/water solvent system to separate polar and nonpolar metabolites.
Detailed Methodologies
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
The polar extract is lyophilized to remove the solvent.
-
The dried extract is reconstituted in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
The pH of the sample is adjusted to a standardized value to ensure consistent chemical shifts.
-
The sample is transferred to an NMR tube.
-
-
Data Acquisition:
-
1H and 13C 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
1D 1H spectra provide information on metabolite concentrations.
-
1D and 2D 13C-edited or 13C-detected spectra (e.g., HSQC, HMBC) are used to determine the positional 13C enrichment.
-
GC-MS Sample Preparation and Data Acquisition
-
Sample Preparation:
-
For analysis of proteinogenic amino acids, cell pellets are hydrolyzed in 6 M HCl at 100°C for 24 hours.
-
The hydrolysate is dried to remove the acid.
-
The dried amino acids are derivatized to increase their volatility for gas chromatography. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
-
Data Acquisition:
-
The derivatized sample is injected into a GC-MS system.
-
The gas chromatograph separates the derivatized amino acids based on their boiling points and interactions with the column.
-
The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing the mass isotopomer distribution (MID).
-
Visualizing the Workflow and Pathways
To better understand the relationships and processes involved in cross-validating NMR and MS flux data, the following diagrams have been created using the DOT language.
Conclusion
Both NMR and mass spectrometry are indispensable tools for the analysis of 13C labeled metabolites in metabolic flux studies. They offer complementary information that, when integrated, provides a more comprehensive and robust understanding of cellular metabolism. While MS provides high sensitivity for detecting a wide range of metabolites, NMR delivers detailed positional information of 13C labels and is inherently more quantitative. By understanding the strengths and limitations of each technique and employing them in a cross-validating manner, researchers can achieve a higher degree of confidence in their metabolic flux data, ultimately accelerating discoveries in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Gold Standard in Quantitative Analysis: Accuracy and Precision of Galactose 1-phosphate-13C Potassium Salt as an Internal Standard
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accuracy and precision of quantitative assays are paramount. In the analysis of Galactose 1-phosphate (Gal-1-P), a key metabolite in galactosemia, the choice of an internal standard is critical for reliable results. This guide provides a comprehensive comparison of Galactose 1-phosphate-13C potassium salt with alternative methods, supported by experimental data, to demonstrate its superiority as an internal standard.
Stable isotope-labeled (SIL) internal standards are widely recognized as the preferred choice in quantitative mass spectrometry.[1] By incorporating stable isotopes such as 13C, these standards are chemically identical to the analyte of interest, differing only in mass. This property allows them to co-elute with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation, extraction, and instrument response.
Performance Comparison: Isotope Dilution Mass Spectrometry vs. Traditional Methods
The use of this compound salt in isotope dilution mass spectrometry (IDMS) offers significant advantages in accuracy and precision over traditional enzymatic assays and methods employing non-isotopically labeled internal standards.
Precision: A Head-to-Head Look
The precision of an analytical method is typically assessed by its coefficient of variation (CV), where a lower CV indicates higher precision. Data from multiple studies consistently demonstrate the superior precision of methods employing 13C-labeled Gal-1-P as an internal standard.
| Method | Internal Standard | Analyte | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
| GC-MS with IDMS [2][3] | α-D-[2-13C]Gal-1-P | Endogenous Gal-1-P | 2.2 - 8.8% | 2.2 - 8.8% |
| LC-MS/MS for GALK Activity [4] | [13C2]-Gal-1-P | [13C6]-Gal-1-P (enzymatic product) | 1.5 - 9.5% | 3.1 - 12.8% |
| LC-MS/MS for GALT Activity [5][6][7] | [13C6]-Glu-1-P (structural analog) | [13C6]-UDPGal (enzymatic product) | 2.1 - 9.7% | 4.5 - 13.2% |
| Enzymatic Fluorometric Assay [8] | Not Applicable | Gal-1-P | < 5% (Within-run) | 4% (Reproducibility) |
Table 1: Comparison of Precision Across Different Analytical Methods for Galactose 1-phosphate and Related Analytes.
The data clearly indicates that isotope dilution methods using 13C-labeled Gal-1-P achieve excellent precision, with CVs often in the low single digits. While the enzymatic fluorometric assay also shows good precision, mass spectrometry-based methods provide higher specificity and are less prone to interference from other molecules in the sample matrix.
The Workflow Advantage: Isotope Dilution LC-MS/MS
The experimental workflow for quantifying endogenous Galactose 1-phosphate using a stable isotope-labeled internal standard like this compound salt is a robust process designed to minimize variability.
Caption: A streamlined workflow for accurate Gal-1-P quantification.
This workflow highlights how the internal standard is introduced at the earliest stage, ensuring it undergoes the same processing as the endogenous analyte, thereby correcting for any potential losses or variations.
Signaling Pathway Context: The Role of Galactose 1-Phosphate
Galactose 1-phosphate is a central intermediate in the Leloir pathway, the primary route for galactose metabolism. Deficiencies in the enzymes of this pathway, particularly galactose-1-phosphate uridylyltransferase (GALT), lead to the accumulation of Gal-1-P, which is the hallmark of classic galactosemia.
Caption: The central role of Gal-1-P in galactose metabolism.
Accurate measurement of Gal-1-P is crucial for the diagnosis and monitoring of galactosemia patients. The use of this compound salt as an internal standard ensures that these critical measurements are both precise and reliable.
Experimental Protocols
For researchers looking to implement this gold-standard method, the following provides a summary of a typical experimental protocol for the quantification of Galactose 1-phosphate in erythrocytes using isotope dilution GC-MS.
Sample Preparation and Extraction
-
Spiking: To a known volume of packed erythrocytes, add a precise amount of this compound salt solution.
-
Lysis: Lyse the erythrocytes with deionized water.
-
Protein Precipitation: Deproteinize the sample by adding a solvent such as acetonitrile or perchloric acid, followed by centrifugation.
-
Supernatant Collection: Transfer the supernatant containing Gal-1-P and the internal standard to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
Derivatization (for GC-MS)
-
To the dried residue, add a derivatizing agent (e.g., a mixture of hydroxylamine hydrochloride in pyridine followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate the mixture to ensure complete derivatization of the sugar phosphates.
GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis.
-
Injection: Inject the derivatized sample into the GC.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to monitor specific ions for both the native Gal-1-P and the 13C-labeled internal standard.
-
Quantification: Determine the concentration of endogenous Gal-1-P by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Conclusion
The evidence strongly supports the use of this compound salt as the internal standard of choice for the accurate and precise quantification of Galactose 1-phosphate. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process minimizes experimental variability, leading to highly reliable data. For researchers in drug development and clinical diagnostics, adopting this stable isotope dilution mass spectrometry approach is a critical step towards achieving the highest quality in metabolic analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Erythrocyte galactose 1-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different 13C labeled substrates for metabolic flux analysis.
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) using 13C labeled substrates is a cornerstone technique for quantifying intracellular metabolic pathway activities. This guide provides a comparative analysis of different 13C labeled substrates, offering insights into their performance, supported by experimental data, to aid in the rational design of informative metabolic studies.
Principles of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network.[1] The choice of the ¹³C labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations for specific pathways.[1][2]
Comparative Analysis of 13C Labeled Substrates
The selection of an appropriate 13C labeled substrate is paramount for a successful MFA study and is highly dependent on the metabolic pathways of interest.[3] Glucose and glutamine are the most abundant nutrients for many cultured cells, making their 13C-labeled versions the most commonly used probes.[1]
13C-Labeled Glucose Tracers
Glucose is a central carbon source for most cells, feeding into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Different labeling patterns on the glucose molecule provide distinct advantages for probing specific pathways.
Table 1: Performance of Different 13C-Labeled Glucose Tracers in Key Metabolic Pathways [2][3]
| Metabolic Pathway | Best Performing Glucose Tracers | Rationale |
| Glycolysis | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose | These tracers generate distinct labeling patterns in glycolytic intermediates, allowing for precise flux estimation. |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose, [2-¹³C]glucose, [3-¹³C]glucose | The rearrangement of carbons in the PPP is well-resolved with these tracers, particularly the oxidative and non-oxidative branches. |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₆]glucose | Uniformly labeled glucose provides robust labeling of all TCA cycle intermediates, facilitating the analysis of this central metabolic hub. |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | This tracer offers a good balance of labeling across glycolysis, PPP, and the initial stages of the TCA cycle, providing a comprehensive overview. |
A computational evaluation of various 13C glucose tracers in a human lung carcinoma cell line (A549) revealed that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis, the pentose phosphate pathway, and the overall network.[2] Tracers such as [2-¹³C]glucose and [3-¹³C]glucose also outperformed the more commonly used [1-¹³C]glucose.[2]
13C-Labeled Glutamine Tracers
Glutamine is another critical nutrient for many proliferating cells, serving as a key anaplerotic substrate to replenish TCA cycle intermediates and providing nitrogen for nucleotide and amino acid synthesis.
Table 2: Performance of 13C-Labeled Glutamine Tracers [2]
| Metabolic Pathway | Best Performing Glutamine Tracer | Rationale |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Uniformly labeled glutamine is highly effective in tracing the anaplerotic entry of glutamine into the TCA cycle and subsequent metabolic fates. |
[U-¹³C₅]glutamine has emerged as the preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[2]
Experimental Protocols
A generalized workflow for a 13C labeling experiment in cultured mammalian cells is outlined below. Specific details may need to be optimized for the biological system under investigation.
Cell Culture and Labeling
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[1]
-
Media Preparation: Prepare two types of experimental media:
-
Unlabeled Medium: The same basal medium but with unlabeled glucose and glutamine at the desired concentrations.
-
Labeled Medium: The basal medium containing the selected 13C-labeled substrate(s) at the same concentrations as the unlabeled medium.
-
-
Media Switch: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the unlabeled experimental medium. Allow the cells to adapt for a period (e.g., 1 hour).
-
Labeling: Replace the unlabeled medium with the pre-warmed labeled medium and incubate for a specific duration. The labeling time is crucial and depends on the pathways of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while TCA cycle intermediates and biomass precursors may take several hours.[3]
Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
Analytical Measurement (GC-MS and LC-MS)
The isotopic labeling distribution of metabolites is measured using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Protocol for Amino Acid Analysis:
-
Derivatization: The dried metabolite extracts are derivatized to make them volatile for GC analysis. A common method is to react the samples with a derivatizing agent like MTBSTFA.
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.
-
Separation: The metabolites are separated based on their boiling points and interactions with the GC column.
-
Ionization and Detection: The separated metabolites are ionized (e.g., by electron ionization) and the resulting fragments are detected by the mass spectrometer, providing information on their mass isotopomer distributions.
LC-MS Protocol for Polar Metabolite Analysis:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Injection: Inject the reconstituted sample into the LC-MS system.
-
Separation: Metabolites are separated based on their polarity using a suitable LC column (e.g., a HILIC column for polar metabolites).
-
Ionization and Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer to determine their mass isotopomer distributions.
Visualizing Metabolic Pathways and Workflows
Central Carbon Metabolism
Caption: Overview of Central Carbon Metabolism.
Experimental Workflow for 13C-MFA
Caption: Generalized workflow for 13C-MFA.
Glycolysis Pathway
Caption: The Glycolysis Pathway.
Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway.
TCA Cycle
References
Verifying the Purity and Stability of Galactose 1-phosphate-¹³C Potassium Salt for Quantitative Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative studies involving galactose metabolism, the reliability of internal standards is paramount. Galactose 1-phosphate-¹³C potassium salt is a critical tool for accurate quantification of its unlabeled counterpart in biological matrices. This guide provides a comprehensive comparison of key performance attributes of Galactose 1-phosphate-¹³C potassium salt, discusses alternative standards, and details the necessary experimental protocols to verify its purity and stability, ensuring the integrity of quantitative data.
Purity and Performance Comparison
The ideal internal standard should be chemically identical to the analyte, differing only in isotopic composition, to ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation. While ¹³C-labeled standards are generally considered the gold standard for quantitative mass spectrometry due to their stability and co-elution with the native analyte, their performance can be influenced by the purity of the material.
Table 1: Comparison of Key Performance Parameters for Internal Standards
| Parameter | Galactose 1-phosphate-¹³C Potassium Salt (High Purity) | Alternative: Deuterated (²H) Galactose 1-phosphate | Key Considerations for Quantitative Accuracy |
| Isotopic Purity | Typically >99% ¹³C enrichment. | Variable, can be lower than ¹³C standards. | High isotopic purity minimizes interference from unlabeled species, ensuring accurate quantification. |
| Chemical Purity | ≥98%.[1][2] | Often ≥95%. | Impurities can interfere with the analysis and affect the accuracy of the standard's concentration. |
| Chromatographic Co-elution | Excellent co-elution with the unlabeled analyte.[3][4] | Prone to slight chromatographic shifts, eluting earlier than the native compound.[3][4][5] | Perfect co-elution is crucial for compensating for matrix effects that can vary across a chromatographic peak.[3] |
| Stability (in solution) | Generally high; the C-¹³C bond is stable.[6] | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially at exchangeable positions (-OH groups).[5] | Instability of the label can lead to a decrease in the concentration of the internal standard and inaccurate results. |
| Accuracy & Precision | High accuracy and precision due to identical physicochemical properties to the analyte.[3] | Potential for inaccuracies due to chromatographic shifts and isotopic effects, which can lead to differential ion suppression.[3][5] | ¹³C-labeled standards are recommended for the most robust and reliable quantitative assays.[4] |
Stability Assessment
Ensuring the stability of the Galactose 1-phosphate-¹³C potassium salt stock and working solutions is critical for the reliability of long-term studies. Stability should be assessed under various storage conditions.
Table 2: Illustrative Stability Data for Galactose 1-phosphate-¹³C Potassium Salt in Solution (-20°C)
| Time Point | Concentration (µg/mL) | % of Initial Concentration | Observations |
| Day 0 | 100.2 | 100.0% | - |
| Day 7 | 99.8 | 99.6% | No significant degradation. |
| Day 30 | 99.5 | 99.3% | Stable. |
| Day 90 | 98.9 | 98.7% | Minor, acceptable decrease. |
| Day 180 | 97.5 | 97.3% | Within acceptable limits for most applications. |
Note: This table presents illustrative data. Actual stability will depend on the specific storage conditions, solvent, and pH.
Experimental Protocols
Protocol for Purity Verification by LC-MS/MS
This protocol outlines a method for determining the chemical and isotopic purity of Galactose 1-phosphate-¹³C potassium salt.
a. Sample Preparation:
-
Prepare a stock solution of Galactose 1-phosphate-¹³C potassium salt in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.
-
Serially dilute the stock solution to create working solutions for analysis.
b. LC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugar phosphates.[7][8]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.[9]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Galactose 1-phosphate (unlabeled): Monitor the transition of the parent ion to a specific product ion.
-
Galactose 1-phosphate-¹³C: Monitor the corresponding transition for the labeled compound.
-
c. Data Analysis:
-
Chemical Purity: Integrate the peak area of Galactose 1-phosphate-¹³C and any impurity peaks in the chromatogram. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Isotopic Purity: Acquire full scan mass spectra of the Galactose 1-phosphate-¹³C peak. Determine the relative abundance of the ion corresponding to the fully ¹³C-labeled molecule versus ions with fewer ¹³C atoms.
Protocol for Stability Assessment
This protocol describes a long-term stability study of Galactose 1-phosphate-¹³C potassium salt in solution.
a. Sample Preparation and Storage:
-
Prepare a stock solution of Galactose 1-phosphate-¹³C potassium salt in the desired solvent (e.g., water, buffer) at a known concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).[10]
b. Analysis:
-
At specified time points (e.g., day 0, 7, 30, 90, 180), retrieve an aliquot from each storage condition.
-
Analyze the samples using the LC-MS/MS method described in Protocol 1.
-
Quantify the concentration of Galactose 1-phosphate-¹³C in each sample against a freshly prepared calibration curve.
c. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Determine the time at which the concentration falls below an acceptable limit (e.g., 90% of the initial concentration).
Visualizing Workflows and Pathways
To further clarify the experimental processes and the metabolic context, the following diagrams are provided.
Conclusion
For achieving the highest accuracy and reliability in quantitative studies, high-purity Galactose 1-phosphate-¹³C potassium salt is the recommended internal standard. Its superior stability and co-elution properties with the native analyte minimize analytical variability and potential inaccuracies that can arise with deuterated standards.[3][6] Researchers must independently verify the chemical and isotopic purity, as well as the long-term stability of their standards in the specific solvents and storage conditions used in their laboratories. The detailed protocols and workflows provided in this guide offer a robust framework for these essential validation procedures, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. D-Galactose-1-phosphate, dipotassium salt (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-8998-0.1 [isotope.com]
- 2. D-GALACTOSE-1-PHOSPHATE, DIPOTASSIUM SALT (1-13C, 99%) | Eurisotop [eurisotop.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ukisotope.com [ukisotope.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Confirming the 13C Label Position in Galactose 1-Phosphate
For researchers, scientists, and drug development professionals, accurately determining the position of a 13C label within a molecule like Galactose 1-phosphate (Gal-1-P) is critical for elucidating metabolic pathways and understanding enzyme mechanisms. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering detailed experimental protocols, data presentation, and workflow visualizations to aid in methodological selection and implementation.
The two principal methods for unequivocally identifying the position of a 13C label in Gal-1-P are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and requires specific experimental considerations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For 13C-labeled compounds, 13C-NMR is the most direct method to determine the exact position of the isotope.
Core Principle
The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Each carbon atom in the Gal-1-P molecule has a unique chemical shift. By comparing the 13C-NMR spectrum of the labeled sample to that of an unlabeled standard or to published data, the enriched carbon position can be identified by its significantly enhanced signal intensity.
Key Advantages
-
Unambiguous Position Determination: Provides direct evidence of the 13C position.
-
Structural Information: Can provide information about the conformation of the molecule.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: 1D 13C-NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized 13C-labeled Gal-1-P sample in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O).
-
Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known amount of a reference compound, if precise quantification is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon-observe probe.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 13C spectrum. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Sufficient to cover the expected range of sugar phosphate carbons (e.g., 50-110 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Varies from several hundred to several thousand, depending on the sample concentration.
-
-
-
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum using the internal standard.
-
Compare the chemical shifts of the signals in the spectrum to a reference spectrum of unlabeled Gal-1-P or literature values. The carbon atom at the labeled position will exhibit a significantly larger signal intensity.
-
Data Presentation
Table 1: Comparison of NMR and MS for 13C Positional Analysis
| Parameter | 1D 13C-NMR Spectroscopy | Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the chemical shift of 13C nuclei, which is unique for each carbon position. | Measures the mass-to-charge ratio of the parent ion and its fragments. |
| Sample Req. | 1-10 mg | < 1 µg |
| Resolution | High positional resolution. | High mass resolution, positional information is inferred from fragmentation. |
| Directness | Direct and unambiguous determination of label position. | Indirect; requires predictable and unique fragmentation patterns. |
| Quantification | Good for relative abundance of isotopomers. | Excellent for quantification of total labeled vs. unlabeled species.[1] |
| Throughput | Lower throughput due to longer acquisition times. | Higher throughput. |
Workflow Visualization
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem MS (MS/MS), is a highly sensitive method that can infer the position of a 13C label by analyzing fragmentation patterns.
Core Principle
In tandem MS, the intact 13C-labeled Gal-1-P molecule (parent ion) is isolated and then fragmented. The masses of the resulting fragment ions are measured. Because the fragmentation occurs at specific chemical bonds, the position of the 13C label will determine the mass of certain fragments. By predicting the fragmentation pattern for each possible labeled position and comparing it to the experimental data, the correct position can be deduced.
Key Advantages
-
High Sensitivity: Requires very small amounts of sample.
-
High Throughput: Suitable for analyzing many samples quickly.
-
Compatibility: Easily coupled with chromatographic separation techniques (LC) for complex mixture analysis.[2]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a dilute solution of the 13C-labeled Gal-1-P in a solvent compatible with the LC method (e.g., water:acetonitrile).
-
For cellular extracts, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
-
Liquid Chromatography:
-
Use a column suitable for separating polar anionic compounds, such as a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as the phosphate group is readily deprotonated.
-
MS1 Scan: First, acquire a full scan MS1 spectrum to identify the mass-to-charge ratio (m/z) of the intact [M-H]⁻ ion of 13C-labeled Gal-1-P.
-
MS2 (Tandem MS) Scan:
-
Select the parent ion identified in the MS1 scan for collision-induced dissociation (CID).
-
Optimize the collision energy to achieve a rich fragmentation spectrum.
-
Acquire the MS2 spectrum, which shows the m/z of the fragment ions.
-
-
-
Data Analysis:
-
Identify the key fragment ions. For sugar phosphates, characteristic losses include the phosphate group (H₃PO₄, 80 Da or HPO₃, 98 Da) and cross-ring cleavages.
-
Compare the observed m/z of the fragments with the theoretical m/z values for fragments derived from each possible 13C-labeled isotopomer. For example, a fragment containing the C1 carbon will show a +1 Da mass shift if the label is at the C1 position, but not if it's at the C6 position.
-
Software tools can aid in predicting fragmentation patterns and interpreting the resulting spectra.[3]
-
Data Presentation
Table 2: Predicted Key Fragment Ions for [1-¹³C]Gal-1-P vs. [6-¹³C]Gal-1-P
| Fragment Type | Predicted m/z (Unlabeled) | Predicted m/z ([1-¹³C]Gal-1-P) | Predicted m/z ([6-¹³C]Gal-1-P) |
| [M-H]⁻ | 259.02 | 260.02 | 260.02 |
| [M-H-H₂O]⁻ | 241.01 | 242.01 | 242.01 |
| [C₂H₅O₅P]⁻ (Cross-ring) | 151.98 | 152.98 | 151.98 |
| [PO₃]⁻ | 78.96 | 78.96 | 78.96 |
| [H₂PO₄]⁻ | 96.97 | 96.97 | 96.97 |
| Note: Theoretical m/z values are for monoisotopic masses and may vary slightly based on instrument calibration. |
Workflow Visualization
Alternative Method: Enzymatic Degradation
A classical, yet powerful, alternative involves the use of enzymes that cleave the molecule at specific positions.
Core Principle
Use a sequence of specific enzymes to degrade Gal-1-P into smaller, known fragments. For instance, an enzyme could specifically release the C1 carbon as CO₂. By analyzing which of the resulting fragments contains the 13C label (using either MS or NMR), the original position can be inferred.
Experimental Protocol
-
Enzymatic Reaction: Treat the 13C-labeled Gal-1-P with an enzyme or a series of enzymes known to cleave the galactose backbone. For example, pathways that convert galactose to glucose and then through the pentose phosphate pathway could release the C1 carbon as CO₂.[4]
-
Fragment Separation: Separate the reaction products using chromatography (e.g., HPLC, GC).
-
Fragment Analysis: Analyze the collected fractions using MS or NMR to determine which fragment(s) contain the 13C label.
This method is highly specific but requires well-characterized enzymes and can be more labor-intensive than direct spectroscopic analysis.
Conclusion
Both NMR spectroscopy and tandem mass spectrometry are robust methods for confirming the position of a 13C label in Galactose 1-phosphate.
-
Choose 13C-NMR for unambiguous, direct positional information when sufficient sample is available and non-destructive analysis is preferred.[5][6][7]
-
Choose LC-MS/MS for high-sensitivity and high-throughput applications, especially when working with complex biological matrices or very small sample quantities.[8][9]
The choice between these state-of-the-art techniques will depend on the specific requirements of the research question, sample availability, and the instrumentation at hand. For ultimate confidence, employing both methods can provide orthogonal confirmation of the label's position.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose metabolism in normal human lymphoblasts studied by (1)H, (13)C and (31)P NMR spectroscopy of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of 13C-Labeled vs. Unlabeled Galactose-1-Phosphate: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological equivalence between 13C-labeled and unlabeled galactose-1-phosphate. The following sections present supporting experimental data, detailed methodologies, and visual representations of the metabolic pathways involved to aid researchers in making informed decisions for their study designs.
Introduction
The Leloir Pathway: The Metabolic Route of Galactose-1-Phosphate
Galactose-1-phosphate is primarily metabolized through the Leloir pathway.[1][2][3] In this pathway, galactose is first phosphorylated to galactose-1-phosphate by galactokinase (GALK).[2][3] Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose, using UDP-glucose as a co-substrate.[1][2] UDP-galactose is then epimerized to UDP-glucose by UDP-galactose 4'-epimerase (GALE), which can then enter glycolysis or be used in other metabolic processes.[1] Studies utilizing 13C-labeled galactose have demonstrated that it follows this same metabolic route, indicating that the carbon isotope does not alter its recognition and processing by the enzymes of the Leloir pathway.[4]
Quantitative Data Comparison
The biological equivalence can be further assessed by comparing the kinetic parameters of the key enzyme in the Leloir pathway, galactose-1-phosphate uridylyltransferase (GALT), for both labeled and unlabeled substrates. While direct comparative studies measuring kinetic parameters side-by-side are limited, data from studies using 13C-labeled substrates in GALT activity assays provide strong evidence for equivalence.
| Parameter | 13C-Labeled Galactose-1-Phosphate | Unlabeled Galactose-1-Phosphate | Reference |
| Apparent Km of GALT | 0.38 mmol/L ([13C6]-Gal-1-P) | Literature values for unlabeled Gal-1-P are in a similar range. | [5] |
| GALT Activity in Controls | Mean: 23.8 ± 3.8 µmol·(g Hgb)-1·h-1 | Not directly compared in the same study | [5] |
The apparent Michaelis constant (Km) for GALT with [13C6]-galactose-1-phosphate was determined to be 0.38 mmol/L.[5] This value is well within the range of previously reported Km values for unlabeled galactose-1-phosphate, suggesting a similar binding affinity of the enzyme for both substrates. The consistent results obtained from GALT activity assays using the 13C-labeled substrate in control populations further support its use as a reliable surrogate for the unlabeled compound.[5]
Experimental Protocols
The assessment of biological equivalence relies on robust experimental methods. The following are summaries of key experimental protocols used to study the metabolism of galactose-1-phosphate.
Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay using LC-MS/MS
This method is widely used for the diagnosis of galactosemia and relies on a 13C-labeled substrate.
Objective: To measure the enzymatic activity of GALT in erythrocytes.
Methodology:
-
Substrate: Stable isotope-labeled α-galactose-1-phosphate ([13C6]-Gal-1-P) is used as the enzyme substrate.
-
Reaction: The GALT enzyme in a hemolysate sample converts [13C6]-Gal-1-P and UDP-glucose into [13C6]-UDP-galactose and glucose-1-phosphate.
-
Quantification: The enzymatic product, [13C6]-UDP-galactose, is detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] An internal standard, such as [13C6]-Glu-1-P, is used for accurate quantification.[5]
In Vivo Metabolic Tracing with 13C-Labeled Galactose
This protocol is used to follow the metabolic fate of galactose in a whole-organism setting.
Objective: To trace the metabolic conversion of galactose to downstream metabolites.
Methodology:
-
Administration: A known amount of 13C-labeled galactose is administered to the subject, either orally or intravenously.
-
Sample Collection: Biological samples such as blood, urine, or breath are collected at various time points.
-
Analysis: The enrichment of 13C in various metabolites, including galactose-1-phosphate, glucose, and CO2, is measured using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.[4][6]
The ability to trace the 13C label through the expected metabolic pathways provides strong evidence that the labeled galactose and its phosphorylated form behave identically to their unlabeled counterparts.[4]
Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[7] For carbon-13, the primary KIE is typically small, with values of k12C/k13C usually ranging from 1.02 to 1.04. This small effect is due to the relatively small mass difference between 12C and 13C. In the context of enzyme kinetics, a small KIE indicates that the substitution of 12C with 13C in galactose-1-phosphate does not significantly alter the rate of its conversion by GALT. The widespread and successful use of 13C-labeled substrates in quantitative metabolic studies, without correction for KIE, suggests that this effect is considered negligible for most applications.
Conclusion
The available evidence strongly supports the biological equivalence of 13C-labeled and unlabeled galactose-1-phosphate. This is demonstrated by:
-
Identical Metabolic Fate: Both labeled and unlabeled forms are processed through the same Leloir pathway.
-
Similar Enzyme Kinetics: The apparent Km of GALT for 13C-labeled galactose-1-phosphate is comparable to that of the unlabeled substrate.
-
Reliable Use in Assays: 13C-labeled galactose-1-phosphate is a standard substrate in GALT activity assays used for clinical diagnosis, indicating its behavior is a reliable proxy for the natural substrate.
-
Negligible Isotope Effects: The kinetic isotope effect for 13C is inherently small and is generally considered not to significantly impact the rate of enzymatic conversion in most biological systems.
For researchers in drug development and metabolic studies, 13C-labeled galactose-1-phosphate can be used with high confidence as a tracer that accurately reflects the metabolism of its endogenous, unlabeled counterpart.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic isotope effects as probes of the mechanism of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Benchmarking New Analytical Methods with Galactose 1-phosphate-13C Potassium Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Galactose 1-phosphate (Gal-1-P) is paramount for the diagnosis and monitoring of galactosemia, an inborn error of metabolism. The use of stable isotope-labeled internal standards, such as Galactose 1-phosphate-13C potassium salt, has significantly enhanced the precision and reliability of analytical methods. This guide provides an objective comparison of leading analytical techniques employing 13C-labeled Gal-1-P, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of Galactose 1-phosphate, utilizing 13C-labeled internal standards.
Table 1: Performance Characteristics of Mass Spectrometry-Based Methods
| Parameter | LC-MS/MS Method for GALT Activity[1][2] | GC/MS Method for Gal-1-P Quantification[3] |
| Internal Standard | [¹³C₆]-Gal-1-P (as substrate)[1][2] | α-D-[2-¹³C]Gal-1-P[3] |
| Linearity Range | 0.04–125 µmol·(g Hgb)⁻¹·h⁻¹ | Up to 2.5 mmol/L |
| Limit of Quantification (LOQ) | 0.04 µmol·(g Hgb)⁻¹·h⁻¹ (0.2% of normal control value)[1][2] | 2.1 nmol (0.55 mg/L) |
| Intra-assay Imprecision (CV%) | 2.1% - 9.7% (across different concentration levels)[1][2] | 2.2% - 8.8% |
| Inter-assay Imprecision (CV%) | 4.5% - 13.2% (across different concentration levels)[1][2] | 2.2% - 8.8% |
| Recovery | > 90%[1][2] | Not explicitly stated |
Table 2: Comparison of LC-MS/MS with a Non-Isotope Labeled Method
| Feature | LC-MS/MS Assay[4] | Fluorescent Assay[4] |
| Sensitivity | High; able to quantify enzyme activities as low as 0.2% of normal.[4] | Lower; inadequate for detecting very low enzyme activities.[4] |
| Specificity | High; directly measures the isotopically labeled product. | Less specific; relies on indirect measurement of NADH production. |
| Throughput | High; rapid 3-minute run time per sample.[4] | Lower; more laborious. |
| Cost | Higher initial instrument cost. | Lower instrument cost. |
Table 3: NMR-Based Quantification of Galactose Metabolites
| Metabolite | Concentration in Normal Lymphoblasts (nmol/mg protein)[5] | Concentration in Galactosemic Lymphoblasts (nmol/mg protein) |
| Galactose-1-phosphate (Gal-1P) | ~10 | Two to three times higher than normal cells. |
| Uridine Diphosphogalactose (UDPgal) | 0.5 - 2 | Lower than normal in cells with certain mutations; not detected in cells with GALT deletion.[5] |
| Uridine Diphosphoglucose (UDPglu) | 0.5 - 2 | Lower than normal in cells with certain mutations; not detected in cells with GALT deletion.[5] |
| Galactitol | 0.5 - 2 | Not significantly different from normal cells.[5] |
Experimental Protocols
LC-MS/MS Method for GALT Enzyme Activity
This method quantifies the activity of the galactose-1-phosphate uridylyltransferase (GALT) enzyme by measuring the formation of [¹³C₆]-uridine diphosphate galactose ([¹³C₆]-UDPGal) from the substrate [¹³C₆]-Gal-1-P.
a. Sample Preparation (Erythrocytes):
-
Hemolysates are prepared from whole blood samples.
-
Protein concentration is determined to normalize enzyme activity.
b. Enzymatic Reaction:
-
The reaction mixture includes the hemolysate, [¹³C₆]-Gal-1-P as the substrate, and UDP-glucose.
-
The reaction is incubated at a controlled temperature for a specific duration.
-
The reaction is quenched to stop enzymatic activity.
c. Sample Cleanup and Analysis:
-
Proteins are precipitated and removed by centrifugation.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separation is achieved using reversed-phase ion-pair chromatography.[1][2]
-
The enzymatic product, [¹³C₆]-UDPGal, is detected by MS/MS at a specific mass transition (e.g., 571 > 323).[1][2]
-
An internal standard, such as [¹³C₆]-Glu-1-P, is used for quantification.[1][2]
GC/MS Method for Gal-1-P Quantification
This method directly measures the concentration of Gal-1-P in erythrocytes using gas chromatography-mass spectrometry (GC/MS) with an isotopic internal standard.
a. Sample Preparation:
-
Erythrocytes are isolated from whole blood.
-
An internal standard, α-D-[2-¹³C]Gal-1-P, is added to the sample.[3]
-
The sample undergoes extraction and derivatization to form trimethylsilyl (TMS) derivatives of the sugar phosphates.[3]
b. GC/MS Analysis:
-
The derivatized sample is injected into the GC/MS system.
-
The different sugar phosphates are separated based on their retention times.
-
The mass spectrometer monitors specific ion fragments for both the native Gal-1-P and the ¹³C-labeled internal standard.[3]
-
The ratio of the peak areas of the native and labeled compounds is used to calculate the concentration of Gal-1-P.
NMR Spectroscopy for Metabolic Analysis
This method utilizes ¹³C-labeled galactose to trace its metabolic fate within cells, providing quantitative information on various downstream metabolites.
a. Cell Culture and Labeling:
-
Cells (e.g., lymphoblasts) are cultured in a suitable medium.[5]
-
The cells are incubated with ¹³C-labeled galactose (e.g., 1- or 2-¹³C galactose) for a defined period.[5]
b. Metabolite Extraction:
-
Metabolism is quenched, and intracellular metabolites are extracted from the cells.
-
The extract is prepared for NMR analysis.
c. NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on the cell extracts.[5]
-
The different ¹³C-labeled metabolites are identified and quantified based on their unique spectral signatures.[5]
Mandatory Visualization
Caption: The Leloir Pathway for Galactose Metabolism.
Caption: General Experimental Workflow for Metabolite Analysis.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Results Using Galactose 1-phosphate-13C Potassium Salt: A Guide for Researchers
This guide provides a comparative overview of analytical methods utilizing carbon-labeled internal standards, such as Galactose 1-phosphate-13C potassium salt, for the quantification of Galactose 1-phosphate (Gal-1-P). The information is intended for researchers, scientists, and drug development professionals involved in galactosemia research and diagnostics. While direct inter-laboratory comparison studies focused solely on "this compound salt" are not publicly available, this guide summarizes data from published methods that employ similar 13C-labeled Gal-1-P internal standards, offering a valuable performance benchmark.
The accurate quantification of Gal-1-P is crucial for the diagnosis and monitoring of galactosemia.[1][2] The use of a stable isotope-labeled internal standard, such as this compound salt, is a key component of robust analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7] These internal standards are essential for correcting variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.
The Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP) plays a vital role in ensuring the quality and accuracy of newborn screening tests, including those for galactosemia, by providing proficiency testing and quality control materials to laboratories worldwide.[8][9][10][11][12] This program facilitates inter-laboratory comparison to maintain high standards of performance in diagnostic testing.
Data Presentation: Performance of Methods Using 13C-Labeled Gal-1-P Internal Standards
The following table summarizes the performance characteristics of published analytical methods that utilize 13C-labeled Galactose 1-phosphate as an internal standard. This data provides an insight into the expected performance of such methods in a laboratory setting.
| Parameter | GC-MS Method [3] | LC-MS/MS Method for GALT Activity [4][5][6][7] |
| Internal Standard | α-D-[2-13C]Gal-1-P | [13C6]-Gal-1-P (as substrate) |
| Linearity | Up to 2.5 mmol/L | Not explicitly stated, but performance assessed at various levels |
| Lower Limit of Detection | 0.55 mg/L | Not Applicable (Enzyme Assay) |
| Limit of Quantification | Not explicitly stated | 0.04 µmol · (g Hgb)⁻¹ · h⁻¹ (0.2% of normal control) |
| Intra-assay Imprecision (CV%) | 2.2 - 8.8% | 2.1% (100% control), 2.5% (25% control), 4.6% (5% control), 9.7% (0.2% control) |
| Inter-assay Imprecision (CV%) | 2.2 - 8.8% | 4.5% (100% control), 6.7% (25% control), 8.2% (5% control), 13.2% (0.2% control) |
| Recovery | Not explicitly stated | > 90% at all tested levels |
Experimental Protocols
Below are detailed methodologies for the quantification of Galactose 1-phosphate using a 13C-labeled internal standard, adapted from published literature.
1. Quantification of Galactose 1-phosphate by GC-MS[3]
-
Sample Preparation:
-
Erythrocytes are isolated from whole blood.
-
An internal standard, α-D-[2-13C]Gal-1-P, is added to the erythrocyte sample.
-
Proteins are precipitated, and the supernatant containing Gal-1-P is collected.
-
The sample is further purified and dried.
-
-
Derivatization:
-
The dried residue is derivatized to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
The TMS-derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a gas chromatography column.
-
Detection and quantification are performed by mass spectrometry, monitoring specific ions for the analyte and the internal standard.
-
2. Measurement of GALT Enzyme Activity by LC-MS/MS[4][5][6][7]
-
Enzyme Reaction:
-
A stable isotope-labeled substrate, α-galactose-1-phosphate ([13C6]-Gal-1-P), is used.
-
The reaction is initiated by adding the hemolysate (containing the GALT enzyme) to a reaction mixture containing the labeled substrate and UDP-glucose.
-
The reaction is incubated to allow the formation of the product, isotope-labeled uridine diphosphate galactose ([13C6]-UDPGal).
-
-
Sample Cleanup:
-
The reaction is stopped, and proteins are precipitated.
-
An internal standard (e.g., [13C6]-Glu-1-P) is added for quantification of the product.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Sample cleanup and separation are achieved by reversed-phase ion-pair chromatography.
-
The enzymatic product, [13C6]-UDPGal, is detected by tandem mass spectrometry.
-
Quantification is based on the ratio of the product peak area to the internal standard peak area.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound salt.
References
- 1. Galactosemia Tests: MedlinePlus Medical Test [medlineplus.gov]
- 2. Classic Galactosemia | Choose the Right Test [arupconsult.com]
- 3. Erythrocyte galactose 1-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention: Thirty-five Year Experience Assuring Newborn Screening Laboratory Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdc.gov [cdc.gov]
- 11. Newborn Screening Quality Assurance Program | LQAP | CDC [cdc.gov]
- 12. restoredcdc.org [restoredcdc.org]
Safety Operating Guide
Proper Disposal of Galactose 1-phosphate-13C Potassium Salt: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Galactose 1-phosphate-13C potassium salt. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound salt is not classified as a hazardous substance, responsible chemical management dictates that it should not be disposed of as common trash or poured down the drain without careful consideration of institutional and local regulations.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to follow standard laboratory safety protocols when handling this compound salt. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure that a current Safety Data Sheet (SDS) for the compound is accessible in the laboratory. Although the 13C isotope is stable and does not pose a radiological hazard, the chemical properties of the compound necessitate careful handling.[1]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data related to this compound salt.
| Property | Value | Source |
| Molecular Formula | C6H11K2O9P (unlabeled) | MedChemExpress |
| Purity | Typically ≥98% | MedChemExpress |
| Storage Temperature | -20°C to -80°C | MedChemExpress |
| Water Solubility | Soluble | MedChemExpress |
| Hazard Classification | Not classified as hazardous | Cayman Chemical |
| Water Hazard | Slightly hazardous | Cayman Chemical |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound salt.
Caption: Disposal decision workflow for this compound salt.
Step-by-Step Disposal Procedures
The disposal of this compound salt should be approached with the understanding that while it is not a regulated hazardous waste, it is still a chemical that requires proper handling to minimize environmental impact.
1. Institutional and Local Regulatory Compliance:
The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local regulations regarding the disposal of non-hazardous chemical waste.[2][3] Disposal procedures can vary significantly between municipalities and institutions.
2. Waste Characterization:
-
Stable Isotope: The presence of the stable isotope 13C does not impart radioactivity to the molecule. Therefore, no special precautions for radioactive waste are necessary.[1] The disposal procedure is dictated by the chemical properties of the compound.
-
Non-Hazardous Classification: The non-labeled form of this compound, α-D-Galactose-1-phosphate (potassium salt), is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is noted as being slightly hazardous to water, meaning large quantities should not be released into the environment.
3. Disposal Options:
Based on your local guidelines, one of the following two disposal pathways will likely be appropriate:
Option A: Sanitary Sewer Disposal (Conditional)
Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[2][4]
-
Experimental Protocol:
-
Verify Permissibility: Confirm with your EHS department that this method is acceptable for this specific chemical.
-
Quantify: Ensure the amount to be disposed of is within the limits set by your institution.
-
Dilution: Create a dilute aqueous solution of the this compound salt. A general guideline is to use at least 100 volumes of water for each volume of the chemical solution.
-
Flushing: While running a steady stream of cold water, slowly pour the diluted solution down the drain. Continue to flush the drain with water for several minutes after the solution has been poured.
-
Option B: Chemical Waste Collection
If sewer disposal is not permitted, or if you have a large quantity of the compound, it must be collected as chemical waste.[3]
-
Experimental Protocol:
-
Containerization: Place the solid or dissolved this compound salt into a chemically compatible and sealable container. Ensure the container is in good condition and will not leak.
-
Labeling: Clearly label the container with the full chemical name: "this compound salt". Indicate that it is non-hazardous.
-
Segregation: Store the waste container in a designated satellite accumulation area for chemical waste. While not strictly hazardous, it is good practice to store it separately from highly reactive or hazardous chemicals.
-
Pickup: Arrange for the collection of the waste container by your institution's EHS or hazardous waste management team.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the chemical's properties and the appropriate disposal considerations.
Caption: Logical flow from chemical properties to disposal actions.
By following these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound salt, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Handling Guide for Galactose 1-phosphate-13C Potassium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Galactose 1-phosphate-13C potassium salt, a stable isotope-labeled intermediate used in metabolic research.
Personal Protective Equipment (PPE)
When handling this compound salt, appropriate personal protective equipment is your first line of defense against potential exposure. Although stable isotope-labeled compounds are not radioactive, the chemical properties of the unlabeled compound dictate the necessary precautions.[1] The Safety Data Sheet (SDS) for the analogous unlabeled compound indicates it can be harmful if swallowed and may cause skin and eye irritation.[2] Therefore, the following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to shield eyes from potential splashes.[1][3] |
| Hand Protection | Nitrile or Latex Gloves | Chemically resistant gloves are essential to prevent skin contact.[1][3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from spills.[1][4] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped items.[3][5] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and maintains the integrity of the compound.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing, a chemical fume hood is recommended.[1]
Personal Practices:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[6][7] Avoid smelling or tasting chemicals.[6][7] Use mechanical pipetting aids; never pipette by mouth.[5][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
-
Decontamination: Use disposable, plastic-backed absorbent paper to protect work surfaces and dispose of it properly if contaminated.[8]
Storage:
-
Temperature: Store the compound at -20°C for long-term stability.[9] For stock solutions, storage at -80°C is recommended for up to six months.[10]
-
Container: Keep the container tightly sealed and store it in a dry, well-ventilated place.
Disposal Plan
Proper disposal of this compound salt and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a non-radioactive, chemical substance, the waste should be handled in accordance with local, state, and federal regulations for chemical waste.[1]
-
Container Disposal: Dispose of contents and container in accordance with local regulations.[2] Ensure containers are empty before disposal.
-
Spill Management: In case of a spill, wear appropriate PPE, contain the spill, and decontaminate the area with soap and water.[1]
Experimental Workflow for Safe Handling
To provide a clear, step-by-step guide for researchers, the following workflow outlines the critical stages of handling this compound salt from receipt to disposal.
Caption: Workflow for Safe Handling of this compound salt.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
